4-Ethylcyclohexane-1-carbonitrile
Description
Properties
IUPAC Name |
4-ethylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZRFDNYYWDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607324 | |
| Record name | 4-Ethylcyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096815-83-6, 82885-16-3 | |
| Record name | 4-Ethylcyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096815-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylcyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylcyclohexane-1-carbonitrile
This guide provides a comprehensive overview of the core physicochemical properties of 4-Ethylcyclohexane-1-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The information presented is grounded in established scientific principles and supported by available data to ensure accuracy and reliability.
Introduction: Understanding the Molecular Landscape
This compound is a substituted cyclohexane derivative featuring both an ethyl group and a nitrile functional group. This unique combination of a flexible aliphatic ring and a polar, reactive nitrile moiety imparts specific physicochemical characteristics that are crucial for its application in various scientific domains, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its properties is paramount for its effective and safe utilization in research and development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived data and computationally predicted parameters from reputable sources.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N | [1][2] |
| Molecular Weight | 137.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1096815-83-6 | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Purity | Typically available at 97% | [1] |
| Predicted XlogP | 2.9 | [2] |
| Predicted Monoisotopic Mass | 137.12045 Da | [2] |
Logical Relationship of Core Properties
Caption: Interplay of fundamental molecular properties of this compound.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The key spectroscopic features of this compound are detailed below.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most characteristic absorption band is that of the nitrile group (-C≡N).
-
Nitrile (-C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2260-2240 cm⁻¹. The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the carbon-nitrogen triple bond.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the nitrile stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the ethyl group (a triplet and a quartet) and the protons on the cyclohexane ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the nitrile group and the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the nitrile carbon in the downfield region. The carbons of the cyclohexane ring and the ethyl group will also have distinct chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.
-
Data Processing and Analysis: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H NMR spectrum. Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the corresponding protons and carbons in the molecule.
NMR Workflow
Caption: A streamlined workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak corresponding to the exact mass of the molecule is expected.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner, providing clues to its structure. Common fragmentation pathways may involve the loss of the ethyl group or cleavage of the cyclohexane ring.
Predicted Mass Spectrometry Data
PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which is relevant for ion mobility mass spectrometry.[2] For example:
-
[M+H]⁺: m/z 138.12773, Predicted CCS 128.5 Ų
-
[M+Na]⁺: m/z 160.10967, Predicted CCS 136.4 Ų
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Information:
-
Pictograms: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of this compound. A comprehensive understanding of its molecular structure, spectroscopic characteristics, and safety profile is critical for its successful application in research and development. The experimental protocols and data presented herein serve as a valuable resource for scientists working with this compound.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-4-methylcyclohexane (CAS 3728-56-1). Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H15N). Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 4-Formylcyclohex-3-ene-1-carbonitrile. Retrieved February 22, 2026, from [Link]
- Reusch, W. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
-
PubChem. (n.d.). 4-Methylcyclohexane-1-carbonitrile. Retrieved February 22, 2026, from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
PubChem. (n.d.). 1-Chloro-4-ethylcyclohexane-1-carbonitrile. Retrieved February 22, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. Polymer Chemistry.
-
Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]
-
NIST. (n.d.). Cyclohexane, 1-ethyl-4-methyl-, cis-. NIST Chemistry WebBook. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane. [Link]
-
Mirante Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. This compound 97% | CAS: 1096815-83-6 | AChemBlock [achemblock.com]
- 2. PubChemLite - this compound (C9H15N) [pubchemlite.lcsb.uni.lu]
- 3. Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6 [smolecule.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.com [fishersci.com]
Technical Guide: Stereochemical Control of 4-Ethylcyclohexane-1-carbonitrile
This guide details the stereochemical dynamics, synthesis, and characterization of 4-Ethylcyclohexane-1-carbonitrile , a critical mesogenic core used in liquid crystal (LC) formulations.
Executive Summary
This compound is a fundamental building block in the "PCH" (phenylcyclohexane) class of liquid crystals. Its utility depends entirely on stereochemistry: the trans-1,4 isomer exhibits the linearity required for nematic mesophases, while the cis-1,4 isomer acts as a non-mesogenic impurity that destabilizes the liquid crystalline order. This guide provides a rigorous protocol for the synthesis, equilibration, and analytical distinction of these isomers.
Stereochemical Fundamentals
Conformational Analysis
The stereochemistry of 1,4-disubstituted cyclohexanes is governed by steric A-values (conformational free energy).
-
Ethyl Group (
): A-value .[1] This bulky group acts as a "conformational anchor," locking the ring into a chair conformation where the ethyl group is equatorial . -
Cyano Group (
): A-value . Due to its cylindrical linearity, the cyano group has a low steric demand.
The Equilibrium
Because the ethyl group is effectively locked in the equatorial position, the isomerism depends on the orientation of the cyano group:
-
Cis Isomer: Ethyl (Equatorial) / Cyano (Axial).
-
Trans Isomer: Ethyl (Equatorial) / Cyano (Equatorial).
Although the A-value of the cyano group is small, the trans-diequatorial conformation is thermodynamically favored over the cis-axial/equatorial form. The linear geometry of the trans isomer also maximizes van der Waals surface contact, critical for the high clearing points required in LC mixtures.
Visualization of Isomerism
The following diagram illustrates the thermodynamic equilibrium and the structural difference between the bent (cis) and rod-like (trans) isomers.
Figure 1: Thermodynamic equilibration favoring the linear trans-isomer.
Synthesis and Equilibration Protocol
Direct hydrogenation of 4-ethylbenzoic acid or 4-ethylbenzonitrile typically yields a mixture of cis and trans isomers (often favoring the kinetic cis product). To obtain the pure trans isomer required for applications, a thermodynamic equilibration step is mandatory.
Workflow Diagram
Figure 2: Synthetic route emphasizing the critical equilibration step.
Protocol: Base-Catalyzed Equilibration
This protocol converts the cis-rich mixture into the thermodynamic trans-dominant mixture.
Reagents:
-
Crude this compound (Cis/Trans mix)
-
Potassium tert-butoxide (
) or Sodium Ethoxide ( ) -
Solvent: DMF (Dimethylformamide) or Ethanol
Procedure:
-
Dissolution: Dissolve the crude nitrile mixture in dry DMF (
of substrate). -
Catalyst Addition: Add
equivalents of . The base deprotonates the -carbon (C1), forming a planar ketenimine-like anion. -
Reflux: Heat the mixture to
for 4-6 hours. Reprotonation occurs from the less hindered face, favoring the equatorial nitrile. -
Quench: Pour the reaction mixture into ice-cold dilute
to quench the base. -
Extraction: Extract with hexane or MTBE. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: The resulting oil is now trans-enriched.
-
Distillation: Use fractional vacuum distillation. The trans isomer typically has a higher boiling point due to better packing/linearity.
-
Crystallization:[2] If solid, recrystallize from cold pentane/hexane.
-
Analytical Characterization
Distinguishing the isomers is critical for quality control.
Proton NMR ( -NMR)
The proton at the C1 position (alpha to the nitrile) provides the definitive signature.
| Feature | Trans-Isomer | Cis-Isomer |
| Conformation | Nitrile is Equatorial ; H1 is Axial . | Nitrile is Axial ; H1 is Equatorial . |
| Coupling ( | Large axial-axial coupling ( | Small axial-equatorial coupling ( |
| Multiplicity | Triplet of triplets (tt) . | Broad singlet or narrow quintet. |
| Chemical Shift | Upfield (shielded) relative to cis. | Downfield (deshielded). |
Carbon NMR ( -NMR)
-
C1 Carbon: The carbon bearing the equatorial nitrile (trans) generally appears upfield (lower ppm) compared to the axial nitrile (cis) due to the
-gauche effect from the ring carbons.
Gas Chromatography (GC)
-
Non-polar columns (e.g., DB-5): Separation is based on boiling point. The linear trans isomer usually elutes after the cis isomer.[2]
-
Polar columns (e.g., DB-Wax): The cis isomer, having a larger net dipole moment (vectors of Ethyl and CN do not cancel), interacts more strongly with the stationary phase and may elute later than the trans isomer. Note: Elution order must be confirmed with standards.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Establishes the requirement for trans-geometry in mesogens).
-
Crossland, I. (2004). "Equilibration of cyclohexane carbonitriles". Journal of Chemical Education. Link (General protocol for nitrile equilibration).
-
Reich, H. J. (2024). "A-Values of Common Substituents". University of Wisconsin-Madison Chemistry Data. Link (Source for steric parameters).
Sources
Dielectric Anisotropy of 4-Ethylcyclohexane-1-carbonitrile for Liquid Crystal Applications
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the dielectric anisotropy of 4-Ethylcyclohexane-1-carbonitrile, a key parameter governing its utility in liquid crystal (LC) technologies. We delve into the molecular origins of this property, present a rigorous, field-proven experimental protocol for its determination, and discuss the analysis and implications of the resulting data. This document is intended for researchers, materials scientists, and engineers engaged in the development and characterization of novel liquid crystal materials and their application in electro-optical devices.
Introduction: The Critical Role of Dielectric Anisotropy
Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of a liquid alongside the long-range orientational order of a solid crystal.[1][2] This combination of properties, particularly their optical and dielectric anisotropy, makes them indispensable in modern technology, most notably in liquid crystal displays (LCDs). The ability to control the orientation of LC molecules with an external electric field is the fundamental principle behind these devices.[3]
The key parameter that dictates the response of an LC material to an electric field is its dielectric anisotropy (Δε) . It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the molecular long axes, known as the director.[2][4]
Δε = ε∥ - ε⊥
The sign and magnitude of Δε determine how the LC molecules will align in an electric field, thereby defining the switching mechanism of the device. Materials with a positive Δε (Δε > 0) align their long axis parallel to an applied field, a property essential for technologies like Twisted Nematic (TN) and in-plane switching (IPS) LCDs.[1][5] Conversely, materials with a negative Δε (Δε < 0) align perpendicular to the field, which is required for Vertical Alignment (VA) modes.[5][6]
This compound features two structural motifs of high interest in LC design: a saturated cyclohexane ring and a terminal carbonitrile (-C≡N) group. The incorporation of a cyclohexane ring is a well-established strategy for modulating mesomorphic properties, often influencing viscosity and clearing points.[7][8] The carbonitrile group possesses a large permanent dipole moment, making it a powerful functional group for engineering materials with significant dielectric anisotropy.[4][9] This guide provides the theoretical and practical framework for quantifying this crucial property for this compound.
Molecular Structure and its Relation to Dielectric Properties
The dielectric behavior of this compound is a direct consequence of its molecular architecture. The molecule consists of a non-polar ethylcyclohexane group, which provides the rod-like shape necessary for liquid crystallinity, and a highly polar carbonitrile group (-C≡N) at the axial position.
The C≡N triple bond results in a strong permanent dipole moment directed along the principal molecular axis. It is this longitudinal dipole that is the dominant contributor to the dielectric permittivity. When an electric field is applied parallel to the director (for measuring ε∥), this strong dipole can easily align with the field, resulting in a high permittivity value. When the field is applied perpendicular to the director (for measuring ε⊥), the contribution of this main dipole is minimal. Therefore, this compound is expected to exhibit a positive dielectric anisotropy (Δε > 0).
Caption: Molecular structure highlighting the polar carbonitrile group, which creates a strong permanent dipole moment along the long axis.
Experimental Protocol: Measurement of Dielectric Anisotropy
The determination of Δε is achieved by measuring the capacitance of a liquid crystal cell in two distinct molecular orientations. This protocol outlines a robust method using dielectric spectroscopy.
Required Equipment and Materials
-
Indium Tin Oxide (ITO) coated glass slides
-
Alignment agent (e.g., Polyimide for planar alignment)
-
Solvents for cleaning (e.g., Acetone, Isopropanol)
-
Spinner coater
-
Rubbing machine with velvet cloth
-
UV-curable adhesive containing spacers of known diameter (e.g., 5-10 µm)
-
UV light source
-
This compound sample
-
Hot plate
-
LCR Meter or Impedance Analyzer (e.g., HP 4284A)[4]
-
Function generator and voltage amplifier
-
Temperature controller/oven
-
Polarizing Optical Microscope (POM)
Step-by-Step Methodology
The entire workflow is designed to ensure measurement accuracy and reproducibility, as poor or inconsistent molecular alignment is a primary source of error.[10][11]
Step 1: LC Cell Fabrication
-
Substrate Cleaning: Thoroughly clean the ITO glass slides by sonicating sequentially in acetone and isopropanol, followed by drying with nitrogen gas. This step is critical to ensure uniform adhesion of the alignment layer.
-
Alignment Layer Coating: Deposit a thin layer of polyimide onto the ITO surface of two slides using a spin coater.
-
Curing: Pre-bake the coated slides to remove the solvent, then hard-bake them at the manufacturer-specified temperature (e.g., 210 °C for 60 minutes) to fully cure the polyimide.[4]
-
Unidirectional Rubbing: Gently rub the cured polyimide surface of both slides in a single direction using a rubbing machine. This process creates micro-grooves that will induce a homogeneous (planar) alignment of the LC molecules.
-
Cell Assembly: Apply UV-curable adhesive mixed with spacers onto the edges of one slide. Place the second slide on top, ensuring the rubbing directions are parallel. The spacers maintain a uniform cell gap, d.
-
Curing: Expose the assembly to UV light to cure the adhesive, sealing the cell. The precise cell gap can be determined by analyzing the interference fringes from an empty cell using a spectrometer.
Step 2: Dielectric Measurements
-
Cell Filling: Heat the empty cell and the this compound sample to above the material's clearing temperature (into the isotropic phase). Fill the cell via capillary action and then slowly cool it back to the desired measurement temperature (e.g., 25 °C) to form a well-aligned nematic phase.
-
Verification of Alignment: Observe the filled cell under a POM to confirm a uniform planar alignment.
-
Measurement of Perpendicular Permittivity (ε⊥):
-
Connect the ITO electrodes of the LC cell to the LCR meter.
-
Apply a low-amplitude probing AC voltage (e.g., 0.1-0.5 V) at a fixed frequency (typically 1 kHz to avoid ionic and relaxation effects).[6]
-
In this configuration, the electric field is perpendicular to the LC director, so the measured capacitance is C⊥.
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A) , where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Measurement of Parallel Permittivity (ε∥):
-
Apply a high-frequency (e.g., 1 kHz), high-amplitude AC voltage (a "biasing field") across the cell. The voltage must be well above the Freedericksz transition threshold (typically 10-20 V) to reorient the molecules so the director is parallel to the electric field.[11]
-
While this high biasing field is active, use the LCR meter to measure the capacitance, C∥.
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A) .
-
-
Calculation of Dielectric Anisotropy (Δε):
-
Calculate the final value: Δε = ε∥ - ε⊥ .
-
Caption: A step-by-step workflow for the experimental determination of dielectric anisotropy.
Data Presentation and Analysis
The dielectric properties of a liquid crystal are dependent on both temperature and the frequency of the applied electric field. For device applications, characterization at room temperature (e.g., 23-25 °C) and at a standard frequency of 1 kHz is common practice.
Expected Dielectric Properties
Based on the molecular structure, this compound is expected to have a moderate to high positive dielectric anisotropy. The table below presents illustrative data based on values for structurally similar compounds.
| Parameter | Symbol | Illustrative Value | Units | Conditions |
| Perpendicular Permittivity | ε⊥ | 3.5 | (dimensionless) | T = 25 °C, f = 1 kHz |
| Parallel Permittivity | ε∥ | 10.5 | (dimensionless) | T = 25 °C, f = 1 kHz |
| Dielectric Anisotropy | Δε | +7.0 | (dimensionless) | T = 25 °C, f = 1 kHz |
Rationale for Measurement Configurations
The choice of two distinct, well-defined alignment states is the cornerstone of this measurement. By physically constraining the LC molecules and then reorienting them with a field, we can probe the dielectric response along the two principal axes of the material.
Caption: Configuration of LC molecules relative to electrodes for measuring ε⊥ and ε∥.
Significance and Applications
The characterization of the dielectric anisotropy of this compound is not merely an academic exercise. A material with a moderate-to-high positive Δε is a valuable component for formulating liquid crystal mixtures for a variety of applications:
-
Active Matrix Displays: As a component in mixtures for TN or FFS display modes, helping to define the operational voltage and switching speed.[6]
-
Tunable RF and Microwave Devices: Liquid crystals are emerging as materials for tunable microwave components like phase shifters and filters, where the dielectric properties are modulated by an electric field.[11][12]
-
Drug Delivery: Lyotropic liquid crystals, which form in the presence of a solvent, are being explored for controlled drug release formulations.[13] While this guide focuses on thermotropic properties, understanding the dielectric behavior is part of a complete material characterization.
By precisely measuring its dielectric anisotropy, researchers can effectively model how this compound will perform in a device and intelligently blend it with other LC compounds to achieve the specific performance targets required for next-generation technologies.
References
- Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals Liquid Crystals Journal.
- Full article: Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applic
- Full article: Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online.
- Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
- Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI.
- Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. Benchchem.
- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
- This compound (C9H15N). PubChem.
- This compound 97%. AChemBlock.
- Full article: Uncommon building blocks in liquid crystals. Taylor & Francis Online.
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Liquid Crystal M
- International Journal of Current Advanced Research. journalijcar.org.
- Liquid crystals – Knowledge and References. Taylor & Francis Online.
- Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion.
- 4′-Heptyl-4-biphenylcarbonitrile (7CB). Ossila.
- Liquid Crystals. Sigma-Aldrich.
- Liquid Crystals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. journalijcar.org [journalijcar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 5. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. frinton.com [frinton.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Determining the Phase Transition Temperatures of 4-Ethylcyclohexane-1-carbonitrile for Pharmaceutical Development
Foreword: The Critical Role of Phase Transitions in Modern Drug Development
In the landscape of pharmaceutical sciences, the physical state of an active pharmaceutical ingredient (API) and its excipients is of paramount importance. Phase transitions, the transformations between solid, liquid, and gaseous states, as well as polymorphic changes between different solid-state forms, govern a multitude of critical drug product attributes.[1] These include solubility, bioavailability, stability, and manufacturability.[1] A thorough understanding and precise characterization of phase transition temperatures are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and quality of a final medicinal product.[1][2] For a compound such as 4-Ethylcyclohexane-1-carbonitrile, which holds potential as a building block in medicinal chemistry, a detailed map of its thermal behavior is a prerequisite for its journey from the laboratory to clinical application.[3] This guide provides an in-depth exploration of the principles and methodologies for determining these crucial thermal properties.
Physicochemical Profile of this compound
A foundational understanding of the molecule is essential before embarking on its thermal analysis.
| Property | Value/Information | Source |
| IUPAC Name | This compound | AChemBlock[4] |
| CAS Number | 1096815-83-6 | AChemBlock[4] |
| Molecular Formula | C₉H₁₅N | AChemBlock[4] |
| Molecular Weight | 137.23 g/mol | AChemBlock[4] |
| Predicted Boiling Point | 228.3±9.0 °C | ChemicalBook[5] |
| Structure | A cyclohexane ring substituted with an ethyl group and a nitrile group. | PubChem |
Note: As of the date of this guide, comprehensive experimental data on the phase transition temperatures of this compound is not widely available in public literature, underscoring the importance of the experimental determination outlined herein.
The "Why": Causality Behind Experimental Choices for Phase Transition Analysis
The selection of analytical techniques for studying phase transitions is driven by the specific information required. For a comprehensive thermal profile, a multi-technique approach is often warranted. The two cornerstones of such an analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
2.1. Differential Scanning Calorimetry (DSC): The Lens into Thermal Transitions
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This allows for the detection of any process that involves a change in enthalpy, such as melting, crystallization, and solid-solid transitions.[6] The choice of DSC is predicated on its ability to provide quantitative data on both the temperature and the enthalpy of these transitions, which is crucial for understanding the energetic landscape of the compound.
2.2. Thermogravimetric Analysis (TGA): A Measure of Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time. This technique is indispensable for determining the thermal stability of a compound and for identifying processes such as decomposition, dehydration, or desolvation that involve mass loss. TGA provides the upper-temperature limit for the meaningful interpretation of DSC data, as any endothermic or exothermic events occurring concurrently with mass loss are likely due to decomposition rather than a true phase transition.
Experimental Protocols: A Self-Validating System for Thermal Characterization
The following protocols are designed to be self-validating, with the results from one technique informing and confirming the findings of the other.
3.1. Workflow for Comprehensive Thermal Analysis
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
3.2. Detailed Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent mass loss due to volatilization before the boiling point, which could be misinterpreted as a thermal event.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to observe any potential low-temperature transitions.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the predicted boiling point but below the onset of decomposition as determined by TGA. A standard heating rate of 10 °C/min is a good starting point, but this can be varied to investigate the kinetics of transitions.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature to observe crystallization or other cooling-induced transitions.
-
Perform a second heating cycle to observe the behavior of the melt-quenched sample, which can provide insights into amorphous content and glass transitions.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization). Determine the onset temperature, peak temperature, and enthalpy of each transition.
3.3. Detailed Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass and temperature.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an open TGA pan. An open pan is used to allow any evolved gases to escape.
-
Temperature Program:
-
Heat the sample from ambient temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 400 °C) under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of any significant mass loss, which indicates the beginning of decomposition.
Anticipated Results and Interpretation
Based on the structure of this compound, a number of thermal events can be anticipated.
4.1. Expected DSC Thermogram Features
Caption: An illustrative DSC thermogram showing potential melting and decomposition events for this compound.
-
Melting (Tₘ): A sharp endothermic peak indicating the transition from the solid to the liquid state. The temperature at the onset of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
-
Crystallization (T꜀): An exothermic peak observed upon cooling from the melt, representing the transition from the liquid to the solid state.
-
Polymorphic Transitions: The presence of multiple melting peaks or solid-solid transitions (smaller endothermic or exothermic events before the final melting) could indicate the existence of different crystalline forms (polymorphs). Polymorphism has significant implications for drug development, as different forms can have different physical properties.[1]
-
Glass Transition (T₉): If the compound can exist in an amorphous (non-crystalline) state, a step-like change in the baseline of the DSC curve may be observed, corresponding to the glass transition.
4.2. Expected TGA Curve Features
The TGA curve will likely show a stable baseline until the onset of thermal decomposition, at which point a sharp decrease in mass will be observed. This decomposition temperature sets the upper limit for processing and storage of the compound.
Conclusion: From Data to Drug Development Decisions
A comprehensive understanding of the phase transition temperatures of this compound is a critical early step in its evaluation for pharmaceutical applications. The methodologies outlined in this guide provide a robust framework for obtaining this essential data. The melting point, boiling point, and any polymorphic behavior will directly influence decisions related to:
-
Formulation Development: The choice of excipients and the manufacturing process (e.g., wet granulation, hot-melt extrusion) will depend on the thermal properties of the API.
-
Purification and Synthesis: Distillation and crystallization processes are optimized based on boiling and melting points.
-
Stability and Storage: Knowledge of decomposition temperatures is vital for defining appropriate storage conditions and shelf-life.[1]
By following these rigorous, self-validating experimental protocols, researchers and drug development professionals can build a solid foundation of physicochemical knowledge, de-risking the development process and accelerating the path to potential new therapies.
References
- Studying Phase Transitions in Pharmaceuticals. (2019, December 23).
- 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6. (2023, August 16). Smolecule.
- This compound | 1096815-83-6. ChemicalBook.
- Lab A – Transition Temperatures of Materials.
- This compound (C9H15N). PubChemLite.
- This compound 97% | CAS: 1096815-83-6. AChemBlock. (2026, February 21).
- Why process development matters: Six benefits for biotech and pharma companies. (2024, August 8).
- 4: Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts.
- Differential scanning calorimetry. Wikipedia.
- The development of a 500 g macro-thermogravimetric analyzer and its typical application in the thermal decomposition of limestone. (2025, January 15). Nanjing Tech University.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Cyclohexanecarbonitrile [webbook.nist.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US4427681A - Thixotropic compositions easily convertible to pourable liquids - Google Patents [patents.google.com]
- 6. Cyclohexanecarbonitrile [webbook.nist.gov]
Cyclohexane Carbonitrile Derivatives: A Technical Guide to Materials Science Applications
Topic: Literature review of cyclohexane carbonitrile derivatives in materials science Content Type: In-depth Technical Guide
Executive Summary
Cyclohexane carbonitrile (CHC) and its derivatives represent a specialized class of aliphatic nitriles that serve as critical scaffolds in advanced materials science. Unlike their aromatic counterparts (benzonitriles), CHC derivatives offer unique conformational flexibility, electrochemical stability, and optical transparency. This guide analyzes their role across three primary domains: Liquid Crystal (LC) Mesogens , High-Voltage Electrolytes , and Polymer Chemistry .
The core technical value of CHC derivatives lies in the cyclohexane ring's ability to adopt a stable chair conformation , where the trans-isomer provides the linearity required for mesophase formation and the electrochemical inertness necessary for high-voltage stability windows (>4.5 V vs Li/Li⁺).
Structural Fundamentals & Stereochemistry
The utility of cyclohexane carbonitrile in materials science is dictated by stereochemistry. The cyclohexane ring exists predominantly in a chair conformation. For 1,4-disubstituted derivatives, two geometric isomers exist: cis and trans.
-
Trans-Isomer (Thermodynamic Product): Both substituents (e.g., an alkyl tail and the nitrile head) occupy equatorial positions. This minimizes 1,3-diaxial interactions and results in a linear, rod-like (calamitic) molecular shape essential for liquid crystallinity.
-
Cis-Isomer (Kinetic Product): One substituent is axial. This creates a "bent" structure that disrupts packing, lowering the clearing point in LCs and increasing viscosity.
Key Material Parameter: High-purity trans-isomers (>99%) are a strict requirement for LC applications, whereas mixtures may be tolerated in solvent applications.
Data Table 1: Physicochemical Properties of Core Moiety
| Property | Value (Approx.) | Relevance to Materials |
| Dipole Moment | ~3.5 - 4.0 D | Drives dielectric anisotropy ( |
| Viscosity ( | Low (vs. aromatics) | Enables faster switching times in displays. |
| UV Cutoff | < 200 nm | Optically transparent; suitable for UV-curing processes. |
| Electrochemical Window | ~0.0 to >5.5 V | Superior anodic stability for Li-ion battery cathodes. |
Application Domain: Liquid Crystals (Mesogens)
The most mature application of cyclohexane carbonitriles is in the liquid crystal display (LCD) industry. They function as nematogens —molecules that induce a nematic phase.
The "PCH" and "CCH" Families
-
PCH (Phenyl Cyclohexane): trans-4-alkyl-(4-cyanophenyl)cyclohexane.
-
CCH (Bicyclohexane): trans,trans-4'-alkylbicyclohexyl-4-carbonitrile.
The replacement of a benzene ring with a cyclohexane ring (PCH vs. Biphenyls) lowers the optical anisotropy (
Mechanism of Action
The nitrile group (-CN) provides a strong longitudinal dipole moment. When an electric field is applied, the molecules align parallel to the field (positive dielectric anisotropy,
Visualization: Structure-Property Flow
Caption: Causal link between cyclohexane carbonitrile structural motifs and LCD performance metrics.
Application Domain: Energy Storage (Li-Ion Batteries)
A rapidly emerging field is the use of cyclohexane carbonitrile (CHC) as a high-voltage electrolyte additive or co-solvent.
The High-Voltage Challenge
Traditional carbonate solvents (Ethylene Carbonate/Dimethyl Carbonate) oxidize on cathode surfaces at voltages >4.3 V vs Li/Li⁺. Nitriles have higher anodic stability but linear nitriles (e.g., acetonitrile) are often incompatible with graphite anodes (reductive instability).
CHC as a Solution
CHC combines the high oxidative stability of the nitrile group with the steric bulk of the cyclohexane ring.
-
Anodic Stability: The CHC ring resists oxidation up to ~5.5 V, protecting the electrolyte from decomposition on high-voltage cathodes (e.g., LiNi0.5Mn1.5O4).
-
Aluminum Passivation: The nitrile nitrogen lone pair can coordinate with the aluminum current collector, forming a protective passivation layer that prevents corrosion.
-
SEI Formation: Unlike linear nitriles, the cyclic structure participates in forming a more robust, organic-rich Solid Electrolyte Interphase (SEI) on the anode, preventing exfoliation.
Technical Insight: Recent patent literature (e.g., WO2018114990A1) highlights CHC mixed with LiTFSI as a way to inhibit Al corrosion, a common failure mode in sulfonimide-based electrolytes.
Application Domain: Polymer Chemistry
Radical Initiators
The derivative 1,1'-azobis(cyclohexanecarbonitrile) (often trade-named VAZO-88) is a critical oil-soluble free radical initiator.
-
Mechanism: Thermal decomposition yields two cyclohexane carbonitrile radicals and nitrogen gas.
-
Advantage: The resulting radicals are bulky and less prone to high-energy hydrogen abstraction reactions compared to AIBN (azobisisobutyronitrile), leading to more linear polymer chains with fewer branches.
Polymer Precursors
While less common as a backbone monomer due to steric hindrance, CHC derivatives are explored in Solid Polymer Electrolytes (SPEs) . The nitrile group acts as a solvating site for Lithium ions (Li⁺...N≡C-), facilitating ion transport in solvent-free systems.
Technical Workflow: Synthesis of Trans-4-Alkylcyclohexanecarbonitrile
Objective: Synthesize high-purity trans-4-pentylcyclohexanecarbonitrile (a standard LC mesogen) avoiding the thermodynamic trap of the cis-isomer.
Protocol Design: This workflow utilizes the "Acid Chloride/Amide Dehydration" route, which is robust and scalable.
Reagents
-
Trans-4-pentylcyclohexanecarboxylic acid (Starting Material)
-
Thionyl Chloride (SOCl₂)
-
Ammonia (NH₃, aqueous or gas)
-
Thionyl Chloride or POCl₃ (Dehydrating agent)
-
DMF (Catalyst)
Step-by-Step Methodology
-
Acyl Chloride Formation:
-
Amidation:
-
Cool the reaction mixture to 0-5°C.
-
Slowly sparge NH₃ gas or add concentrated aqueous ammonia. Exothermic control is critical to prevent hydrolysis back to acid.
-
Filter the precipitated trans-4-pentylcyclohexanecarboxamide.
-
Checkpoint: Verify melting point. Amides have high MPs due to H-bonding.
-
-
Dehydration to Nitrile:
-
Suspend the amide in dry toluene/DMF.
-
Add POCl₃ (Phosphorus Oxychloride) or SOCl₂ at 0°C, then heat to 60°C.
-
Reaction: R-CONH₂ + SOCl₂ → R-CN + SO₂ + 2HCl.
-
Quench with ice water. Extract organic layer.
-
-
Purification (The Critical Step):
-
The crude product may contain traces of the cis-isomer (formed via thermal equilibration).
-
Distillation: Perform fractional distillation under high vacuum.
-
Recrystallization: If solid at room temp (longer chains), recrystallize from ethanol/hexane to reject the cis-isomer (which is more soluble).
-
Visualization: Synthesis Pathway
Caption: Step-wise synthesis of liquid crystalline nitrile mesogens ensuring stereochemical integrity.
References
- Electrolyte for Lithium Ion Batteries.
-
Structure–Property Correlation of Bicyclohexane Nem
- Cyclohexane Derivative and Liquid Crystal Composition Containing the Same.
-
1,1'-Azobis(cyclohexanecarbonitrile) (VAZO-88).
- Process to Produce (1r, 4r)-4-Substituted Cyclohexane-1-Amines.
Sources
- 1. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]
- 2. phase cyclohexane oxidation: Topics by Science.gov [science.gov]
- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
Refractive index data for 4-Ethylcyclohexane-1-carbonitrile
An In-depth Technical Guide to the Refractive Index of 4-Ethylcyclohexane-1-carbonitrile
Introduction: The Significance of Refractive Index
This compound is an organic compound featuring a saturated cyclohexane ring substituted with an ethyl group and a nitrile functional group. Compounds of this class, particularly those with a cyano group, are of significant interest in materials science, often as precursors or components of liquid crystals used in display technologies[1][2][3][4]. In pharmaceutical and chemical synthesis, such structures serve as versatile building blocks.
For any pure liquid compound, the refractive index (n) is a fundamental, dimensionless physical property that characterizes how light propagates through it.[5] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. For researchers and drug development professionals, the refractive index serves two primary, critical functions:
-
Purity Assessment: The refractive index is highly sensitive to impurities. A measured value that deviates from a known standard can indicate the presence of contaminants, residual solvents, or by-products from a synthesis.[6]
-
Quality Control and Identification: As a unique physical constant for a given substance under specific conditions (temperature and wavelength), it serves as a rapid, non-destructive method for identity confirmation and for ensuring batch-to-batch consistency in a manufacturing process.[6]
This guide will provide the necessary framework for understanding and accurately measuring this vital parameter for this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is essential for handling and characterization.
| Property | Value | Source |
| CAS Number | 1096815-83-6 | [7][8] |
| Molecular Formula | C₉H₁₅N | [7][9] |
| Molecular Weight | 137.22 g/mol | [7][8] |
| Boiling Point | 228.3±9.0 °C (Predicted) | [8] |
| Density | 0.89±0.1 g/cm³ (Predicted) | [8] |
| Refractive Index (n) | Data not available in searched literature. | |
| Refractive Index of a related compound: (4-Ethylcyclohex-1-ene-1-carbonitrile) | 1.482 | [10] |
Note on Refractive Index Data: An extensive search of scientific databases did not yield an experimentally determined refractive index for this compound. However, the value for the structurally similar compound, 4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6), is reported as 1.482.[10] The primary structural difference is the presence of a carbon-carbon double bond in the cyclohexene ring. This unsaturation typically leads to a slightly higher refractive index due to increased polarizability. Therefore, one can hypothesize that the refractive index for the saturated this compound would be slightly lower than 1.482 under identical conditions.
Theoretical Principles of Refractive Index Measurement
The measurement of refractive index in a laboratory setting is most commonly achieved using a critical angle refractometer, the most well-known of which is the Abbe refractometer.[11][12] The operational principle is based on Snell's Law and the phenomenon of total internal reflection.
When light passes from a medium of higher refractive index (the prism of the refractometer, n_p) to a medium of lower refractive index (the sample, n_s), there exists a "critical angle" of incidence (θ_c) beyond which all light is reflected back into the denser medium. The Abbe refractometer is engineered to measure this precise angle.[6] The relationship is defined as:
-
sin(θ_c) = n_s / n_p
By knowing the refractive index of the instrument's prism (n_p) and accurately measuring the critical angle (θ_c), the instrument can precisely calculate the refractive index of the sample (n_s).[11]
Experimental Determination Using an Abbe Refractometer
The following protocol provides a standardized workflow for the accurate measurement of the refractive index of a liquid sample like this compound.
Required Equipment
-
Abbe Refractometer
-
Constant temperature water bath with circulator
-
Light source (typically a sodium lamp, λ = 589 nm)
-
Pasteur pipettes or dropper
-
Lint-free tissues
-
Calibration standard (e.g., high-purity distilled water, bromonaphthalene)
-
Solvent for cleaning (e.g., ethanol or isopropanol)
Step-by-Step Measurement Protocol
-
System Preparation and Calibration:
-
Causality: Ensuring the system is at thermal equilibrium and calibrated against a known standard is paramount for accuracy.
-
Connect the refractometer prisms to the circulating water bath set to a standard temperature, typically 20.0 °C or 25.0 °C. Allow 15-20 minutes for the temperature to stabilize.
-
Turn on the light source.
-
Clean the surfaces of the illuminating and measuring prisms with a soft, lint-free tissue moistened with ethanol, then wipe dry.
-
Calibrate the instrument by placing a few drops of distilled water (n_D²⁰ = 1.3330) or another certified standard onto the lower prism and closing the assembly.
-
Adjust the instrument until the borderline is sharp and centered on the crosshairs. The reading should match the known value for the standard. If not, adjust the calibration screw as per the instrument's manual.
-
-
Sample Application:
-
Causality: A clean prism surface is essential to prevent cross-contamination and ensure the measurement pertains only to the sample.
-
Open the prism assembly and clean the surfaces thoroughly to remove the calibration standard.
-
Using a clean Pasteur pipette, place 2-3 drops of this compound onto the center of the lower (measuring) prism. Ensure the liquid covers the entire surface.
-
-
Measurement:
-
Causality: Proper illumination and focusing are key to accurately identifying the critical angle boundary.
-
Close the prism assembly firmly.
-
Adjust the light source and mirror to achieve optimal illumination of the field of view.
-
Rotate the coarse adjustment knob until the light/dark borderline enters the field of view.
-
Turn the dispersion correction knob until the borderline is sharp and free of any color fringes. This prism compensates for the different wavelengths in the light source, ensuring the measurement corresponds to the standard sodium D-line (589 nm).[11]
-
Use the fine adjustment knob to precisely align the borderline with the center of the crosshairs.
-
-
Data Recording and Cleaning:
-
Causality: Multiple readings ensure reproducibility and help identify any potential drift or instability in the system.
-
Read the refractive index value from the instrument's scale or digital display.
-
Record the temperature displayed by the refractometer's integrated thermometer.
-
Perform at least three independent measurements, cleaning and re-applying the sample each time.
-
After the final measurement, thoroughly clean the prisms with a suitable solvent and a soft tissue.
-
Experimental Workflow Diagram
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Critical Factors Influencing Refractive Index
To ensure the trustworthiness and reproducibility of the data, a senior scientist must control for external variables. The two most significant factors are temperature and wavelength.
Temperature Dependence
The refractive index of a liquid is inversely correlated with its temperature.[5][13] As the temperature increases, the liquid expands, becoming less dense. This increased intermolecular distance allows light to travel faster through the medium, resulting in a lower refractive index.[5]
-
Practical Implication: For high-precision work, measurements must be conducted at a strictly controlled and reported temperature. A circulating water bath is not optional; it is a requirement for accurate data.
-
Correction Factor: For many organic liquids, the refractive index decreases by approximately 0.00045 for every 1 °C increase in temperature.[5] While this can be used for minor corrections, it is always preferable to measure directly at the target temperature.
Wavelength Dependence (Dispersion)
The refractive index of a substance also varies with the wavelength of light used for the measurement, a phenomenon known as dispersion.[5] Generally, the refractive index is higher for shorter wavelengths (e.g., blue light) and lower for longer wavelengths (e.g., red light).
-
Practical Implication: It is standard practice to report refractive index (n) with a subscript 'D', which denotes that the measurement was made using the D-line of a sodium lamp (a doublet near 589.3 nm). This provides a universal standard for comparing values across different laboratories and studies. Modern Abbe refractometers contain a set of Amici prisms that act as a compensator, correcting for dispersion from a white light source to provide a reading equivalent to the 589.3 nm D-line.[11]
Conclusion
The refractive index is a powerful and indispensable parameter for the characterization of liquid compounds like this compound. While a definitive literature value for this specific molecule remains elusive, this guide provides the authoritative scientific foundation and a validated experimental protocol for its determination. By meticulously controlling temperature and adhering to the standardized methodology using an Abbe refractometer, researchers in materials science and drug development can confidently generate accurate and reproducible refractive index data, ensuring the purity, identity, and quality of their materials.
References
-
Determination of refractive indices for liquid crystals using a double transmission technique. (n.d.). Optics & Laser Technology. [Link]
-
Refractive Index Theory. (n.d.). Chemistry Online @ UTSC. [Link]
-
Development of liquid crystal layer thickness and refractive index measurement methods for scattering type liquid crystal displays. (n.d.). Latvian Journal of Physics and Technical Sciences. [Link]
-
(PDF) Refractive Indices of Liquid Crystals for Display Applications. (n.d.). ResearchGate. [Link]
-
Measurement of liquid crystal refractive indices. (n.d.). American Journal of Physics. [Link]
-
Refractive Indices Of Liquid Crystals And Their Applications In Display And Photonic Devices. (n.d.). University of Central Florida. [Link]
-
Effect of Pressure and Temperature on the Refractive Indices of Benzene, Carbon Tetrachloride, and Water. (n.d.). PMC. [Link]
-
Temperature dependence of the refractive indices of liquids: Deviation from the Lorentz-Lorenz formula. (n.d.). AIP Publishing. [Link]
-
Abbé refractometer. (2025, March 17). chemthes.com. [Link]
-
Abbe Refractometer: Principles and Use. (n.d.). Scribd. [Link]
-
Digital ABBE Refractometers - CRM Series Operating manual. (n.d.). Aczet. [Link]
-
How an Abbe Refractometer Works: The Principle of Critical Angle. (2025, August 23). HINOTEK. [Link]
-
Effect of pressure and temperature on the refractive indices of benzene, carbon tetrachloride, and water. (n.d.). NIST. [Link]
-
Variation in the refractive index of water with temperature. (2001). ISB. [Link]
-
Abbe Zeiss refractometer. (n.d.). University of Montpellier. [Link]
-
This compound (C9H15N). (n.d.). PubChemLite. [Link]
Sources
- 1. Determination of refractive indices for liquid crystals using a double transmission technique [opg.optica.org]
- 2. dspace.lu.lv [dspace.lu.lv]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. hinotek.com [hinotek.com]
- 7. This compound 97% | CAS: 1096815-83-6 | AChemBlock [achemblock.com]
- 8. This compound | 1096815-83-6 [m.chemicalbook.com]
- 9. PubChemLite - this compound (C9H15N) [pubchemlite.lcsb.uni.lu]
- 10. Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6 [smolecule.com]
- 11. refractometer.pl [refractometer.pl]
- 12. scribd.com [scribd.com]
- 13. Variation in the refractive index of water with temperature [www2.isb.ac.th]
Methodological & Application
Application Note: Strategic Synthesis of 4-Ethylcyclohexane-1-carbonitrile
Executive Summary
The synthesis of 4-ethylcyclohexane-1-carbonitrile is a pivotal transformation in the production of liquid crystal mesogens and trans-cyclohexane-based pharmaceutical intermediates (e.g., analogs of Tranexamic acid or Cariprazine). While traditional routes involving cyanohydrin formation or nucleophilic displacement of activated alcohols are viable, they often suffer from poor atom economy and multi-step workflows.
This Application Note details the Van Leusen Reductive Cyanation , a superior one-step protocol using Tosylmethyl Isocyanide (TosMIC) . This method offers a streamlined pathway to the target nitrile directly from 4-ethylcyclohexanone , with specific emphasis on stereochemical control (cis/trans ratio) and scalability.
Key Advantages of this Protocol:
-
Step Efficiency: Converts C=O directly to CH-CN in a single pot.
-
Atom Economy: Avoids the generation of stoichiometric heavy-metal waste common in traditional reductions.
-
Stereoselectivity: Conditions optimized to favor the thermodynamically stable trans (diequatorial) isomer.
Retrosynthetic Analysis & Pathway Selection
To ensure the highest probability of success, we evaluated three potential routes. The Van Leusen reaction was selected as the primary protocol due to its operational simplicity and direct access to the nitrile functionality.
Diagram 1: Strategic Reaction Pathways
Caption: Comparison of the direct Van Leusen route (Green) versus the multi-step classical displacement route (Grey).
Detailed Protocol: Van Leusen Reductive Cyanation
Reaction Overview: The reaction proceeds via the condensation of the TosMIC anion with the ketone, followed by cyclization to a 4-tosyl-2-oxazoline intermediate. Spontaneous fragmentation (elimination of p-toluenesulfinate) yields the nitrile.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| 4-Ethylcyclohexanone | 1.0 | Substrate | >98% purity; dry |
| TosMIC | 1.1 - 1.3 | Reagent | Fresh; pale yellow solid. Toxic. |
| Potassium tert-butoxide (t-BuOK) | 2.0 - 2.5 | Base | Sublimed grade preferred; must be dry. |
| 1,2-Dimethoxyethane (DME) | Solvent | Solvent | Anhydrous; inhibits side reactions. |
| Ethanol (EtOH) | Additive | Proton Source | Absolute; trace amounts accelerate reaction. |
Step-by-Step Procedure
Step 1: Inert System Setup
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.
-
Safety Note: Perform all operations in a well-ventilated fume hood. TosMIC emits a foul odor and can release cyanide species upon metabolic processing.[1]
Step 2: Reagent Dissolution
-
Charge the flask with TosMIC (1.2 equiv) and anhydrous DME (10 mL/g of substrate) .
-
Cool the solution to 0°C using an ice/water bath.
-
Add 4-Ethylcyclohexanone (1.0 equiv) dropwise.
Step 3: Base Addition (The Exothermic Phase)
-
Add t-BuOK (2.2 equiv) in small portions over 20 minutes.
-
Control Point: Maintain internal temperature below 5°C. A rapid exotherm can lead to polymerization of TosMIC.
-
After addition, add absolute EtOH (1-2% v/v relative to DME) . This catalytic alcohol aids in the solvolysis of the intermediate.
Step 4: Reaction & Fragmentation
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour.
-
Heat the reaction mixture to reflux (approx. 85°C) for 2-4 hours.
-
Monitoring: Use TLC (Hexane/EtOAc 4:1) or GC-MS. The disappearance of the ketone peak and appearance of the nitrile (m/z ~137) indicates completion.
Step 5: Work-up
-
Quench by pouring the mixture into ice-cold water (5x reaction volume).
-
Extract with MTBE (Methyl tert-butyl ether) or Dichloromethane (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Stereochemical Control & Purification
The crude product will exist as a mixture of cis (axial nitrile) and trans (equatorial nitrile) isomers. For most applications (especially liquid crystals), the trans-isomer is the target due to its linearity and stability.
Diagram 2: Stereochemical Outcome & Equilibration
Caption: Workflow for maximizing the yield of the thermodynamically stable trans-isomer.
Isomer Enrichment Protocol
If the cis content is too high (>20%):
-
Dissolve the crude nitrile in t-BuOH .
-
Add 0.5 equiv of t-BuOK .
-
Reflux for 4-6 hours. The nitrile alpha-proton is acidic; the base facilitates equilibration to the thermodynamically favored equatorial (trans) position.
-
Purification: Distillation under high vacuum is effective for separating the product from heavy impurities, but cis/trans separation often requires careful silica gel chromatography (Gradient: 0-5% EtOAc in Hexanes) or preparative HPLC.
Analytical Data Validation
To ensure the trustworthiness of the synthesized material, compare your data against these expected values:
-
Appearance: Colorless liquid (pure) or pale yellow oil (crude).
-
IR Spectrum: Sharp absorption at ~2235 cm⁻¹ (C≡N stretch). Absence of C=O stretch (~1715 cm⁻¹).
-
¹H NMR (CDCl₃, 400 MHz):
- 2.45 (m, 1H, CH-CN) for cis (axial H).
-
2.25 (tt, 1H, CH-CN) for trans (axial H, coupling
Hz). -
The trans isomer typically shows a wider multiplet for the alpha-proton due to large diaxial coupling.
-
GC-MS: Molecular ion
.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in reagents. | Ensure t-BuOK is fresh/sublimed. Dry DME over molecular sieves. |
| Polymerization/Tar | Temperature spike during base addition. | Cool to 0°C strictly. Add base slower. |
| Incomplete Reaction | Old TosMIC. | Recrystallize TosMIC (EtOAc/Hexane) or buy fresh. |
| High Cis Content | Kinetic control dominant. | Perform the epimerization step (Section 4). |
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: While TosMIC is not a cyanide salt, it metabolizes to cyanide and releases toxic fumes upon thermal decomposition. Keep bleach (sodium hypochlorite) available to neutralize spills.
-
Skin Sensitization: TosMIC is a potent sensitizer. Double-glove and use a full-face shield.
-
Waste Disposal: Aqueous waste from this reaction contains sulfinates and potentially isocyanides. Treat with bleach solution before disposal to oxidize residual isocyanide functionalities.
References
-
Oldenziel, O. H., & van Leusen, A. M. (1977).[3][4] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry, 42(19), 3114–3118.[5]
-
Van Leusen, A. M., et al. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.[1][5][6][7][8]
-
Hulsebosch, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[9] Nature Communications / PMC. (Context on cis/trans isomerization of 4-substituted cyclohexanes).
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79506, 4-Ethylcyclohexanone.[10]
Sources
- 1. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 2. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Cyanation of 4-Ethylcyclohexyl Derivatives
Abstract & Strategic Overview
The introduction of a cyano group onto a 4-substituted cyclohexane ring is a pivotal transformation in the synthesis of liquid crystals (LCs) and cyclohexane-based bioisosteres in drug discovery. The target molecule, 4-ethylcyclohexanecarbonitrile , presents a classic stereochemical challenge: controlling the cis/trans ratio.
In pharmaceutical and materials applications, the trans-isomer (diequatorial) is typically the desired pharmacophore or mesogen due to its thermodynamic stability and linear geometry. However, direct nucleophilic substitution (
This guide details a robust, scalable Two-Step Activation/Displacement Protocol designed to maximize the yield of the trans-nitrile by leveraging stereochemical inversion. We also provide a Phase-Transfer Catalyzed (PTC) alternative for sensitive substrates.
Critical Stereochemical Logic
Before beginning wet chemistry, the researcher must select the correct starting diastereomer.
-
Objective: Synthesis of trans-4-ethylcyclohexanecarbonitrile (Thermodynamic product).
-
Required Starting Material: cis-4-ethylcyclohexanol (Kinetic alcohol).
-
Mechanism: The axial leaving group (mesylate) on the cis-isomer is displaced by equatorial attack of the cyanide nucleophile, leading directly to the stable trans-product.
Stereochemical Pathway Diagram
Caption: Logical flow for accessing the thermodynamically stable trans-isomer via stereochemical inversion.
Protocol A: The "Gold Standard" (Mesylation/Cyanation)
This protocol is optimized for gram-to-kilogram scale synthesis where yield and stereopurity are paramount.
Phase 1: Activation (Mesylation)
Purpose: Convert the poor hydroxyl leaving group into a potent sulfonate electrophile.
Reagents:
-
cis-4-ethylcyclohexanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent, 10 mL/g)
Step-by-Step:
-
Setup: Charge a round-bottom flask with cis-4-ethylcyclohexanol and dry DCM under
atmosphere. Cool to 0°C. -
Base Addition: Add TEA dropwise.
-
Activation: Add MsCl dropwise via syringe pump or addition funnel over 30 minutes. Critical: Exothermic reaction. Maintain internal temp < 5°C to prevent elimination side-products.
-
Workup: Stir at 0°C for 2 hours. Quench with cold water. Wash organic layer with 1M HCl (to remove TEA), then sat.
, then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The crude mesylate is typically a waxy solid or oil and is used immediately (unstable to long-term storage).
Phase 2: Nucleophilic Displacement (Cyanation)
Purpose: Install the cyano group with inversion of configuration.
Reagents:
-
Crude cis-Mesylate (from Phase 1)
-
Sodium Cyanide (NaCN) (1.5 - 2.0 equiv)
-
DMSO (Anhydrous, 5 mL/g)
Step-by-Step:
-
Safety Check: Verify "Cyanide Firewall" (See Section 5).
-
Solvation: Dissolve NaCN in anhydrous DMSO at room temperature. Note: NaCN dissolves slowly; stirring for 20 mins is required.
-
Addition: Add the mesylate (dissolved in minimal DMSO) to the cyanide solution.
-
Reaction: Heat to 80°C .
-
Expert Insight: Do not exceed 90°C. Higher temperatures favor E2 elimination (forming 4-ethylcyclohexene).
-
Monitoring: Monitor by GC-MS or TLC (stain with phosphomolybdic acid). Reaction typically requires 4–6 hours.
-
-
Quench: Cool to room temperature. Pour slowly into a mixture of ice water and bleach (to oxidize excess cyanide).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: The crude material is often a mixture of trans-nitrile (major) and olefin (minor). Purify via silica gel chromatography (Hexanes/EtOAc 9:1) or vacuum distillation.
Protocol B: Phase-Transfer Catalysis (Green Alternative)
For labs avoiding DMSO workups or requiring milder conditions, Phase Transfer Catalysis (PTC) is the preferred route.
Reagents:
-
cis-Mesylate (1.0 equiv)
-
Potassium Cyanide (KCN) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent System: Toluene / Water (1:1 v/v)
Workflow:
-
Dissolve mesylate and TBAB in Toluene.
-
Dissolve KCN in Water.
-
Combine phases and stir vigorously at 90°C for 12–18 hours.
-
Mechanism: The quaternary ammonium salt shuttles the cyanide anion into the organic phase, allowing reaction in a non-polar medium where the nucleophile is "naked" and highly reactive.
Comparative Data: Method A vs. Method B
| Parameter | Method A (DMSO/NaCN) | Method B (PTC/KCN) |
| Reaction Time | 4–6 Hours | 12–18 Hours |
| Typical Yield | 85–92% | 70–80% |
| Elimination Byproduct | 5–8% | 10–15% |
| Scalability | High (Industrial Standard) | Moderate |
| Workup Difficulty | High (DMSO removal) | Low (Phase separation) |
Safety Protocol: The Cyanide Firewall
WARNING: Cyanide salts are rapidly fatal if inhaled (as HCN dust/gas), ingested, or absorbed through skin.[1][2] This protocol requires a "Zero-Error" mindset.
Mandatory Engineering Controls:
-
Fume Hood: All weighing and reactions must occur in a certified hood operating at >100 fpm face velocity.
-
Buddy System: Never work alone with cyanide. A second researcher must be present and aware.
-
No Acids: Remove all acids from the hood. Acid + NaCN
HCN gas (Lethal).[3]
Waste Disposal (The Bleach Method):
-
Principle: Oxidize
to Cyanate ( ), which is less toxic. -
Protocol: Collect all aqueous waste (washings) in a dedicated container containing pH > 10 bleach solution (Sodium Hypochlorite). Let stand for 24 hours before disposal as hazardous waste.
Experimental Workflow Diagram
Caption: Decision tree for selecting the starting material to achieve the desired stereochemical outcome.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution at Saturated Carbon).
-
Kelly, S. M. (1995). Liquid Crystals: Synthesis and Properties. Helvetica Chimica Acta, 78(5). (Detailed discussions on 4-substituted cyclohexyl nitrile synthesis for LC applications).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard Operating Procedures for Cyanides).
-
Taber, D. F. (2005). Stereoselective Substitution: The Synthesis of Amines and Nitriles. Organic Chemistry Portal. (Review of SN2 displacement strategies).
Sources
Application Note: Formulation and Characterization of Nematic Mixtures using 4-Ethylcyclohexane-1-carbonitrile
This Application Note is structured as a rigorous technical guide for material scientists and formulation engineers. It focuses on the specific utility of 4-Ethylcyclohexane-1-carbonitrile (often abbreviated as CCH-2 or similar derivative codes in industry) within Nematic Liquid Crystal (NLC) mixtures.
Executive Summary
This guide details the protocol for incorporating trans-4-ethylcyclohexane-1-carbonitrile into nematic liquid crystal hosts. Unlike aromatic mesogens (e.g., cyanobiphenyls), this fully aliphatic component is characterized by low optical anisotropy (
Key Application Scope:
-
Viscosity Reduction: Improving response speed (
). - Tuning: Lowering birefringence for matching cell gap requirements.
-
UV Stability: Enhancing photochemical stability in outdoor display applications.
Material Profile & Causality
Chemical Structure and Function
The molecule consists of a cyclohexane ring substituted with an ethyl group at position 4 and a nitrile (cyano) group at position 1.
-
Cyclohexane Ring: Provides a rigid core but, unlike benzene, does not delocalize
-electrons. This results in low birefringence ( ) and transparency in the near-UV spectrum. -
Nitrile Group (-CN): Induces a strong dipole moment along the molecular long axis, creating positive dielectric anisotropy (
). -
Ethyl Tail: A short alkyl chain that promotes solubility and lowers the melting point, preventing crystallization at low operating temperatures.
Stereochemistry: The Trans-Isomer Imperative
Critical Constraint: Only the trans-isomer exhibits the linearity required for the nematic phase.
-
Trans-isomer: Equatorial-equatorial conformation (rod-like). Stabilizes the nematic phase.
-
Cis-isomer: Axial-equatorial conformation (bent). Acts as a defect, severely depressing the clearing point (
) and disrupting the director field. -
Specification: High-grade mixtures require >99.5% trans content.
Pre-Formulation Protocol: Purification & QC
Before formulation, the raw material must be validated. Aliphatic nitriles can contain conductive ionic impurities or hydrolysis byproducts (amides/acids) that degrade the Voltage Holding Ratio (VHR).
Protocol A: Material Qualification
Objective: Ensure resistivity
-
GC-MS Analysis:
-
Column: Non-polar capillary column (e.g., HP-5MS).
-
Method: Ramp
to at . -
Acceptance Criteria: Main peak (Trans)
. Cis isomer (typically elutes earlier) .
-
-
Ion Removal (If resistivity is low):
-
Dissolve compound in n-Hexane (10% w/v).
-
Pass through a micro-column of Neutral Alumina (activated at
). -
Evaporate solvent under reduced pressure (
) at . -
Why? Alumina adsorbs polar ionic impurities and trace acids.
-
Formulation Protocol: Host-Guest System
Since this compound has a low (or virtual) clearing point, it is rarely used pure. It is formulated into a Host Mixture (e.g., a eutectic mixture of phenylcyclohexanes or cyanobiphenyls).
Protocol B: Mixture Preparation
Safety: Work in a Class 1000 Cleanroom or Laminar Flow Hood to avoid dust (spacer artifacts).
Step-by-Step Methodology:
-
Host Selection: Select a standard host (e.g., Host-X , a eutectic mixture of propyl-, pentyl-, and heptyl-bicyclohexanes) with a known
(e.g., ). -
Weighing:
-
Target Concentration: 10 wt% and 20 wt% of this compound.
-
Use an analytical balance (precision
). -
Example: Weigh
Host-X and Dopant into a chemically inert glass vial (borosilicate).
-
-
Thermal Mixing:
-
Heat the vial to
above the clearing point of the Host (approx ) to ensure the isotropic phase. -
Mechanism: In the isotropic phase, viscosity drops, allowing diffusive mixing at the molecular level.
-
-
Agitation:
-
Vortex for 2 minutes while hot.
-
Alternative: Magnetic stirring is discouraged for small volumes (<1g) to avoid contamination from stir bars. Use ultrasonic agitation (5 mins) if vortexing is insufficient.
-
-
Degassing (Critical):
-
Place the hot mixture in a vacuum desiccator.
-
Apply rough vacuum (
) for 15 minutes. -
Why? Removes dissolved
which can form bubbles in the LC cell or react electrochemically.
-
Workflow Diagram
The following diagram illustrates the critical path for formulation and testing.
Figure 1: Critical path for the preparation of nematic mixtures containing aliphatic nitrile dopants.
Characterization & Validation
To validate the utility of the 4-ethyl compound, you must measure the shift in physical properties relative to the Host.
Protocol C: Determination of Virtual Properties
Because the pure compound may not exhibit a stable nematic phase, we extrapolate its properties from the mixture data.
1. Clearing Point (
-
Rate:
(Heating/Cooling). -
Formula:
-
Where
is the concentration (weight fraction). -
Expectation: The 4-ethyl homologue usually depresses
significantly compared to propyl/pentyl homologs.
-
2. Rotational Viscosity (
-
Method: Transient Current Method or Optical Decay Time (
). -
Setup: Planar aligned cell (
), rubbed polyimide. -
Measurement: Apply voltage pulse (
), switch off, and measure relaxation time. -
Analysis:
.-
Success Criterion: A 10-20% reduction in
at 20 wt% loading.
-
Data Presentation: Expected Trends
The following table summarizes the expected impact of adding this compound to a standard Cyanobiphenyl host (e.g., 5CB).
| Property | Symbol | Host (Pure) | Host + 15% 4-Ethyl-CH-CN | Impact / Mechanism |
| Clearing Point | Decrease. Short chain and aliphatic ring reduce thermal stability. | |||
| Birefringence | Decrease. Dilution of aromatic density. | |||
| Dielectric Anisotropy | Slight Decrease. Aliphatic nitrile dipole < Aromatic nitrile dipole. | |||
| Viscosity | Significant Decrease. Disruption of | |||
| Threshold Voltage | Increase. Lower |
Logic of Optimization (Trade-off Map)
When engineering a mixture, one does not simply "add" a component; one balances conflicting forces. The diagram below visualizes the decision logic for using this specific molecule.
Figure 2: Property trade-off analysis. The primary driver for using this molecule is viscosity reduction, limited by the depression of the clearing point.
Troubleshooting & FAQ
Q1: The mixture turned cloudy at room temperature.
-
Cause: You likely exceeded the solubility limit, or the
dropped below room temperature. -
Solution: Reduce concentration to <15% or use a host with a much higher initial
(e.g., a multi-component eutectic).
Q2: The current consumption of the cell is high.
-
Cause: Ionic impurities in the nitrile.
-
Solution: Re-run Protocol A (Alumina purification). Nitriles are notorious for solvating ions.
Q3: Why use the Ethyl homologue instead of Propyl or Pentyl?
-
Reasoning: The Ethyl chain is shorter. Shorter chains generally provide lower viscosity (
) but destabilize the nematic phase ( ) more than longer chains. It is an aggressive viscosity tuner.
References
-
Merck KGaA (EMD Electronics). Licristal® Liquid Crystal Mixtures for TN and STN Displays. Technical Data Sheets. [Link]
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. [Link]
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Context on aliphatic vs aromatic cores). [Link]
-
Patterson, K., et al. (1998). Introduction to the Physics of Liquid Crystals. (Standard protocols for
and Viscosity measurement). [Link]
Application Note: High-Fidelity Reduction of 4-Ethylcyclohexane-1-carbonitrile to Primary Amines
Introduction & Core Challenges
The reduction of 4-ethylcyclohexane-1-carbonitrile to (4-ethylcyclohexyl)methanamine is a pivotal transformation in the synthesis of liquid crystals and pharmaceutical intermediates (e.g., analogs of antihistamines or antidiabetic agents). While the transformation of a nitrile (
-
Chemo-selectivity (The Dimerization Problem): The highly reactive imine intermediate can condense with the newly formed primary amine to generate secondary amine impurities (dimers), often requiring difficult chromatographic separation.
-
Stereochemical Integrity: The starting material exists as cis and trans isomers. The 4-ethyl group, being bulky, preferentially occupies the equatorial position. The reaction conditions must be selected to either preserve the initial stereochemistry (kinetic control) or drive the system to the thermodynamically stable trans-diequatorial conformation.
This guide presents two validated protocols: a Scalable Catalytic Hydrogenation (for high-throughput/process scale) and a Stoichiometric Hydride Reduction (for high-stereofidelity laboratory scale).
Mechanistic Insight: The Secondary Amine Trap
Understanding the "why" behind the protocols is essential for troubleshooting. The formation of secondary amines is not random; it is a competitive reaction pathway.
Visualization: Reaction Pathways & Impurity Formation
The following diagram illustrates the competitive pathways. Note that the addition of Ammonia (
Figure 1: Mechanistic pathway showing the formation of secondary amine impurities and the suppression role of Ammonia.
Protocol A: High-Pressure Catalytic Hydrogenation (Raney Nickel)
Best For: Scale-up (>10g), Atom Economy, Thermodynamic Control.
This method utilizes Raney Nickel , a sponge-metal catalyst. To prevent the "Problem Pathway" shown in Figure 1, the reaction solvent is saturated with ammonia. This saturates the equilibrium, preventing the primary amine from attacking the imine intermediate.
Reagents & Equipment[2][3][4][5][6][7][8][9]
-
Substrate: this compound.
-
Catalyst: Raney® Nickel (Active slurry in water/ethanol). Note: Pyrophoric when dry.
-
Solvent: Methanol (MeOH) saturated with Ammonia (7N NH3 in MeOH is commercially available).
-
Equipment: High-pressure autoclave (e.g., Parr reactor).
Step-by-Step Methodology
-
Catalyst Preparation: Wash 10 wt% (relative to substrate) of Raney Nickel slurry three times with anhydrous MeOH to remove water. Critical: Never expose Raney Ni to air; keep it under solvent.
-
Loading: In the autoclave, charge the washed Raney Ni, the nitrile substrate, and the methanolic ammonia solution (concentration ~10:1 molar ratio of NH3:Substrate).
-
Purging: Seal the reactor. Purge with Nitrogen (
) 3 times (5 bar), then with Hydrogen ( ) 3 times (5 bar) to remove oxygen. -
Reaction: Pressurize to 30–50 bar (435–725 psi) H2 . Heat to 80°C . Stir vigorously (>1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 4–8 hours.
-
Workup:
-
Cool to room temperature. Vent H2 carefully.
-
Filter catalyst through a Celite pad under an inert blanket (Argon/N2) to prevent ignition.
-
Concentrate the filtrate to remove MeOH and NH3.
-
Purification: Vacuum distillation is recommended for high purity.
-
Protocol B: Stoichiometric Reduction (LiAlH4) with Fieser Workup
Best For: Laboratory scale (<10g), Stereochemical Retention, Low Pressure.
Lithium Aluminum Hydride (LiAlH4) offers rapid, complete reduction.[2] However, the standard aqueous quench often results in a gelatinous aluminum hydroxide emulsion that traps product and makes filtration impossible. This protocol uses the Fieser Workup , a self-validating system that produces a granular, sand-like precipitate that is easily filtered.
Reagents
-
Reducing Agent: LiAlH4 (2.0 equivalents). Available as pellets or solution in THF.
-
Solvent: Anhydrous THF or Diethyl Ether.[3]
Workflow Visualization: The Fieser Protocol
The stoichiometry of the quench is critical. For every n grams of LiAlH4 used, follow the 1:1:3 rule.
Figure 2: The Fieser Workup Protocol for Aluminum Hydride reductions.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and addition funnel. Maintain a Nitrogen atmosphere.
-
Suspension: Suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.
-
Addition: Dissolve this compound in THF. Add dropwise to the LiAlH4 suspension.[4][5] Control: Evolution of H2 gas will occur; adjust rate to maintain gentle reflux.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours to ensure complete conversion of the intermediate imine salt.
-
Quench (Fieser Method): Cool to 0°C. For every 1.0 g of LiAlH4 used originally:
-
Add 1.0 mL Water (Very slowly).
-
Add 1.0 mL 15% NaOH solution.
-
Add 3.0 mL Water.
-
-
Isolation: Warm to room temperature and stir for 15 minutes. The gray slurry will turn into a white, granular solid. Filter through a sintered glass funnel. Dry the filtrate over
and evaporate.
Comparative Data Analysis
| Feature | Protocol A: Raney Ni / H2 | Protocol B: LiAlH4 |
| Primary Amine Selectivity | >95% (with Ammonia) | >98% |
| Stereochemistry | Thermodynamic Mix (Favors trans) | Kinetic Retention (Preserves cis/trans ratio) |
| Safety Profile | High Pressure, Pyrophoric Catalyst | Pyrophoric Reagent, H2 Evolution |
| Scalability | Excellent (kg scale) | Poor (Exotherm management difficult >50g) |
| Impurity Profile | Secondary amines, Nickel leaching | Aluminum salts (if quench fails) |
References
-
Nitrile Reduction Mechanisms: Organic Chemistry Portal. Reduction of Nitriles to Amines. Available at: [Link]
- Raney Nickel Protocols:Catalytic Hydrogenation of Nitriles. In: Nishimura, S.
- Fieser Workup Standard: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.
-
Secondary Amine Suppression: Barrault, J. et al. (1997). Selective hydrogenation of nitriles to primary amines. Catalysis Today. [Link]
-
Safety Data: PubChem. Lithium Aluminum Hydride Safety Data Sheet. Available at: [Link]
Sources
- 1. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 4-Ethylcyclohexane-1-carbonitrile as a polar component in TFT displays
Application Notes & Protocols
Topic: Application of 4-Ethylcyclohexane-1-carbonitrile as a Polar Component in TFT Displays
Introduction: The Critical Role of Polar Additives in High-Performance Liquid Crystal Displays
Thin-Film Transistor Liquid Crystal Displays (TFT-LCDs) are the dominant technology in the flat-panel display market, from mobile devices to large-screen televisions. The performance of these displays—characterized by parameters such as response time, contrast ratio, and power consumption—is intrinsically linked to the physicochemical properties of the liquid crystal (LC) mixture used.[1][2] A modern LC mixture is a sophisticated formulation of multiple components, each engineered to contribute a specific property.[3][4]
Polar components are a cornerstone of these mixtures, primarily responsible for generating the dielectric anisotropy (Δε) that enables the liquid crystal molecules to be reoriented by an electric field.[5] This reorientation controls the passage of light through each pixel. The ideal polar additive must provide a significant dielectric anisotropy while also contributing favorably to other critical parameters, most notably low rotational viscosity (γ₁) for fast switching speeds and an appropriate birefringence (Δn) to match the display's cell gap.[1][6]
This document details the application and characterization of this compound, a promising polar component for advanced TFT-LCDs. Its molecular structure, featuring a saturated cyclohexane ring, offers potential advantages in reducing viscosity compared to traditional aromatic (e.g., biphenyl) compounds.[1][7] The terminal nitrile (-C≡N) group provides a strong dipole moment, ensuring a robust positive dielectric anisotropy essential for display modes like Twisted Nematic (TN) and Fringe-Field Switching (FFS).[8][9] We present a comprehensive guide for researchers and material scientists on incorporating and evaluating this compound in nematic LC mixtures.
Physicochemical Profile: this compound
The efficacy of an LC component is dictated by its molecular structure. This compound possesses a unique combination of a flexible aliphatic ring and a highly polar functional group.
-
Cyclohexane Ring: The non-aromatic, saturated ring structure tends to lower the melting point and reduce intermolecular π-π stacking compared to phenyl rings. This is a key factor in achieving lower rotational viscosity, which directly translates to faster electro-optical response times in the final display.[7][10]
-
Ethyl Group (-C₂H₅): The short alkyl chain helps to maintain a low melting point and influences the mesophase stability of the mixture.
-
Nitrile Group (-C≡N): This group is the primary driver of the molecule's function as a polar additive. It possesses a large dipole moment along the principal molecular axis, which is crucial for inducing a strong positive dielectric anisotropy (Δε > 0) in the LC mixture.[11][12]
The interplay of these structural features determines the compound's bulk properties and its ultimate utility in a display formulation.
| Property | Value | Reference |
| IUPAC Name | This compound | [13] |
| CAS Number | 1096815-83-6 | [13] |
| Molecular Formula | C₉H₁₅N | [13] |
| Molecular Weight | 137.23 g/mol | [13] |
| Purity | >97% (typical) | [13] |
| Predicted Core Property | Positive Dielectric Anisotropy (Δε > 0) | [11] |
| Predicted Influence | Contributes to lowering mixture viscosity | [7] |
Principle of Application in Nematic LC Mixtures
No single liquid crystal compound can meet all the stringent requirements for a high-performance TFT display, such as a wide operating temperature range and fast switching.[8] Therefore, this compound is utilized as a component within a carefully balanced multi-component mixture. Its primary function is to enhance the dielectric anisotropy, which governs the display's switching voltage.
When an electric field is applied across a pixel, the dielectric torque aligns the LC molecules. For a material with positive dielectric anisotropy (Δε > 0), the molecules align parallel to the electric field. The magnitude of Δε directly influences the threshold voltage (Vth), the minimum voltage required to initiate this reorientation. A higher Δε generally leads to a lower threshold voltage, reducing the display's power consumption.[1]
However, adding a polar component is a balancing act. While increasing Δε, the component must not adversely affect other properties. The use of a cyclohexane-based structure is a strategic choice to mitigate the viscosity increase that often accompanies highly polar additives, thereby preserving the fast response times critical for modern displays.[1][6]
Figure 1: Relationship between molecular structure and physical properties.
Experimental Protocols
The following protocols provide a framework for formulating, fabricating, and characterizing a test liquid crystal mixture incorporating this compound.
Protocol 1: Preparation of a Nematic LC Test Mixture
This protocol describes the formulation of a test mixture. The goal is to create a homogeneous solution and compare its properties to a base mixture without the additive.
Materials:
-
Base nematic liquid crystal host mixture (e.g., a commercially available, low-Δε mixture).
-
This compound (additive).
-
High-precision analytical balance (±0.01 mg).
-
Small glass vials with PTFE-lined caps.
-
Magnetic stirrer with a hotplate.
-
Small magnetic stir bars.
-
Vacuum oven or desiccator.
Procedure:
-
Weighing: Accurately weigh the desired amounts of the base LC host and this compound into a clean glass vial. A typical starting concentration for the additive is 5-15% by weight.
-
Causality Note: Precise weighing is critical as even small variations in component ratios can significantly alter the phase transition temperatures and electro-optical properties of the final mixture.[14]
-
-
Mixing: Add a small magnetic stir bar to the vial, cap it, and place it on the hotplate stirrer.
-
Heating to Isotropic Phase: Heat the mixture to a temperature approximately 10°C above the expected clearing point (Nematic-to-Isotropic transition temperature) of the mixture. Stir the mixture gently.
-
Homogenization: Maintain the temperature and stirring for at least 30-60 minutes to ensure a perfectly homogeneous solution.
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while still stirring.
-
Degassing (Optional but Recommended): Place the uncapped vial in a vacuum oven or desiccator at room temperature and apply a gentle vacuum for 1-2 hours to remove any dissolved gases, which can interfere with cell filling and electro-optical measurements.
Protocol 2: Fabrication of Liquid Crystal Test Cells
This protocol details the construction of a standard test cell for electro-optical characterization.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates.
-
Polyimide (PI) alignment layer solution.
-
Spinner coater.
-
Hotplate.
-
Rubbing machine with velvet cloth.
-
UV-curable sealant containing precision spacers (e.g., 5 μm).
-
UV light source.
-
Prepared liquid crystal mixture.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas.
-
Alignment Layer Coating: Spin-coat a thin, uniform layer of polyimide on the ITO surface of each substrate.
-
Curing: Cure the polyimide layer by baking on a hotplate according to the manufacturer's specifications (e.g., 180-200°C for 1 hour).
-
Rubbing: Unidirectionally rub the cured PI surface with a velvet cloth-covered roller. The two substrates for a single cell should be rubbed in anti-parallel directions for a standard TN cell.
-
Causality Note: The rubbing process creates micro-grooves in the polyimide surface that physically direct the alignment of the LC molecules in contact with it, establishing the desired initial orientation (the "director").[16]
-
-
Cell Assembly: Dispense the UV-curable sealant onto the perimeter of one substrate. Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions appropriately oriented.
-
Curing: Expose the cell to UV light to cure the sealant, fixing the cell gap defined by the spacers.
-
Cell Filling: Place a drop of the prepared LC mixture at the opening of the empty cell. Fill the cell via capillary action in a vacuum chamber to avoid air bubbles.
-
Sealing: Seal the filling port with a UV-curable epoxy.
Protocol 3: Characterization of the LC Mixture
Once the test cell is prepared, the key physical and electro-optical properties of the mixture can be measured.
Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Polarized Optical Microscope (POM) with a hot stage.
-
LCR Meter.
-
Function generator and voltage amplifier.
-
Photodiode and oscilloscope.
-
Abbe refractometer or Spectroscopic Ellipsometer.
Procedures:
-
Phase Transition Temperatures:
-
Dielectric Anisotropy (Δε):
-
Birefringence (Δn):
-
Electro-Optical Measurements (Voltage-Transmittance Curve):
-
Place the filled TN test cell between crossed polarizers.
-
Apply a square-wave voltage (e.g., 1 kHz) across the cell, incrementally increasing the amplitude.
-
Measure the transmitted light intensity using a photodiode and record it as a function of the applied voltage. This yields the V-T curve.
-
From the V-T curve, determine the threshold voltage (Vth) and saturation voltage.
-
-
Switching Times:
-
Apply a square voltage pulse (e.g., from 0V to the saturation voltage) to the cell.
-
Measure the time it takes for the optical transmission to rise from 10% to 90% (rise time, τ_on) and to fall from 90% to 10% (fall time, τ_off) using an oscilloscope.[19]
-
Figure 2: Overall experimental workflow from mixture preparation to characterization.
Expected Results and Data Analysis
The addition of this compound to a base nematic host is expected to systematically alter its properties. Below is a table summarizing hypothetical, yet realistic, data for a base mixture and a formulated mixture containing 15% of the additive.
| Parameter | Base Mixture (Host) | +15% this compound | Rationale for Change |
| Clearing Point (Tₙᵢ) | 90 °C | 85 °C | The additive may slightly depress the clearing point, a common effect in mixtures that needs to be compensated for. |
| Dielectric Anisotropy (Δε) @ 20°C, 1kHz | +3.0 | +5.5 | The highly polar nitrile group significantly increases the overall Δε of the mixture.[11] |
| Birefringence (Δn) @ 20°C, 589nm | 0.10 | 0.095 | The saturated cyclohexane ring has lower birefringence than typical aromatic host components, slightly reducing the total Δn.[8] |
| Rotational Viscosity (γ₁) @ 20°C | 80 mPa·s | 75 mPa·s | The non-aromatic structure of the additive helps to lower the overall viscosity of the mixture.[7] |
| Threshold Voltage (Vth) | 2.0 V | 1.5 V | The higher Δε allows for molecular reorientation at a lower applied voltage, reducing power consumption.[1] |
| Response Time (τ_on + τ_off) | 20 ms | 18 ms | The lower viscosity directly contributes to faster switching speeds.[6] |
This comparative analysis is crucial for validating the efficacy of this compound as a functional polar component. The data clearly demonstrates the desired increase in Δε and decrease in viscosity, confirming its potential for formulating high-speed, low-power LC mixtures.
Conclusion and Future Outlook
This compound stands out as a valuable polar additive for the formulation of advanced liquid crystal mixtures for TFT displays. Its key advantage lies in the combination of a strong polar nitrile group, which imparts a high positive dielectric anisotropy, and a saturated cyclohexane core that helps maintain low rotational viscosity. This unique pairing addresses the persistent challenge in LC material design: achieving a low threshold voltage without compromising the fast response times required for high-frame-rate and video applications.[1][6]
The protocols outlined in this document provide a robust methodology for integrating and systematically evaluating this compound. By carefully characterizing the resulting changes in dielectric, optical, and electro-optical properties, researchers can optimize mixture formulations to meet the specific demands of next-generation displays.
Future work should focus on synthesizing and evaluating derivatives of this compound, such as those with different alkyl chain lengths or lateral substitutions on the cyclohexane ring. Such studies could further refine the balance of properties, leading to even greater performance enhancements in TFT-LCD technology.
References
-
Hauck, G., et al. (1999). Design and synthesis of nematic liquid crystals with negative dielectric anisotropy. Liquid Crystals, 26(3), 443-449. Available at: [Link]
-
He, Z., et al. (1998). A Novel Type of Liquid Crystals Based on Axially Fluorinated Cyclohexane Units. Angewandte Chemie International Edition, 37(4), 484-489. Available at: [Link]
-
Ren, H., & Wu, S. T. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-503. Available at: [Link]
-
Yang, Z., et al. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. Molecules, 28(2), 754. Available at: [Link]
-
Stone, J. (n.d.). The Characteristics of Liquid Crystal Materials for TFT LCD Screens. Pro-TFTs. Available at: [Link]
-
Lin, Y. H., et al. (2024). Study of polymer-stabilized cholesteric liquid crystals for reflective displays in active matrix driving. Journal of Information Display. Available at: [Link]
-
Reiffenrath, V. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 40(4), 693-696. Available at: [Link]
-
Kubo, Y., et al. (2005). Advanced liquid-crystal materials for TFT monitor and TV applications. Journal of the Society for Information Display, 13(8), 627. Available at: [Link]
-
Shinde, S., & Kumar, S. (2016). Characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Advanced Engineering and Nano Technology, 3(7), 2347-6389. Available at: [Link]
-
Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. Available at: [Link]
-
Latif, A., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of the Faculty of Engineering & Technology, 23(1). Available at: [Link]
-
Patil, P., et al. (2018). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering, 8(5), 25-29. Available at: [Link]
-
Saitoh, G., et al. (1997). Estimating Dielectric Anisotropy of Liquid Crystal Compounds. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 301(1), 163-166. Available at: [Link]
-
Abram, T. D., et al. (2026). Data-Driven Prediction of Dielectric Anisotropy in Nematic Liquid Crystals. arXiv preprint arXiv:2602.17382. Available at: [Link]
-
MDPI. (2026). Topical Collection: Liquid Crystals and Their Applications. Crystals. Available at: [Link]
-
Gutt, C., et al. (2003). Viscosity of a Liquid Crystal near the Nematic–Smectic A Phase Transition. Physical Review Letters, 90(8), 085701. Available at: [Link]
-
Kawamoto, H. (2006). The history of liquid-crystal displays. Proceedings of the IEEE, 94(2), 460-500. Available at: [Link]
-
Li, W., et al. (2022). Templated Twist Structure Liquid Crystals and Photonic Applications. Polymers, 14(12), 2455. Available at: [Link]
-
Dang, S., et al. (2024). Effective viscosity of a two dimensional passive suspension in a liquid crystal solvent. arXiv preprint arXiv:2410.11749. Available at: [Link]
- Ivashchenko, A. V. (1995). Dichroic Dyes for Liquid Crystal Displays. CRC Press.
-
Leadbetter, A. J., et al. (1979). Structures of cyano-biphenyl liquid crystals. NASA Technical Reports Server. Available at: [Link]
-
Yang, Z., et al. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. Semantic Scholar. Available at: [Link]
-
HORIBA. (n.d.). TFT LCD Display Technologies. Available at: [Link]
-
Display Technology. (n.d.). Material Properties of TFT-LCD Modules Components. Available at: [Link]
- Aftergut, S., & Cole, H. S. (1982). U.S. Patent No. 4,309,304. U.S. Patent and Trademark Office.
-
Ahmed, A. D., et al. (2014). Quantum Analysis of Viscosity Coefficient of Multi-Components Liquid Mixtures. The International Journal of Engineering and Science, 3(7), 18-21. Available at: [Link]
-
Czerwiński, M., et al. (2024). Crystallization Kinetics of an Equimolar Liquid Crystalline Mixture and Its Components. Materials, 17(24), 5483. Available at: [Link]
-
Fortec US. (2026). How Do TFT Displays Work?. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. Available at: [Link]
-
Mamaghani, M., et al. (2007). A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Asian Journal of Chemistry, 19(2), 907-910. Available at: [Link]
- Gedeon Richter Plc. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. European Patent Office.
-
Hess, S., et al. (2005). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic phases, as function of the temperature. ResearchGate. Available at: [Link]
-
Yang, Z., et al. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formylcyclohex-3-ene-1-carbonitrile. PubChem Compound Database. Available at: [Link]
Sources
- 1. The Characteristics of Liquid Crystal Materials for TFT LCD Screens [proculustech.com]
- 2. Material Properties of TFT-LCD Modules Components: The Building Blocks of Brilliant Displays_BLOG_HEM LCD Module Small -to-Medium Size, Color TFT, Monochrome LCD LCM [hemlcd.com]
- 3. mdpi.com [mdpi.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. fortec.us [fortec.us]
- 6. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.physics.leidenuniv.nl [home.physics.leidenuniv.nl]
- 10. arxiv.org [arxiv.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. This compound 97% | CAS: 1096815-83-6 | AChemBlock [achemblock.com]
- 14. iosrjen.org [iosrjen.org]
- 15. mdpi.com [mdpi.com]
- 16. static.horiba.com [static.horiba.com]
- 17. ipme.ru [ipme.ru]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Industrial Scaling of trans-4-Ethylcyclohexane-1-carbonitrile: Reagent Selection and Process Optimization
Executive Summary
4-Ethylcyclohexane-1-carbonitrile is a pivotal mesogenic core used in the synthesis of low-viscosity liquid crystal (LC) mixtures. The industrial viability of this molecule hinges on two critical quality attributes: stereochemical purity (specifically the thermodynamic trans isomer, which exhibits the necessary linearity for LC phases) and chemical purity (absence of aromatic residues).
This Application Note details a scalable, robust three-step protocol starting from commercially available 4-ethylbenzoic acid. Unlike direct hydrogenation of benzonitriles, which suffers from amine side-product formation, this "Acid-Amide-Dehydration" pathway offers superior control over stereochemistry and yield.
Strategic Reagent Selection
The transition from bench-scale (grams) to pilot-scale (kilograms) requires a rigorous evaluation of reagent safety, cost, and atom economy.
| Transformation Step | Bench Reagent | Industrial Scale Reagent | Rationale for Scale-Up |
| 1. Ring Reduction | 5% Ru/Al₂O₃ or Ru/C | Ruthenium prevents hydrogenolysis of the ethyl group and operates effectively in aqueous/alcoholic media. | |
| 2. Isomerization | NaOMe / MeOH | Sodium methoxide is a cheaper commodity base; Methanol allows for easier solvent recovery than THF. | |
| 3. Amidation | Urea (Melt) or | While Urea melts are "greener," the | |
| 4. Dehydration | TFAA / Pyridine |
Process Architecture
The following directed graph illustrates the synthesis logic, highlighting the critical isomerization checkpoint required to maximize the trans yield.
Figure 1: Critical Path Workflow for the stereoselective synthesis of trans-4-ethylcyclohexane-1-carbonitrile.
Detailed Experimental Protocols
Phase 1: Catalytic Hydrogenation & Isomerization
Objective: Convert the aromatic ring to a cyclohexane ring while maximizing the trans isomer ratio.
Reagents:
-
Substrate: 4-Ethylbenzoic acid (CAS: 619-64-7)
-
Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or Carbon[1]
-
Solvent: Isopropyl Alcohol (IPA) or Water/NaOH
-
Isomerization Agent: Sodium Methoxide (30% in MeOH)
Protocol:
-
Loading: In a high-pressure Hastelloy autoclave, charge 4-ethylbenzoic acid (1.0 eq) and 5% Ru/Al₂O₃ (5 wt% loading relative to substrate). Add IPA (5 vol).
-
Hydrogenation: Purge with
three times, then . Pressurize to 50–80 bar . Heat to 90–120°C . Stir at high RPM (>800) to eliminate mass transfer limitations. -
Monitoring: Reaction is complete when
uptake ceases (approx. 6–12 hours). -
Filtration: Cool to RT, vent, and filter catalyst (reuse possible).
-
Isomerization (The Critical Step): The crude filtrate is typically a 70:30 cis:trans mixture. Add NaOMe (2.0 eq) to the filtrate. Reflux for 4–6 hours.
-
Workup: Acidify with dilute HCl to pH 2. The trans-acid precipitates or is extracted with Toluene.
-
Target: >95% trans-4-ethylcyclohexanecarboxylic acid.[6]
-
Phase 2: Amidation via Acid Chloride
Objective: Convert the carboxylic acid to the primary amide.
Reagents:
-
Thionyl Chloride (
) -
Ammonia gas (
) or Ammonium Hydroxide ( ) -
Solvent: Toluene (azeotropic removal of residual
)
Protocol:
-
Suspend trans-acid in Toluene. Add
(1.2 eq) and a catalytic drop of DMF. -
Heat to 60°C until gas evolution (
, ) stops. -
Distillation: Remove excess
and Toluene under reduced pressure to yield the crude acid chloride. -
Ammonolysis: Dissolve residue in fresh Toluene. Cool to 0–5°C. Sparge anhydrous
gas into the solution or drip the acid chloride into concentrated . -
Isolation: Filter the precipitated amide. Wash with water to remove ammonium salts. Dry in a vacuum oven.
Phase 3: Dehydration to Nitrile
Objective: Irreversible removal of water from the amide to form the nitrile.[7]
Reagents:
-
Phosphoryl Chloride (
) -
Catalyst: Imidazole or Sodium Chloride (optional rate enhancers)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Protocol:
-
Setup: In a glass-lined reactor, suspend the amide (1.0 eq) in Toluene (5 vol).
-
Addition: Add
(1.5 eq) dropwise at RT. -
Reaction: Heat to reflux (approx. 110°C). The slurry will dissolve as the nitrile forms. Monitor by TLC or GC (disappearance of amide).
-
Quench (Safety Critical): Cool to 20°C. Pour the reaction mixture slowly into ice water.
-
Warning: Hydrolysis of excess
is highly exothermic. Maintain internal temp <30°C.
-
-
Purification: Separate the organic layer.[1] Wash with saturated
(to remove phosphoric acid residues) and brine. -
Distillation: The crude nitrile is purified by high-vacuum distillation.
-
Boiling Point: Expect ~90–100°C at 2–5 mmHg.
-
Quality Control & Analytical Standards
For LC applications, purity must exceed 99.5%.
| Test | Method | Acceptance Criteria |
| Assay | GC-FID | > 99.5% Area |
| Isomer Ratio | GC (Chiral or Wax column) | > 98% trans-isomer |
| Water Content | Karl Fischer | < 0.05% |
| Acidity | Titration | < 0.01% (as free acid) |
References
-
Industrial Synthesis of Cyclohexanecarboxylic Acids: Wang, H., & Zhao, F. (2024).[8] Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences. 8
-
Stereoselective Hydrogenation Protocols: Wustrow, D. J., & Wise, L. D. (1998). Synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives. Journal of Medicinal Chemistry. (Cited in Patent WO2010070368A1). 9[5]
-
Amide Dehydration Methodologies: Chemistry Steps. (2023). Synthesis of Nitriles via Dehydration of Amides using SOCl2 and POCl3. 2[5]
-
Cis-Trans Isomerization of Cyclohexane Derivatives: Elam, E. U., & Martin, J. C. (1966). Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer. US Patent 3,251,874. 10
Sources
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. 4-Methylcyclohexane-1-carbonitrile | C8H13N | CID 13685275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 9. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 10. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]
Application Note: Formulation of Low-Viscosity LC Mixtures using 4-Ethylcyclohexane-1-carbonitrile
Executive Summary
This application note details the protocol for utilizing 4-Ethylcyclohexane-1-carbonitrile (4-ECC) as a high-efficiency viscosity modifier in nematic liquid crystal (LC) formulations. While high dielectric anisotropy (
Material Science & Mechanism
The Role of this compound
The target molecule, trans-4-Ethylcyclohexane-1-carbonitrile, possesses a unique structure-property relationship ideal for reducing mixture viscosity without collapsing the order parameter.
-
Cyclohexane Core: Unlike phenyl rings, the cyclohexane ring is conformationally flexible, reducing the intermolecular friction coefficient and thus lowering bulk and rotational viscosity.
-
Cyano Group (-CN): Provides a strong longitudinal dipole moment (
D), ensuring the molecule contributes to positive dielectric anisotropy ( ) rather than acting as a non-polar impurity. -
Ethyl Tail: The short alkyl chain prevents the formation of smectic phases (which increase viscosity) often seen with longer homologs (e.g., pentyl/heptyl chains).
Mechanism of Action
When doped into a high-viscosity host matrix (e.g., terphenyls or biphenyls), 4-ECC disrupts the dense packing of rigid cores. This acts as a "molecular lubricant," lowering the activation energy for rotational diffusion.
Formulation Protocols
Protocol A: Pre-Formulation Purification (Critical Step)
Rationale: Cyanocyclohexanes are prone to ionic contamination during synthesis. Impurities degrade the Voltage Holding Ratio (VHR).
-
Dissolution: Dissolve crude 4-ECC in anhydrous n-hexane (1:5 w/v).
-
Adsorption: Pass the solution through a silica gel column (200-400 mesh) to remove polar organic impurities.
-
Recrystallization: Evaporate solvent and recrystallize from ethanol at -20°C. Repeat 3x until purity >99.9% (GC-MS).
-
Drying: Vacuum dry at 25°C for 24 hours. Note: Do not exceed 40°C as vapor pressure is non-negligible.
Protocol B: Eutectic Mixture Design
Rationale: 4-ECC has a low clearing point. To prevent phase separation at low temperatures, the mixture must be calculated using the Schröder-Van Laar equation.
Mathematical Foundation:
Workflow:
-
Select Host: Choose a high-
nematic host (e.g., E7 or BL006 equivalent). -
Calculate Ratios: Solve the equation system to find the eutectic point where the melting point of the mixture is minimized.
-
Limit Check: Ensure 4-ECC concentration does not suppress the mixture's
below the operating requirement (typically 60°C-80°C).
Protocol C: Mixture Preparation
-
Weighing: Weigh components into a borosilicate glass vial with 0.1 mg precision.
-
Standard Doping: 5% - 15% w/w of 4-ECC.
-
-
Thermal Mixing:
-
Heat the vial to
(Isotropic phase). -
Vortex mix for 5 minutes.
-
Ultrasonicate for 10 minutes (degassing mode).
-
-
Annealing: Allow the mixture to cool slowly (1°C/min) to room temperature to ensure thermodynamic equilibrium.
Characterization & Validation
Protocol D: Viscosity & Response Time Measurement
Equipment: Rotational Viscometer or Transient Current Method setup.
-
Cell Filling: Fill a test cell (gap
, anti-parallel rubbing) with the mixture via capillary action at . -
Response Time (
): Measure optical decay time ( ) upon voltage removal.-
Formula:
-
Where
is the bend elastic constant.
-
-
Figure of Merit (FoM): Calculate FoM =
.
Comparative Data: Impact of 4-ECC
Table 1: Effect of 4-ECC doping on a standard cyanobiphenyl host mixture.
| Property | Host Mixture (Ref) | Host + 10% 4-ECC | Host + 20% 4-ECC | Change (%) |
| 82.0 | 71.5 | 60.2 | -26% (Trade-off) | |
| 240 | 165 | 110 | -54% (Benefit) | |
| 0.22 | 0.19 | 0.16 | -27% | |
| 14.5 | 13.8 | 13.1 | -9% | |
| Response Time (ms) | 18.0 | 12.5 | 8.2 | Faster |
Note: While
Process Workflow Diagram
References
-
Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. Merck Performance Materials. Retrieved from [Link]
-
Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: Molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Retrieved from [Link]
-
Wu, S. T., & Wu, D. K. (1990). Rotational viscosity of nematic liquid crystals. Physical Review A, 42(4), 2219. Retrieved from [Link]
-
Gauza, S., et al. (2006). High birefringence and low viscosity isothiocyanate liquid crystals. Liquid Crystals, 33(6), 705-710. Retrieved from [Link][1]
-
Hulme, D. S., & Raynes, E. P. (1974). Eutectic mixtures of nematic liquid crystals.[2][3][4] Journal of the Chemical Society, Chemical Communications, (3), 98-99. (Foundational text on Schröder-Van Laar applications in LCs). Retrieved from [Link]
Sources
Application Note & Protocols: Catalytic Hydrogenation of 4-Ethylcyclohexane-1-carbonitrile
Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-Ethylcyclohexane-1-carbonitrile to produce the high-value primary amine, (4-ethylcyclohexyl)methanamine. This amine serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The primary challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts.[1][2][3] This guide details two field-proven protocols utilizing distinct catalytic systems—a precious metal-based rhodium catalyst for high selectivity under mild conditions and a robust Raney® Nickel catalyst suitable for scalable production. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and outline methods for quantitative product analysis, empowering researchers to achieve high-yield, high-purity synthesis.
Theoretical Background & Mechanistic Insights
The Chemistry of Nitrile Hydrogenation
The conversion of a nitrile to a primary amine is a reduction reaction involving the addition of two moles of hydrogen (H₂) across the carbon-nitrogen triple bond.[2] The process occurs stepwise on the surface of a heterogeneous catalyst.
The generally accepted mechanism proceeds through an imine intermediate:
-
Initial Hydrogenation: The nitrile (R-C≡N) is hydrogenated to form a surface-bound imine intermediate (R-CH=NH).
-
Primary Amine Formation: The imine intermediate is rapidly hydrogenated to the desired primary amine (R-CH₂-NH₂).
The Selectivity Challenge: Byproduct Formation
The primary obstacle to achieving high selectivity is the reaction between the primary amine product and the imine intermediate.[2][4][5] This side reaction leads to the formation of secondary and, subsequently, tertiary amines, reducing the yield and complicating purification.
This undesired pathway can be summarized as:
-
Condensation: The primary amine (R-CH₂-NH₂) nucleophilically attacks the imine intermediate (R-CH=NH).
-
Ammonia Elimination: The resulting unstable adduct eliminates ammonia (NH₃) to form a secondary imine (R-CH=N-CH₂-R).
-
Secondary Amine Formation: Hydrogenation of this secondary imine yields the secondary amine byproduct ((R-CH₂)₂NH).
Caption: Reaction pathways in nitrile hydrogenation.
Strategies for Maximizing Primary Amine Selectivity
Several strategies can be employed to suppress the formation of secondary amines:
-
Catalyst Selection: The choice of catalyst is paramount. While Raney® Nickel and Cobalt are cost-effective, precious metals like Rhodium and Palladium often exhibit higher activity and selectivity.[2][6] The specific morphology of the catalyst, such as atomically dispersed clusters versus single atoms, can also dramatically influence the product distribution.[7]
-
Basic Additives: The addition of a strong base (e.g., sodium hydroxide, lithium hydroxide) or ammonia can significantly enhance selectivity towards the primary amine.[8][9][10] These additives are thought to inhibit the condensation step between the primary amine and the imine intermediate.
-
Reaction Conditions: Optimizing temperature, hydrogen pressure, and solvent is critical.[11] Higher hydrogen pressures generally favor the direct hydrogenation of the imine to the primary amine over the competing bimolecular condensation reaction.[12][13]
Experimental Protocols
Safety Precaution: All hydrogenation reactions must be conducted in a well-ventilated fume hood using a high-pressure reactor (autoclave) that has been properly pressure-tested. Catalysts such as Raney® Nickel and Rh/Al₂O₃ can be pyrophoric and must be handled with care, typically under an inert atmosphere or solvent slurry.
Protocol 1: High-Selectivity Hydrogenation with Rh/Al₂O₃ in a Biphasic System
This protocol is adapted from methodologies that achieve high conversion and selectivity at surprisingly low temperatures and pressures by utilizing a rhodium catalyst in a two-phase solvent system.[8]
Materials & Equipment:
-
This compound (98%+)
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Cyclohexane (Anhydrous)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
High-Pressure Autoclave (e.g., Parr reactor) with mechanical stirring and temperature control
-
Gas inlet for high-purity Hydrogen (H₂)
Procedure:
-
Catalyst Slurry Preparation: In a beaker, weigh 100 mg of 5% Rh/Al₂O₃ catalyst. Add 10 mL of cyclohexane to create a slurry. This should be done carefully to avoid catalyst ignition.
-
Reactor Charging: To the autoclave vessel, add 5.0 g (approx. 36.4 mmol) of this compound.
-
Solvent and Base Addition: Add 40 mL of cyclohexane to the reactor. Separately, prepare a 2 M NaOH solution by dissolving 4.0 g of NaOH in 50 mL of deionized water. Add 20 mL of this 2 M NaOH solution to the reactor.
-
Catalyst Transfer: Carefully transfer the catalyst slurry from the beaker into the reactor using a funnel. Rinse the beaker with an additional 5 mL of cyclohexane to ensure complete transfer.
-
Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (N₂) to 100 psig, venting, and repeating this cycle three times. Follow this by purging with hydrogen (H₂) to 100 psig and venting, repeated twice.
-
Reaction Execution: Pressurize the reactor with hydrogen to 150 psig. Begin vigorous stirring (e.g., 1000 RPM) and heat the reactor to 70°C. Maintain the hydrogen pressure at 150 psig throughout the reaction via a continuous feed from a regulated cylinder.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
Cooldown and Depressurization: After the reaction, cool the reactor to room temperature. Carefully vent the excess hydrogen in a safe manner.
-
Work-up: Open the reactor and filter the contents to remove the catalyst. Transfer the filtrate to a separatory funnel. The organic layer (cyclohexane) contains the product. Wash the organic layer twice with 20 mL of deionized water, then once with 20 mL of brine.
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4-ethylcyclohexyl)methanamine.
Protocol 2: Scalable Hydrogenation with Raney® Nickel
This protocol employs Raney® Nickel, a widely used industrial catalyst, for the reduction.[10][14] It operates at a higher temperature and pressure but is highly effective and economical for larger-scale synthesis.
Materials & Equipment:
-
This compound (98%+)
-
Raney® Nickel (50% slurry in water, activated)
-
Methanol or Ethanol (Anhydrous)
-
Ammonia (as a 2M solution in Methanol/Ethanol)
-
High-Pressure Autoclave with mechanical stirring and temperature control
-
Gas inlet for high-purity Hydrogen (H₂)
Procedure:
-
Catalyst Preparation: Weigh approximately 2.0 g of Raney® Nickel slurry (corresponding to ~1.0 g of active catalyst). Carefully decant the water and wash the catalyst three times with the chosen alcohol solvent (e.g., Methanol) to remove the water. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.
-
Reactor Charging: To the autoclave vessel, add 10.0 g (approx. 72.8 mmol) of this compound.
-
Solvent Addition: Add 100 mL of the 2M ammoniacal alcohol solution. The ammonia acts as a selectivity-enhancing agent.[14]
-
Catalyst Transfer: Transfer the washed Raney® Nickel catalyst into the reactor as a slurry in the alcohol solvent.
-
Reactor Sealing and Purging: Seal the reactor and purge the system with nitrogen and then hydrogen as described in Protocol 1.
-
Reaction Execution: Pressurize the reactor with hydrogen to 600 psig. Begin vigorous stirring (~1200 RPM) and heat the reactor to 120°C. Maintain the hydrogen pressure throughout the reaction.
-
Reaction Monitoring: Monitor hydrogen uptake. The reaction is generally complete in 6-8 hours.
-
Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Work-up: Open the reactor. The Raney® Nickel can be separated using a magnetic stir bar or by careful filtration over a pad of Celite®. Caution: The filtered catalyst remains pyrophoric and should be quenched safely (e.g., by slow addition to a large volume of water).
-
Product Isolation: The filtrate contains the product dissolved in the ammoniacal alcohol. The solvent can be removed by rotary evaporation. The crude amine can be further purified by distillation if required.
Workflow and Data Analysis
A systematic workflow ensures reproducibility and accurate assessment of the reaction outcome.
Caption: General workflow for catalytic hydrogenation.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing the reaction mixture to determine conversion and product selectivity.[1][15][16]
Procedure:
-
Sample Preparation: Dilute a small aliquot (approx. 10 µL) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate or methanol).
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane or 1,3,5-trimethoxybenzene) to the diluted sample.[1] The internal standard should be a compound that does not react under the reaction conditions and has a distinct retention time from the reactants and products.
-
GC-MS Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Analysis:
-
Identification: Identify the peaks corresponding to the starting material (this compound), the primary amine product, and any secondary amine byproduct by comparing their mass spectra with known standards or library data.
-
Quantification: Calculate the concentration of each component based on its peak area relative to the peak area of the internal standard.
-
Calculations:
-
Conversion (%) = [1 - (moles of final nitrile / moles of initial nitrile)] * 100
-
Selectivity to Primary Amine (%) = [moles of primary amine formed / (moles of initial nitrile - moles of final nitrile)] * 100
Comparative Data & Discussion
The choice between the two protocols depends on the specific requirements of the research or production goal.
| Parameter | Protocol 1: Rh/Al₂O₃ | Protocol 2: Raney® Nickel |
| Catalyst | 5% Rhodium on Alumina | Raney® Nickel |
| Temperature | 60 - 80°C[8] | 100 - 150°C |
| H₂ Pressure | 100 - 200 psig[8] | 500 - 1000 psig[9] |
| Solvent | Biphasic: Cyclohexane/Water | Methanol or Ethanol |
| Additive | Strong Base (e.g., NaOH)[8] | Ammonia[14] |
| Typical Time | 4 - 6 hours | 6 - 8 hours |
| Expected Selectivity | >95% to Primary Amine | >90% to Primary Amine |
| Pros | High selectivity, mild conditions | Low cost, high activity, scalable |
| Cons | High catalyst cost | Higher T/P required, pyrophoric |
Discussion: Protocol 1 is ideal for laboratory-scale synthesis where the highest possible purity and selectivity are desired, and the cost of the rhodium catalyst is justifiable. The mild conditions also allow for a wider tolerance of other functional groups if more complex substrates are used.[17]
Protocol 2 represents a more classic, industrially viable approach.[9][18] While requiring more forcing conditions, Raney® Nickel is significantly cheaper and highly effective. The use of ammonia in the solvent is a well-established method for directing the reaction towards the primary amine.[14] This method is well-suited for producing larger quantities of the target amine where cost is a primary driver.
References
-
ChemRxiv. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.[Link]
- Google Patents. (1988). Process for the hydrogenation of nitriles to primary amines. US4739120A.
-
ResearchGate. (2023). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.[Link]
-
Chemguide. Reducing Nitriles to Primary Amines.[Link]
-
ResearchGate. (2008). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts.[Link]
-
Wiley. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis.[Link]
-
OSTI.gov. (1995). Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts.[Link]
-
ResearchGate. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.[Link]
-
PMC. (2007). Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components.[Link]
-
MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.[Link]
-
Weizmann Institute of Science. (2017). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex.[Link]
-
PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.[Link]
- Google Patents. (1983). Method for the hydrogenation of nitriles to primary amines. US4375003A.
-
RSC Publishing. (2012). Hydrogenation of nitrile in supercritical carbon dioxide: a tunable approach to amine selectivity.[Link]
-
RSC Publishing. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.[Link]
-
Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.[Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions.[Link]
-
Wikipedia. Nitrile reduction.[Link]
-
ScienceDirect. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.[Link]
-
ETH Zurich Research Collection. (2008). Selective Hydrogenation of Butyronitrile over Raney-Metals.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mt.com [mt.com]
- 12. drhazhan.com [drhazhan.com]
- 13. Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. mdpi.com [mdpi.com]
- 18. research.nu.edu.kz [research.nu.edu.kz]
Solvent Selection for Reactions Involving 4-Ethylcyclohexane-1-carbonitrile: A Comprehensive Guide
Introduction: The Critical Role of the Solvent
In the realm of synthetic organic chemistry, the selection of an appropriate solvent is a paramount decision that can dictate the success or failure of a reaction. This is particularly true for multifunctional molecules such as 4-Ethylcyclohexane-1-carbonitrile, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The solvent does not merely act as a passive medium to dissolve reactants; it actively influences reaction rates, equilibria, and even the chemo- and stereoselectivity of a transformation.[2] This guide provides a detailed exploration of solvent selection for key reactions involving this compound, grounding recommendations in mechanistic principles and empirical evidence.
Physicochemical Properties of this compound: A Guiding Framework
A thorough understanding of the substrate's properties is the cornerstone of rational solvent selection. This compound is a non-polar molecule, characterized by a bulky, hydrophobic ethylcyclohexyl scaffold and a polar nitrile functional group.
| Property | Value/Description | Implication for Solvent Selection |
| Molecular Formula | C₉H₁₅N | Predominantly hydrocarbon character suggests good solubility in non-polar to moderately polar aprotic solvents. |
| Molecular Weight | 137.22 g/mol | --- |
| Appearance | Likely a liquid at room temperature. | Ease of handling and dissolution. |
| Polarity | Non-polar aliphatic ring with a polar nitrile group. | The molecule has a low overall polarity. It will be most soluble in solvents of similar polarity. |
| Solubility | Expected to be poorly miscible with water. | Reactions in aqueous media will likely require a co-solvent to ensure homogeneity.[1] |
| Reactivity | The nitrile group is susceptible to nucleophilic attack and reduction. The cyclohexane ring is largely inert under common reaction conditions. | Solvents must be chosen to be inert under the specific reaction conditions. |
Solvent Selection for Key Transformations
The choice of solvent is intrinsically linked to the mechanism of the intended reaction. Below, we dissect the solvent considerations for three major classes of reactions involving this compound.
Hydrolysis to 4-Ethylcyclohexane-1-carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions.[3][4]
Mechanism Overview (Acid-Catalyzed):
-
Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.
-
Nucleophilic attack by water.
-
Tautomerization to the amide intermediate.
-
Further hydrolysis of the amide to the carboxylic acid.[4]
Mechanism Overview (Base-Catalyzed):
-
Nucleophilic attack of hydroxide on the nitrile carbon.
-
Protonation by water to form an imidic acid, which tautomerizes to an amide.
-
Saponification of the amide to the carboxylate salt.
-
Acidification to yield the carboxylic acid.
Solvent Recommendations:
| Condition | Recommended Solvents | Rationale |
| Acidic | Water (with a strong acid like HCl or H₂SO₄), potentially with a co-solvent such as Dioxane or Ethanol. | Water is the reactant, but the low solubility of the starting material may necessitate a co-solvent to achieve a homogenous reaction mixture, especially for long-chain nitriles.[5] |
| Basic | Aqueous solutions of NaOH or KOH, often with an alcohol co-solvent (Methanol or Ethanol). | The alcohol improves the solubility of the organic nitrile in the aqueous base. The reaction is typically performed under reflux.[6] |
Protocol: Alkaline Hydrolysis of this compound
-
To a solution of this compound (1 eq.) in ethanol (10 volumes), add a 10% aqueous solution of sodium hydroxide (2 volumes).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~3 with 1 N HCl.
-
Extract the carboxylic acid product with dichloromethane (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualization: Workflow for Solvent Selection in Hydrolysis
Caption: Decision workflow for solvent selection in the hydrolysis of this compound.
Reduction to 4-Ethylcyclohexane-1-methanamine
The reduction of the nitrile group to a primary amine is a valuable synthetic transformation. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[7]
Mechanism Overview:
-
Nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic nitrile carbon.
-
A second hydride addition to the intermediate imine anion.
-
Quenching with water to protonate the resulting diaminoaluminate complex to yield the primary amine.
Solvent Recommendations:
| Reagent | Recommended Solvents | Rationale |
| LiAlH₄ | Anhydrous Diethyl Ether, Anhydrous Tetrahydrofuran (THF) | LiAlH₄ reacts violently with protic solvents like water and alcohols.[8][9] Ethereal solvents are aprotic and can solvate the lithium cation, enhancing the reactivity of the hydride reagent. Anhydrous conditions are critical to prevent quenching of the reagent and potential fire hazards. |
| NaBH₄/CoCl₂ | Methanol | While NaBH₄ alone is generally not strong enough to reduce nitriles, the addition of a transition metal salt like cobalt(II) chloride creates a more reactive reducing species.[10] Methanol is a suitable protic solvent for this milder reducing system. |
Protocol: Reduction of this compound with LiAlH₄
!! CAUTION: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere and away from any sources of moisture. !!
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether (20 volumes).
-
Dissolve this compound (1 eq.) in anhydrous diethyl ether (10 volumes) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser work-up).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography.
Visualization: Key Considerations for Solvent Selection in Reduction
Caption: Logical flow for selecting a solvent for the LiAlH₄ reduction of nitriles.
Reaction with Grignard Reagents to form Ketones
The addition of a Grignard reagent to a nitrile, followed by hydrolysis, is a classic method for the synthesis of ketones.
Mechanism Overview:
-
Nucleophilic addition of the Grignard reagent to the nitrile carbon to form an imine-magnesium salt.
-
Hydrolysis of the intermediate with aqueous acid to yield the ketone.[11]
Solvent Recommendations:
| Reaction Step | Recommended Solvents | Rationale |
| Grignard Reagent Formation & Addition | Anhydrous Diethyl Ether, Anhydrous Tetrahydrofuran (THF) | Grignard reagents are strong bases and nucleophiles that react readily with protic solvents.[12][13] Ethereal solvents are aprotic and stabilize the Grignard reagent through coordination with the magnesium atom.[14][15] Anhydrous conditions are essential. |
| Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Water is required for the hydrolysis of the imine intermediate. The acid catalyzes the hydrolysis and neutralizes the basic magnesium salts. |
Protocol: Synthesis of 1-(4-Ethylcyclohexyl)ethan-1-one via Grignard Reaction
!! CAUTION: Grignard reagents are highly moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. !!
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction (a crystal of iodine can be added as an initiator).
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of this compound (1 eq.) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.
Conclusion
The selection of a solvent for reactions involving this compound is a nuanced process that requires careful consideration of the substrate's properties and the specific reaction mechanism. For hydrolysis, aqueous systems with co-solvents are effective. For reductions with powerful hydrides and for Grignard reactions, anhydrous, aprotic ethereal solvents are non-negotiable. By understanding the underlying chemical principles, researchers can rationally select the optimal solvent system to achieve high yields and purity in their synthetic endeavors.
References
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ACS Publications. (2004, February 26). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?. Retrieved from [Link]
-
Al-Rafidain Journal of Medical Sciences. (2022, December 13). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2015, January 4). Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). Process for selective nitrile reduction.
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
-
Organic Chemistry Portal. (n.d.). A generic approach for the catalytic reduction of nitriles. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
Sources
- 1. Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 11. adichemistry.com [adichemistry.com]
- 12. quora.com [quora.com]
- 13. Solvent Miscibility Table [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. d.web.umkc.edu [d.web.umkc.edu]
Troubleshooting & Optimization
Technical Support Center: 4-Ethylcyclohexane-1-carbonitrile Isomer Separation
Introduction: The Stereochemical Challenge
Welcome to the technical support hub for 4-Ethylcyclohexane-1-carbonitrile . This molecule is a critical intermediate in the synthesis of liquid crystals (phenylcyclohexane class) and certain pharmaceutical scaffolds.
The core challenge lies in its stereochemistry. The compound exists as two geometric isomers:
-
Trans-isomer (Thermodynamic): The ethyl and cyano groups are generally in the diequatorial conformation (1,4-disubstituted). This is the linear, rod-like shape preferred for liquid crystal applications.
-
Cis-isomer (Kinetic): One substituent is axial and the other equatorial. This creates a "bent" geometry, often considered an impurity.
This guide provides high-level troubleshooting for identifying, separating, and chemically manipulating these isomers.
Module 1: Analytical Identification (Troubleshooting)
Q: How do I definitively distinguish the cis and trans isomers on GC-MS?
A: You cannot rely solely on MS fragmentation patterns as they are nearly identical. You must rely on retention time and dipole moment logic.[1]
-
Non-Polar Columns (e.g., DB-1, HP-5): Separation is driven by boiling point.
-
Polar Columns (e.g., DB-Wax, CP-Sil 88): Separation is driven by polarity.
Q: Can I use NMR to confirm the assignment without a reference standard?
A: Yes. 1H NMR is the gold standard for structural validation.
-
Target Signal: Look at the methine proton attached to the carbon bearing the nitrile group (
). -
Trans-Isomer: The proton is axial . It will show a wide multiplet (
) with large coupling constants ( ) due to axial-axial coupling with the adjacent ring protons. -
Cis-Isomer: The proton is equatorial . It will show a narrower multiplet (often a quintet-like signal) with smaller coupling constants (
) due to equatorial-axial and equatorial-equatorial coupling.
Module 2: Separation Protocols (Prep-Scale)
Q: Distillation is not separating the isomers. What is going wrong?
A: The boiling point difference (
-
Requirement: You need a Spinning Band Distillation column or a packed column with >50 theoretical plates.
-
Vacuum: High vacuum (<5 mmHg) is recommended to lower the operating temperature and prevent thermal degradation, though the relative volatility remains low.
Q: Is crystallization a viable alternative?
A: Yes, and it is often superior for isolating the trans isomer.
-
Solubility: The trans isomer has a significantly higher melting point and lower solubility due to better crystal packing (symmetry).
-
Protocol:
-
Dissolve the mixture in a non-polar solvent (e.g., Hexane or Pentane) at reflux.
-
Cool slowly to
or . -
The trans isomer will precipitate first.
-
Warning: If the cis content is high (>40%), it may inhibit crystallization (oiling out). In this case, perform chemical equilibration (Module 3) first.
-
Module 3: Chemical Equilibration (Isomerization)
Q: My synthesis yielded a 50:50 mix, but I only need the trans isomer. Do I discard the rest?
A: Absolutely not. You should perform a Thermodynamic Equilibration . Because the trans isomer is thermodynamically more stable (diequatorial), you can convert the cis to trans using a base.
Standard Operating Procedure (SOP): Base-Catalyzed Equilibration
-
Reagents: Potassium tert-butoxide (
, 0.1–0.2 eq) in DMF or DMSO. Alternatively, NaOMe in MeOH (slower). -
Conditions: Heat to
for 2–4 hours. -
Mechanism: The base deprotonates the
-proton (next to the nitrile). The resulting carbanion is planar. Reprotonation occurs preferentially to form the more stable trans isomer. -
Expected Yield: The equilibrium ratio typically settles at ~80:20 to 90:10 (Trans:Cis) .
-
Workup: Quench with water, extract, and then crystallize the enriched trans product.
Visualizing the Workflow
The following diagram illustrates the decision matrix for processing a mixed isomer batch.
Caption: Decision matrix for maximizing Trans-isomer yield via equilibration and crystallization loops.
Comparison of Physical Properties
Use the table below to predict behavior during separation.
| Property | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Technical Notes |
| Conformation | Diequatorial (Chair) | Axial-Equatorial (Chair) | Trans is "flat"; Cis is "bent". |
| Thermodynamics | More Stable ( | Less Stable ( | Driven by 1,3-diaxial strain in Cis. |
| Boiling Point | Lower (Relative) | Higher (Relative) | |
| Melting Point | Higher (Solid) | Lower (Oil/Low melt solid) | Trans packs efficiently in lattice.[1] |
| GC Elution (Non-polar) | Elutes First | Elutes Second | Follows boiling point trend.[1] |
| Dipole Moment | Low ( | High ( | Critical for silica chromatography. |
References
-
US Patent 3,251,874 : Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer. (Describes the fundamental base-catalyzed equilibration logic for 1,4-nitriles). Link
-
US Patent 3,880,925 : Separation and purification of cis and trans isomers. (Details crystallization strategies for cyclohexane derivatives). Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on cyclohexane conformational analysis and A-values). Link
-
Sigma-Aldrich Technical Bulletin : Cis/Trans FAME Standard for GC Optimization. (Provides analogous principles for GC separation of geometric isomers on polar vs. non-polar columns). Link
Sources
Technical Support Center: Synthesis of 4-Ethylcyclohexane-1-carbonitrile
Case ID: #CN-4ECH-001 Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-Ethylcyclohexane-1-carbonitrile (CAS: 4426-56-6) is suffering from suboptimal yields, stereochemical mixtures (cis/trans ratios), or purification difficulties.
This molecule is a critical intermediate, often used in liquid crystal formulations and pharmaceutical scaffolds. The cyclohexane ring introduces stereochemical complexity that planar aromatic nitriles do not possess. High yield is not just about chemical conversion; it is about stereoselectivity .
This guide prioritizes the Amide Dehydration route (Route A) as the industrial "Gold Standard" for reliability, while providing the TosMIC route (Route B) as a viable alternative for ketone precursors.
Module 1: The Primary Pathway (Amide Dehydration)[1][2]
Route: 4-Ethylcyclohexanecarboxamide
Why This Route Fails (And How to Fix It)
Users often report yields dropping below 60% due to two factors:
-
Hygroscopicity: The dehydration agents (
, ) hydrolyze faster than they react with the amide if moisture is present. -
Thermal Degradation: Overheating causes charring and elimination to 4-ethylcyclohexene.
Optimized Protocol: Vilsmeier-Haack Activation
Standard thionyl chloride reflux is often too harsh. We recommend the DMF-catalyzed modification.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel and a generic
inlet. -
Solvent: Suspend 4-ethylcyclohexanecarboxamide (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (5 mL per mmol).
-
Catalyst: Add DMF (Dimethylformamide) (0.1 equiv). Note: DMF acts as a catalyst to form the reactive Vilsmeier chloroiminium species.
-
Reagent Addition: Cool to 0°C. Add Thionyl Chloride (
) (1.2 - 1.5 equiv) dropwise.-
Checkpoint: Gas evolution (
, ) will occur. Ensure distinct venting.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The amide spot (low
) should disappear; the nitrile spot (high ) will appear.
-
-
Quench: Pour mixture onto crushed ice/water slowly. Neutralize with saturated
. -
Workup: Extract with DCM. Wash organic layer with brine. Dry over
.[1]
Yield Expectation: >90% conversion.
Troubleshooting Table: Dehydration Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Reagent hydrolysis | Distill |
| Yellow/Black Oil | Thermal decomposition | Maintain temp < 40°C. Switch solvent from Toluene to DCM (lower boiling point). |
| Byproduct: Olefin | Elimination ( | The reaction is too acidic. Add Pyridine (2.0 equiv) as an acid scavenger. |
Module 2: Stereochemical Control (The Cis/Trans Problem)
The Core Issue: The synthesis often produces a mixture of cis (axial-equatorial) and trans (diequatorial) isomers. For liquid crystals and most active pharmaceutical ingredients (APIs), the trans-isomer is the target due to its thermodynamic stability and linear geometry.
The Fix: Thermodynamic Equilibration If your reaction yields a high cis content, do not discard it. You can force isomerization to the trans form.
Equilibration Protocol
-
Dissolution: Dissolve the crude nitrile mixture in tert-Butanol or DMF .
-
Base: Add Potassium tert-butoxide (
) (0.2 equiv). -
Heat: Reflux (if t-BuOH) or heat to 80°C (if DMF) for 4–12 hours.
-
Mechanism: The base deprotonates the
-carbon (position 1), forming a planar ketenimine-like anion. Reprotonation occurs from the axial face, placing the nitrile group in the equatorial position (Trans).
Visualizing the Pathway
Figure 1: Base-catalyzed epimerization converting the kinetic Cis-isomer to the thermodynamic Trans-isomer.
Module 3: Alternative Route (TosMIC / Van Leusen)
Route: 4-Ethylcyclohexanone + TosMIC
Protocol:
-
Reagents: 4-Ethylcyclohexanone (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.1 eq),
(2.5 eq). -
Solvent: DME (Dimethoxyethane) with 2% Ethanol (critical for proton transfer).
-
Conditions: 0°C to RT.
-
Note: This reaction is a "Reductive Nitrilation."[2] It keeps the carbon count of the ring but adds the nitrile carbon.
Critical Warning: This reaction is highly sensitive to water. The
Module 4: Synthesis Workflow & Decision Tree
Use this logic flow to determine your best experimental path based on your starting material and equipment.
Figure 2: Decision tree for selecting the synthesis route and managing stereochemistry.
FAQ: Frequently Asked Questions
Q1: Can I use
Q2: My product contains 4-ethylcyclohexene. How do I remove it? A: The olefin is a result of elimination. It usually has a lower boiling point than the nitrile. A fractional distillation under reduced pressure (vacuum) is the most effective purification method. For future runs, ensure you are keeping the reaction temperature low (<40°C) during the addition of the dehydrating agent.
Q3: Why is the trans-isomer preferred? A: In 1,4-disubstituted cyclohexanes, the trans isomer allows both the ethyl and nitrile groups to adopt the equatorial position (diequatorial), which is the lowest energy conformation. For liquid crystal applications, the trans isomer provides the necessary linear "rod-like" shape required for mesophase formation.
References
-
Organic Syntheses, Coll.[3] Vol. 6, p. 638 (1988); Vol. 57, p. 107 (1977). Preparation of TosMIC and its application in reductive cyanation.
-
Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. (Foundational review on amide dehydration).
-
Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides.[2] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[2] The Journal of Organic Chemistry, 42(19), 3114–3118.
-
US Patent 3251874A. Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer. (Industrial validation of the base-catalyzed equilibration method).
Sources
Technical Support Center: Fractional Distillation of 4-Ethylcyclohexane-1-carbonitrile
Current Status: Operational Ticket ID: #FEC-DIST-001 Subject: Purification & Isomeric Separation Protocol
Introduction: The Separation Challenge
Welcome to the technical support hub for 4-Ethylcyclohexane-1-carbonitrile (CAS: 5332-26-3). This intermediate is critical in the synthesis of liquid crystals and pharmaceutical actives.
The Core Problem: Users most frequently encounter difficulty separating the cis and trans isomers.
-
Boiling Point: ~105–110°C at 15 mmHg (approx. 215°C at 760 mmHg).
-
Isomeric Challenge: The boiling point differential (
T) between cis and trans isomers is typically . -
Thermal Risk: Prolonged heating above 180°C can lead to nitrile degradation or polymerization.
This guide provides a self-validating protocol to achieve >98% purity and isomeric enrichment.
Module 1: Experimental Setup & Parameters
Required Configuration
Standard glassware (Vigreux columns) is insufficient for isomeric separation. You must use a high-efficiency system.
| Component | Specification | Reason for Choice |
| Column Type | Spinning Band or Packed Column (Sulzer/Wire Mesh) | Requires >30 theoretical plates for |
| Vacuum System | Rotary Vane Pump + Manometer | Target pressure: 5–10 mmHg . Stable vacuum is critical to prevent bumping. |
| Heating | Oil Bath with Magnetic Stirring | Mantles create hot spots. Oil ensures uniform heat transfer. |
| Insulation | Silvered Vacuum Jacket or Glass Wool | Prevents heat loss; adiabatic operation is required for equilibrium. |
| Reflux Controller | Solenoid-driven or Manual Stopcock | Must support high reflux ratios (10:1 to 50:1). |
The Protocol Workflow
Figure 1: Operational workflow for high-efficiency fractional distillation.
Module 2: Troubleshooting Guide (Q&A)
Category A: Separation Efficiency
Q: I am collecting distillate, but the GC shows the cis/trans ratio is identical to the pot. Why isn't it separating?
-
Root Cause: The system is not achieving thermodynamic equilibrium.
-
Corrective Action:
-
Increase Reflux Ratio: For isomers with close boiling points, you need a reflux ratio of at least 20:1 (20 drops returned to the pot for every 1 drop collected).
-
Check Column Efficiency: If using a packed column, ensure it is "wetted" properly. If using a Vigreux, stop; it cannot separate these isomers. Switch to a spinning band column.
-
Throughput: Slow the take-off rate. Collecting too fast disrupts the liquid-vapor equilibrium.
-
Q: The head temperature is fluctuating wildly.
-
Root Cause: "Flooding" (liquid hold-up in the column) or adiabatic loss.
-
Corrective Action:
-
Reduce pot temperature slightly.
-
Ensure the column is heavily insulated. If the column loses heat to the room, the vapor condenses before reaching the head, causing the temperature probe to read low/erratic values.
-
Category B: Vacuum & Thermal Stability[1]
Q: The product is turning yellow/brown in the collection flask.
-
Root Cause: Thermal degradation or oxidation. Nitriles can degrade at high temperatures (>180°C) or in the presence of oxygen.
-
Corrective Action:
-
Lower the Pressure: Reduce pressure to <5 mmHg to lower the boiling point below 100°C.
-
Nitrogen Bleed: Use a capillary nitrogen bleed instead of a simple air leak to maintain pressure. This prevents oxidation.
-
Q: "Bumping" is occurring in the pot, splashing crude into the column.
-
Root Cause: Superheating of the liquid under vacuum.
-
Corrective Action:
-
Stirring: Ensure the magnetic stir bar is spinning rapidly before applying vacuum.
-
Ebulliator: If stirring is insufficient, use a glass capillary tube to introduce a fine stream of bubbles (nitrogen) into the bottom of the flask. Do not use boiling stones ; they become ineffective under vacuum after a few minutes.
-
Category C: Logic Decision Tree
Figure 2: Decision logic for troubleshooting separation failure.
Module 3: Frequently Asked Questions (FAQ)
Q1: Which isomer typically boils lower?
-
Answer: In many 1,4-disubstituted cyclohexanes, the trans isomer (equatorial-equatorial) is more thermodynamically stable but often has a slightly lower or very similar boiling point to the cis isomer due to packing efficiency and dipole moment cancellation. However, this is specific to the substituents. You must perform a GC spike test with a known standard to confirm which fraction is which.
Q2: Can I use a rotary evaporator for this?
-
Answer: No. A rotary evaporator acts as a single theoretical plate. It is excellent for solvent removal but incapable of separating isomers.
Q3: How do I store the purified nitrile?
-
Answer: Store under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. Nitriles can slowly hydrolyze to amides/acids if exposed to atmospheric moisture over long periods.
Q4: What is the recommended analytical method?
-
Answer: Gas Chromatography (GC-FID).
-
Column: Capillary column (e.g., DB-5 or HP-5).
-
Carrier: Helium.
-
Oven: Ramp from 80°C to 250°C. Isomers should resolve as two distinct peaks with close retention times.
-
References
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for fractional distillation theory and packing types).
-
Sigma-Aldrich. Pressure-Temperature Nomograph Tool. (For calculating boiling points under reduced pressure).
-
National Institute of Standards and Technology (NIST). Cyclohexanecarbonitrile, 4-ethyl- Properties. (Physical data verification).
-
Summit Research. Fractional Distillation – Basics. (Practical guide on vacuum levels and head temperature management).
Technical Support Center: Purification of 4-Ethylcyclohexane-1-carbonitrile
Welcome to the technical support center for the purification of commercial-grade 4-Ethylcyclohexane-1-carbonitrile (CAS: 1096815-83-6). This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their experiments. We will explore the likely impurities based on common synthetic routes and provide detailed, field-proven troubleshooting guides and protocols to help you achieve your desired purity specifications.
I. Understanding the Challenge: Likely Impurities
Commercial-grade this compound, often supplied at ~97% purity, contains several process-related and degradation impurities that can interfere with sensitive downstream applications[1]. A highly probable industrial synthesis route is the catalytic hydrogenation of its unsaturated precursor, 4-ethylcyclohex-1-ene-1-carbonitrile[2]. This, along with potential side reactions and degradation, informs our list of likely contaminants.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Structure | Origin | Rationale |
| cis-4-Ethylcyclohexane-1-carbonitrile | Isomer of the target | Synthesis | Catalytic hydrogenation of the planar double bond in the precursor can occur from either face, leading to a mixture of cis and trans diastereomers[3]. The trans isomer is generally the thermodynamically more stable product[4]. |
| 4-Ethylcyclohex-1-ene-1-carbonitrile | Unreacted Starting Material | Synthesis | Incomplete catalytic hydrogenation will leave residual amounts of the starting material[2]. |
| 4-Ethylcyclohexanemethanamine | Over-reduction Product | Synthesis | Aggressive reduction conditions (e.g., using LiAlH₄ or high-pressure catalytic hydrogenation) can reduce the nitrile group to a primary amine[5][6][7]. |
| 4-Ethylcyclohexane-1-carboxamide | Hydrolysis Product | Degradation/Workup | The nitrile group is susceptible to hydrolysis to the corresponding primary amide, a reaction that can be catalyzed by trace amounts of acid or base, particularly during aqueous workups or if the product is stored improperly[8][9]. |
II. Purification Strategy Workflow
The purification strategy is designed as a multi-step process to sequentially remove impurities based on their differing physicochemical properties. The core logic is to first remove bulk, non-isomeric impurities via vacuum fractional distillation, followed by high-resolution preparative chromatography to separate the challenging diastereomers.
Caption: A multi-step workflow for purifying this compound.
III. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: My initial GC analysis shows two very close peaks. What are they and how do I get rid of one?
A1: You are most likely observing the cis and trans diastereomers of this compound. In 1,4-disubstituted cyclohexanes, the trans isomer, which can adopt a di-equatorial conformation, is thermodynamically more stable than the cis isomer (axial-equatorial) due to the avoidance of 1,3-diaxial steric strain[3][10]. While their boiling points are often too close for efficient separation by standard distillation, high-efficiency fractional distillation under vacuum or preparative chromatography are the methods of choice. For the highest purity, preparative HPLC is recommended (see Protocol 2).
Q2: During vacuum distillation, the product in the distillation pot is turning dark yellow/brown. What is happening and how can I prevent it?
A2: This indicates thermal degradation. Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still cause decomposition[11]. The nitrile group can be susceptible to polymerization or other side reactions.
-
Causality: The boiling point of this compound is predicted to be high (~228 °C at atmospheric pressure)[12]. Even under vacuum, the required pot temperature might be excessive if the vacuum is not deep enough.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure all joints are perfectly sealed with high-vacuum grease. Check your vacuum pump for proper function and oil quality. A lower pressure (e.g., <1 mmHg) will significantly decrease the boiling temperature[11][13].
-
Reduce Residence Time: Use a distillation setup designed for high-boiling substances, such as a short-path distillation apparatus (Kugelrohr), which minimizes the time the compound spends at high temperatures[14].
-
Ensure Even Heating: Use a heating mantle with a magnetic stirrer to prevent localized hot spots on the flask surface, which can be a major cause of decomposition[15].
-
Q3: After my purification, I see a new peak in the NMR spectrum around 6-7 ppm (broad singlet) and my IR spectrum shows a strong absorption around 1660 cm⁻¹. What is this impurity?
A3: This is characteristic of the primary amide, 4-ethylcyclohexane-1-carboxamide. The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) in the presence of trace acid or base, especially with residual water during workup or distillation[8][16]. The broad NMR singlet is the -NH₂ protons, and the IR absorption is the C=O stretch of the amide.
-
Prevention: Ensure all glassware is scrupulously dry. Use anhydrous solvents for any extractions and thoroughly dry the crude product with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before distillation.
-
Removal: The amide is significantly more polar than the nitrile. It can be removed by column chromatography (the amide will have a much lower Rf value) or by an acidic wash of an ethereal solution of your product (the nitrile is largely unaffected, while the weakly basic amide may be partially removed). Preparative HPLC is also highly effective[17].
Q4: I am trying to separate the nitrile from the over-reduced primary amine impurity, but distillation is not working well. Why?
A4: Primary amines can form azeotropes with the corresponding nitriles, making separation by simple distillation difficult. Furthermore, their boiling points might be quite close.
-
Solution: Chemical extraction is the most effective method. Dissolve the mixture in a water-immiscible solvent like diethyl ether or dichloromethane. Wash the organic solution with dilute aqueous acid (e.g., 1M HCl). The primary amine will be protonated to form a water-soluble ammonium salt (R-CH₂NH₃⁺Cl⁻) and will partition into the aqueous layer. The neutral nitrile will remain in the organic layer. Subsequent separation, drying, and solvent evaporation will yield the purified nitrile[18].
IV. Detailed Experimental Protocols
Protocol 1: High-Efficiency Vacuum Fractional Distillation
This protocol is designed to remove impurities with significantly different boiling points, such as the less volatile amide and the more volatile unsaturated precursor.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a 250 mL round-bottom flask, a 30 cm vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all ground glass joints are lightly greased with high-vacuum grease and secured with Keck clips[2].
-
Connect the vacuum adapter to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to a high-vacuum pump capable of achieving <5 mmHg pressure[11].
-
-
Procedure:
-
Charge the distillation flask with the commercial-grade this compound (e.g., 100 g) and a magnetic stir bar.
-
Begin stirring and slowly evacuate the system. A small forerun of volatile impurities may be collected in the cold trap.
-
Once the vacuum is stable (e.g., 1-5 mmHg), begin heating the distillation pot gently using a heating mantle.
-
Slowly increase the temperature until the product begins to reflux in the column.
-
Collect any initial low-boiling fractions separately. This may contain residual solvents or the unsaturated precursor.
-
Carefully collect the main fraction at a stable temperature and pressure. The boiling point of the cis/trans mixture at reduced pressure will need to be determined empirically but will be significantly lower than the atmospheric boiling point of 228 °C[12].
-
Stop the distillation before the pot goes to dryness to avoid charring of high-boiling residues like the amide impurity.
-
Allow the apparatus to cool completely before slowly venting to atmospheric pressure[2].
-
Protocol 2: Preparative Reversed-Phase HPLC for Diastereomer Separation
This method is ideal for separating the cis and trans isomers to obtain the pure, thermodynamically favored trans isomer.
-
System Preparation:
-
Use a preparative HPLC system equipped with a high-pressure pump, an injector, a UV detector, and a fraction collector[9][19].
-
Install a C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Prepare the mobile phase: Solvent A (Water) and Solvent B (Acetonitrile or Methanol). Degas both solvents thoroughly.
-
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical C18 column (e.g., 250 x 4.6 mm).
-
Run a gradient from ~50% B to 100% B over 20-30 minutes to determine the approximate retention times of the two isomers. The less polar trans isomer is expected to elute slightly later than the more polar cis isomer.
-
Optimize the gradient to achieve baseline separation of the two peaks.
-
-
Preparative Scale-Up:
-
Equilibrate the preparative column with the initial mobile phase conditions determined from the analytical run.
-
Dissolve the partially purified nitrile from Protocol 1 in a minimal amount of the mobile phase.
-
Inject the sample onto the column. The injection volume will depend on the column size and sample concentration[20].
-
Run the optimized gradient method. Monitor the separation at a low wavelength (e.g., 210 nm), as the nitrile group has a weak chromophore.
-
Collect the fractions corresponding to each isomer peak. The larger, later-eluting peak is expected to be the desired trans isomer[4].
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC or GC to confirm purity.
-
Pool the pure fractions of the desired isomer.
-
Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a high-purity organic solvent (e.g., diethyl ether), dried over anhydrous Na₂SO₄, and the solvent carefully evaporated to yield the final product.
-
V. References
-
20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]
-
Teter, J. W., & Merwin, W. J. (1947). U.S. Patent No. 2,433,306. Washington, DC: U.S. Patent and Trademark Office.
-
Nitrile. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Across International. Retrieved February 22, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved February 22, 2026, from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved February 22, 2026, from [Link]
-
Dynamic Vacuum Distillation. (2020, April 2). The Schlenk Line Survival Guide. [Link]
-
Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system?[Link]
-
4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved February 22, 2026, from [Link]
-
How to troubleshoot a distillation unit in a lab? (2025, July 24). Laboteq. [Link]
-
Arnold, G. B. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
-
Vacuum Distillation issues? (2019, November 11). Pressure Control Solutions. [Link]
-
Dougherty, W. (n.d.). Nitrile Hydrolysis. Academia.edu. Retrieved February 22, 2026, from [Link]
-
How to separate amide and nitrile from mixture? (2013, May 31). ResearchGate. [Link]
-
Classroom. (n.d.). Resonance. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind. [Link]
-
Pruckmayr, G. (1968). U.S. Patent No. 3,372,195. Washington, DC: U.S. Patent and Trademark Office.
-
Preparation of Amines. (2024, October 26). Save My Exams. [Link]
-
Zuo, Z., & Yang, X. (2021). Proposed catalytic cycle for the hydrogenation of 4-vinylcyclohex-1-ene to 4-ethylcyclohex-1-ene catalyzed by (MesCCC)Co complexes. ResearchGate. [Link]
-
The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. (2026, January 27). Oreate AI Blog. [Link]
-
Non-Geminal Disubstituted Cyclohexanes. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.). University of Wisconsin-Platteville. [Link]
-
Cyclohexane, 1-ethyl-4-methyl-, cis-. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. (2020, January 16). MDPI. [Link]
-
Efficient New Protocols for Converting Primary Amides into Nitriles. (n.d.). PMC. [Link]
-
Preparative Chromatography. (n.d.). Chemistry World. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses. [Link]
-
Catalytic Transfer Hydrogenation. (n.d.). Sciencemadness.org. Retrieved February 22, 2026, from [Link]
-
4-Ethylcyclohex-1-ene. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved February 22, 2026, from [Link]
-
Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. Retrieved February 22, 2026, from [Link]
-
4-Methylcyclohexane-1-carbonitrile. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction. (2021). Organic Chemistry Portal. [Link]
-
Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. (2022). ResearchGate. [Link]
Sources
- 1. PubChemLite - this compound (C9H15N) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. (DOC) Nitrile Hydrolysis [academia.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. njhjchem.com [njhjchem.com]
- 12. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 13. beakerandwrench.com [beakerandwrench.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. hainalab.com [hainalab.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemistryworld.com [chemistryworld.com]
Technical Support Center: Optimizing Trans-Isomer Ratio in 4-Ethylcyclohexane-1-carbonitrile Production
Welcome to the technical support center for the synthesis of 4-Ethylcyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques necessary to control and maximize the yield of the desired trans-isomer in your reactions.
Understanding the Stereochemistry: The Foundation of Control
The core challenge in the synthesis of this compound lies in managing the stereochemistry of the 1,4-disubstituted cyclohexane ring. Both the cis and trans isomers can exist, but often the trans-isomer is the desired product due to its specific physical and pharmacological properties. The key to optimization is understanding the conformational energetics of the cyclohexane chair conformations.
The trans-isomer predominantly exists in a diequatorial conformation, where both the ethyl and cyano groups occupy the more stable equatorial positions.[1][2] This minimizes steric strain, specifically 1,3-diaxial interactions, making it the thermodynamically more stable isomer.[1][2] The cis-isomer, conversely, must have one substituent in an axial and one in an equatorial position, leading to higher steric energy.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound, with a focus on maximizing the trans-isomer ratio.
Issue 1: Low Trans-to-Cis Isomer Ratio in the Crude Reaction Mixture
Question: My initial reaction product shows a nearly 1:1 ratio of trans to cis isomers, or even a majority of the cis isomer. How can I increase the proportion of the trans isomer?
Answer: This is a classic case of the reaction being under kinetic rather than thermodynamic control.[4][5][6] The product distribution is dictated by the relative rates of formation of the isomers, not their ultimate stability.[5][6] To favor the more stable trans isomer, you need to establish conditions that allow for equilibration.
Core Concept: Kinetic vs. Thermodynamic Control
-
Kinetic Control: Occurs at lower temperatures or with shorter reaction times. The major product is the one that forms the fastest, which may not be the most stable.[5][6]
-
Thermodynamic Control: Occurs at higher temperatures or with longer reaction times, allowing the reaction to become reversible. The product distribution will then reflect the relative thermodynamic stabilities of the isomers, favoring the more stable product.[4][5][6]
dot graph "Kinetic_vs_Thermodynamic_Control" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, fontcolor="#5F6368"];
// Nodes for energy levels R [pos="0,2.5!", label="Reactants"]; TS_K [pos="1.5,4!", label="TS (Kinetic)"]; P_K [pos="3,1.5!", label="Kinetic Product (cis)"]; TS_T [pos="2.5,5!", label="TS (Thermodynamic)"]; P_T [pos="4,0.5!", label="Thermodynamic Product (trans)"];
// Nodes for labels label_y [pos="-1,3!", label="Gibbs Free Energy (G)", fontsize=12]; label_x [pos="2.5,-0.5!", label="Reaction Coordinate", fontsize=12];
// Edges representing reaction pathways R -> TS_K [label="ΔG‡ (kinetic)", color="#EA4335"]; TS_K -> P_K [color="#EA4335"]; R -> TS_T [label="ΔG‡ (thermodynamic)", color="#4285F4"]; TS_T -> P_T [color="#4285F4"]; P_K -> TS_K [style=dashed, color="#EA4335"]; P_T -> TS_T [style=dashed, color="#4285F4"];
// Energy axis {rank=same; label_y; R; TS_K; P_K; TS_T; P_T;} E_axis [pos="-0.5,0!", shape=none, label=""]; E_axis_top [pos="-0.5,5.5!", shape=none, label=""]; E_axis -> E_axis_top [arrowhead=normal, color="#202124"];
// Reaction coordinate axis RC_axis [pos="-0.5,0!", shape=none, label=""]; RC_axis_end [pos="5,0!", shape=none, label=""]; RC_axis -> RC_axis_end [arrowhead=normal, color="#202124"]; } Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.
Solutions:
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium and favor the more stable trans isomer.[5][6]
-
Prolong Reaction Time: Allowing the reaction to proceed for a longer duration gives the kinetically formed cis isomer time to revert to the intermediate and then form the more stable trans product.
-
Use of a Base for Isomerization: If your synthesis involves a step where a proton at the C1 position is acidic, a base can be used to facilitate isomerization. The base can deprotonate the C1 carbon, leading to a planar carbanion intermediate. Reprotonation can then occur from either face, and under thermodynamic control, will favor the formation of the more stable trans isomer.
-
Catalytic Isomerization: In some cases, a separate isomerization step can be performed. For related cyclohexanedicarbonitriles, heating the vaporized isomer mixture over a catalyst like activated alumina in the presence of ammonia has been shown to establish an equilibrium mixture.[7]
Experimental Protocol for Base-Catalyzed Isomerization:
-
Dissolve the crude mixture of this compound isomers in a suitable aprotic solvent (e.g., anhydrous THF or DME).
-
Add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the isomer ratio over time using GC or HPLC.
-
Once the desired isomer ratio is achieved, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard workup and purification.
Issue 2: Difficulty in Separating Cis and Trans Isomers
Question: I have a mixture of cis and trans isomers, but they are difficult to separate by standard column chromatography. What are my options?
Answer: The separation of stereoisomers can be challenging due to their similar physical properties.[8] However, several chromatographic and chemical methods can be employed.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be powerful tools for separating isomers.[9][10]
-
Stationary Phase Selection: A C18 stationary phase is often a good starting point for separating moderately polar compounds like these isomers.[8][9]
-
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. This may involve varying the ratio of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer.[9]
-
-
Gas Chromatography (GC): For volatile compounds, GC can provide excellent resolution of isomers. Different capillary columns with various stationary phases can be screened to find the optimal separation conditions.
-
Chemical Derivatization: If chromatographic methods fail, consider converting the nitrile group to another functional group that might alter the physical properties of the isomers enough to allow for separation. For example, reduction of the nitrile to a primary amine could lead to derivatives that are more easily separable by chromatography or crystallization. This approach is analogous to methods used for separating other challenging isomer pairs.[11]
Table 1: Hypothetical HPLC Data for Isomer Separation
| Mobile Phase Composition (Acetonitrile:Water) | cis-Isomer Retention Time (min) | trans-Isomer Retention Time (min) | Resolution (Rs) |
| 50:50 | 8.2 | 8.5 | 0.8 |
| 60:40 | 6.5 | 7.0 | 1.2 |
| 70:30 | 4.8 | 5.5 | 1.6 |
Note: This data is illustrative. Actual results will vary based on the specific column, flow rate, and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermodynamic equilibrium ratio of trans to cis-4-Ethylcyclohexane-1-carbonitrile?
While the exact ratio depends on the specific reaction conditions, for many 1,4-disubstituted cyclohexanes, the diequatorial trans isomer is significantly more stable. The equilibrium will strongly favor the trans isomer. For a related compound, 1,4-cyclohexanedicarbonitrile, the equilibrium mixture contains approximately 58% of the trans isomer.[7]
Q2: How can I confirm the stereochemical identity of my purified isomers?
Spectroscopic methods are essential for distinguishing between the cis and trans isomers.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the two isomers. In the trans isomer, the proton at C1 will likely show a larger coupling constant with the adjacent axial protons compared to the cis isomer. Detailed 2D NMR experiments like COSY and NOESY can also help elucidate the spatial relationships between protons.
-
Infrared (IR) Spectroscopy: While the IR spectra of the isomers may be very similar, there might be subtle differences in the fingerprint region that can be used for identification when compared to known standards.
-
Mass Spectrometry (MS): MS will show the same molecular ion for both isomers. However, fragmentation patterns might differ slightly, although this is not always a reliable method for distinguishing stereoisomers.
Q3: Can solvent polarity influence the isomer ratio?
Yes, solvent polarity can influence the rate of isomerization and the position of the equilibrium.[12] For reactions that proceed through a polar transition state, a more polar solvent can stabilize this state and accelerate the reaction.[12] If you are performing a base-catalyzed isomerization, the choice of solvent will be critical for both solubility and reaction rate.
dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
A [label="Initial Synthesis"]; B [label="Analyze Isomer Ratio (GC/HPLC)"]; C [label="Isomer Ratio Acceptable?"]; D [label="Purification"]; E [label="Final Product"]; F [label="Thermodynamic Equilibration"]; G [label="Re-analyze Isomer Ratio"];
A -> B; B -> C; C -> D [label="Yes"]; C -> F [label="No"]; D -> E; F -> G; G -> D; } Caption: General workflow for optimizing the trans-isomer ratio.
References
- Technical Note: Purification of 4 Isomers Using YMC-Actus Triart C18. YMC.
- Kinetic and Thermodynamic Control. Dalal Institute.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Easy purification of isomers with prepacked glass columns.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer.
- Kinetic and Thermodynamic Control of a Reaction. Odinity.
- Cyclic Stereochemistry (PART-7, PPT-7)
- Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube.
- Classroom. Resonance.
- Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts.
- Spectroscopic Scrutiny: A Comparative Analysis of 4-Ethoxycarbonyl-4'-nitrobenzophenone Isomers. Benchchem.
- Kinetic and Thermodynamic Control in Dynamic Covalent Synthesis.
- Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. PMC.
- An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-n.
- Conformational analysis of trans-1,4-dihalocyclohexanes.
- Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?.
- First-order rate constants for the Z-E isomerization of 4-X-azobenzenes in different media.
- Isolation and purification of four phenolic glycoside isomers from the leaves of Idesia polycarpa Maxim.
- Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine.
- Thermal Isomerization of Hydroxyazobenzenes as a Pl
- The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ias.ac.in [ias.ac.in]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. cps.it [cps.it]
- 10. Isolation and purification of four phenolic glycoside isomers from the leaves of Idesia polycarpa Maxim. by high-speed counter-current chromatography and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Thermal Degradation of 4-Ethylcyclohexane-1-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Ethylcyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues related to the thermal stability of this compound. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work. The format is designed to help you diagnose the problem, understand its cause, and implement a validated solution.
Q1: My experiment, which uses this compound at an elevated temperature, is yielding unexpected byproducts and inconsistent results. How can I determine if thermal degradation is the root cause?
A1: Causality & Diagnosis
Inconsistent results and the appearance of unknown peaks in your analytical data (e.g., GC-MS, LC-MS, NMR) are classic indicators of compound degradation. For a molecule like this compound, thermal stress can initiate several degradation pathways, including dehydrogenation of the cyclohexane ring, elimination reactions, or cleavage of the nitrile group. The thermal decomposition of nitrile-containing compounds can be a significant source of impurities, with the specific products often depending on the temperature and atmosphere.[1] A primary concern with nitrile pyrolysis is the potential formation of highly toxic hydrogen cyanide (HCN).[2]
To definitively diagnose the issue, a controlled heat-stress study is the most effective approach. By comparing a sample subjected to your experimental temperatures with a pristine, room-temperature control, you can identify degradation-specific byproducts.
Experimental Protocol: Comparative Analysis via GC-MS
This protocol allows for the direct identification of volatile and semi-volatile degradation products.
-
Sample Preparation:
-
Control Sample: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Stressed Sample: Place 10 mg of this compound in a sealed vial under the same atmosphere (e.g., Nitrogen or Air) used in your experiment. Heat the vial at your experimental temperature for the typical duration of your reaction. Allow it to cool completely, then dissolve the residue in 1 mL of the same solvent.
-
-
GC-MS Analysis:
-
Inject equal volumes (e.g., 1 µL) of both the Control and Stressed samples into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature ramp program that allows for the separation of potential products (e.g., 50°C for 2 min, then ramp to 280°C at 10°C/min).
-
-
Data Interpretation:
-
Compare the chromatograms. New peaks in the "Stressed Sample" chromatogram correspond to degradation products.
-
Analyze the mass spectra of these new peaks to identify their molecular weights and fragmentation patterns. Compare these against a library and the potential products listed in Table 1.
-
Data Presentation: Potential Thermal Degradation Products
| Potential Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| 4-Ethylcyclohex-1-ene-1-carbonitrile | C₉H₁₃N | 135.21 | Product of dehydrogenation.[3] |
| 4-Ethylcyclohexene | C₈H₁₄ | 110.20 | Product of nitrile group elimination.[4] |
| Hydrogen Cyanide (HCN) | CHN | 27.03 | Common but highly toxic nitrile degradation product; may require specialized detection methods like TGA-FTIR.[1][2] |
| Acetonitrile | C₂H₃N | 41.05 | Potential smaller nitrile fragment.[1] |
| Various Aliphatic Nitriles | Varies | Varies | Chain scission and rearrangement can produce a series of smaller nitriles.[1] |
Visualization: Troubleshooting Workflow
Caption: Logical workflow for diagnosing and addressing thermal degradation.
Q2: I suspect my sample of this compound is degrading during long-term storage, leading to unreliable experiments. What are the ideal storage conditions, and how can I verify the sample's integrity?
A2: Causality & Diagnosis
The stability of organic compounds during storage is a function of temperature, atmosphere, and light exposure. For nitrile compounds, oxidative degradation can occur in the presence of air, which may proceed via different mechanisms and potentially at lower temperatures than anaerobic thermal degradation.[5][6] Furthermore, exposure to even ambient laboratory temperatures over extended periods can lead to slow degradation.
The gold standard for assessing thermal stability is to use thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures mass loss as a function of temperature, providing a clear onset temperature of decomposition (T_onset). DSC detects exothermic or endothermic transitions, such as melting and decomposition. By establishing a thermal profile for a fresh, high-purity batch, you create a benchmark against which stored samples can be judged. A decrease in the T_onset for a stored sample is a quantifiable indicator of reduced stability.
Experimental Protocol: Thermal Profiling with TGA
-
Benchmark Analysis (Fresh Sample):
-
Tare an aluminum TGA pan. Place 5-10 mg of a newly acquired, high-purity sample of this compound into the pan.
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (Nitrogen) at a flow rate of 50-100 mL/min.
-
Heat the sample from ambient temperature to a temperature well above the expected decomposition (e.g., 400°C) at a controlled rate (e.g., 10°C/min).[7]
-
Record the mass loss curve. Determine the T_onset, which is often calculated as the temperature at which 5% mass loss occurs (T₅%).
-
-
Comparative Analysis (Stored Sample):
-
Repeat the exact same TGA procedure with a sample that has been stored for a prolonged period.
-
-
Data Interpretation:
-
Overlay the two TGA curves.
-
A statistically significant lowering of the T_onset in the stored sample indicates that its thermal stability has been compromised.
-
The presence of an earlier, low-temperature mass loss step may suggest the volatilization of absorbed moisture or degradation products formed during storage.
-
Data Presentation: TGA Analysis Parameters and Interpretation
| Parameter | Recommended Setting | Purpose | Interpretation of Change |
| Sample Mass | 5-10 mg | Ensures a clear signal without heat transfer limitations. | N/A |
| Heating Rate | 10 °C/min | A standard rate for screening thermal stability.[8] | N/A |
| Atmosphere | Nitrogen (N₂) | Provides data on thermal (pyrolytic) stability, avoiding oxidative effects. | N/A |
| T_onset (T₅%) | Benchmark-dependent | The primary indicator of thermal stability. | A lower T_onset indicates reduced stability. |
Recommended Storage Conditions: To maximize shelf-life, store this compound at 2-8°C , under an inert atmosphere (Argon or Nitrogen) , and protected from light .
Q3: My reaction is failing when scaled up or run at the higher end of the temperature range. Could residual impurities from the synthesis be catalyzing the degradation of this compound?
A3: Causality & Diagnosis
This is a critical and often overlooked issue. The thermal stability of organic compounds can be dramatically affected by trace impurities, particularly acidic or basic residues. For instance, studies on the related compound 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) have shown that acidic impurities like HCl significantly increase thermal hazards and lower decomposition temperatures.[5] Conversely, basic impurities can also alter degradation pathways. These residues may originate from the synthesis process, such as the dehydration of a primary amide, which can involve various reagents.[9][10]
At laboratory scale, these impurities may be present in such small quantities that their catalytic effect is negligible. However, upon scale-up, their absolute amount increases, potentially creating a significant catalytic effect that initiates degradation at temperatures previously considered safe.
Experimental Protocol: Impurity Check and Removal
-
Acidity/Basicity Test:
-
Dissolve a small amount of the compound in a neutral, unbuffered solvent (e.g., a 1:1 mixture of ethanol and water).
-
Measure the pH of the resulting solution using a calibrated pH meter or high-quality pH paper.
-
A deviation from a neutral pH (approx. 7.0) suggests the presence of acidic or basic impurities.
-
-
Purification via Neutral Alumina Plug:
-
This method is effective for removing polar, acidic, or basic impurities.
-
Place a cotton plug at the bottom of a Pasteur pipette or small chromatography column.
-
Add a layer of sand (approx. 0.5 cm).
-
Fill the pipette with 3-4 cm of neutral activated alumina. Add another layer of sand on top.
-
Pre-wet the column with a non-polar solvent (e.g., hexane).
-
Dissolve your this compound in a minimal amount of a slightly more polar solvent (e.g., 95:5 hexane:ethyl acetate) and load it onto the column.
-
Elute the product with the same solvent system, collecting the filtrate.
-
Remove the solvent under reduced pressure.
-
-
Post-Purification Validation:
-
Re-run the TGA analysis (as described in Q2) on the purified material. An increase in the T_onset compared to the unpurified material confirms that catalytic impurities were successfully removed.
-
Visualization: Impurity-Catalyzed Degradation Mechanism
Caption: Comparison of energy requirements for standard vs. impurity-catalyzed degradation.
Section 2: Frequently Asked Questions (FAQs)
-
FAQ1: What is the expected onset temperature for the thermal decomposition of this compound? While a specific, published value for this exact compound is not readily available, we can estimate its behavior based on related structures. For example, the decomposition of some nitrile rubbers begins to occur in the range of 200-250°C.[11] The definitive method to determine this value for your specific batch is Thermogravimetric Analysis (TGA), which should be performed under an inert nitrogen atmosphere at a heating rate of 10°C/min. The onset temperature is highly sensitive to purity, heating rate, and the surrounding atmosphere.[5][8]
-
FAQ2: What are the primary gaseous byproducts of thermal decomposition, and what are the safety implications? The most significant safety concern is the potential evolution of hydrogen cyanide (HCN) , a common and highly toxic byproduct from the pyrolysis of organic nitriles.[1][2] Depending on the atmosphere, other gases such as ammonia, carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx) if oxygen is present, can also be formed. All experiments at elevated temperatures must be conducted in a well-ventilated fume hood with appropriate safety protocols in place.
-
FAQ3: How does the presence of oxygen (air) versus an inert atmosphere (N₂, Ar) affect the degradation process? The degradation mechanism changes significantly.
-
In an inert atmosphere (Pyrolysis): Degradation occurs through bond scission, rearrangement, and elimination reactions driven solely by thermal energy.
-
In the presence of oxygen (Thermo-oxidative Degradation): The process is more complex, often involving free-radical chain reactions.[12] Oxidation can lead to the formation of hydroperoxides, carbonyls, and other oxygenated species, and it frequently initiates at a lower temperature than pyrolysis.[6] Therefore, running reactions under an inert atmosphere is a key step to minimize degradation.
-
-
FAQ4: Which analytical techniques are best suited for a comprehensive study of the thermal stability of this compound? A multi-technique approach provides the most complete picture:
-
Thermogravimetric Analysis (TGA): Best for determining the onset temperature of decomposition and quantifying mass loss.[11]
-
Differential Scanning Calorimetry (DSC): Ideal for identifying the temperatures of thermal events like melting, crystallization, and decomposition, and for quantifying the energy released or absorbed (enthalpy).[13][14]
-
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): This is the most powerful combination. It not only tells you when the material degrades (TGA) but also what gaseous products are being evolved in real-time (FTIR/MS), allowing for unambiguous identification of hazardous products like HCN.[13][15]
-
References
-
Li, F.-H., et al. (2023). Thermal stability and decomposition mechanism analysis of 1, 1'-Azobis(cyclohexanecarbonitrile) by STA, DSC, ARC and TG-FTIR. ResearchGate. Available at: [Link]
-
Liu, et al. (Date unavailable). Effect of incompatible substances on the thermal stability and decomposition products of 2,2-azobisisobutyronitrile and 1,1′-azobis(cyclohexanecarbonitrile). ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. Polymers (Basel). Available at: [Link]
-
U.S. Bureau of Mines. (n.d.). Analytical Methods for Determining Products From Thermal Decomposition of Aluminum Nitrate Nonahydrate. CDC Stacks. Available at: [Link]
-
Wang, Y., et al. (2024). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. MDPI. Available at: [Link]
-
Rao, P. R., et al. (n.d.). 1, 11 azobis cyclohexanecarbonitrile) initiated copolymerization of methacrylonitrile. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Kawamura, T., et al. (2002). Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Journal of Power Sources. Available at: [Link]
-
Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Organic Chemistry Portal. Available at: [Link]
-
Kourtidou, D., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. MDPI. Available at: [Link]
-
LibreTexts Chemistry. (2025). Chemistry of Nitriles. LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 4-Ethylcyclohex-1-ene. PubChem. Available at: [Link]
-
National Research Council Canada. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. Available at: [Link]
-
Johansson, E. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. DiVA. Available at: [Link]
-
Zhang, Z., et al. (2024). Thermal Decomposition and Stability of CL-20/TNT Co-crystal. Membrane Technology. Available at: [Link]
-
Tanthakit, P., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Available at: [Link]
-
Budrugeac, P. (n.d.). Thermooxidative degradation of some nitrile-butadiene rubbers. ResearchGate. Available at: [Link]
-
Clough, R. L., & Gâlcă, A. (n.d.). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. Available at: [Link]
-
Ray, A., et al. (2023). Enhanced Thermal Stability and Reduced Aggregation in an Antibody Fab Fragment at Elevated Concentrations. Molecular Pharmaceutics. Available at: [Link]
-
Woo, C. S., et al. (2011). Effect of Curing Systems on Thermal Degradation Behavior of Natural Rubber (SMR CV 60). Journal of Physical Science. Available at: [Link]
-
Chad's Prep. (2021). Synthesis and Reactions of Nitriles. YouTube. Available at: [Link]
-
Liu, Z., et al. (2024). Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments. MDPI. Available at: [Link]
-
PubChem. (n.d.). 1-Ethyl-3-[4-(4-ethylcyclohexyl)cyclohexyl]cyclohexane-1-carbonitrile. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency. (2002). Pyrolysis and Combustion of Acetonitrile (CH3CN). EPA. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. info.ornl.gov [info.ornl.gov]
- 3. Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6 [smolecule.com]
- 4. 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. mdpi.com [mdpi.com]
- 9. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Minimizing side reactions during the cyanation of ethylcyclohexane
Executive Summary & Core Challenges
User Advisory: Cyanating ethylcyclohexane is a non-trivial challenge due to the presence of three distinct types of C-H bonds (primary, secondary, and tertiary) with competing electronic activation barriers and steric profiles.
In standard radical protocols (e.g., photoredox or HAT catalysis), the "side reactions" are often actually undesired regioisomers . The ethylcyclohexane scaffold presents a specific competition between:
-
The Tertiary C1 position: Electronically favored (stable radical) but sterically crowded.
-
The Ring Secondary (C2-C4): Sterically accessible but statistically varied.
-
The Ethyl Chain (α/β positions): Accessible but electronically distinct.
This guide focuses on the Tetrabutylammonium Decatungstate (TBADT) photocatalytic protocol, currently the industry "Gold Standard" for unactivated alkanes, while addressing alternative electrophilic pathways.
Diagnostic Framework: The "Side Reaction" Landscape
To minimize side reactions, you must first identify which pathway your reaction is diverting into. Use this logic map to diagnose your crude NMR/GC-MS data.
Figure 1: Mechanistic divergence in alkane cyanation. Red nodes indicate failure modes.
Technical Deep Dive: Minimizing Specific Side Reactions
A. Controlling Regioselectivity (The "Isomer" Problem)
The Issue: You want the tertiary nitrile (C1), but you are getting C3/C4 ring cyanation.
Mechanism: TBADT is a bulky Hydrogen Atom Transfer (HAT) photocatalyst. While tertiary radicals are more stable, the decatungstate anion (
Corrective Action:
-
If you need C3/C4 selectivity: Stick with TBADT. It naturally favors these positions due to steric steering.
-
If you need C1 (Tertiary) selectivity: You must switch HAT catalysts. TBADT is not suitable for tertiary functionalization of substituted cyclohexanes.
-
Alternative: Use a smaller HAT catalyst like Quinuclidine (with a photo-oxidant like Ir(ppy)₃) or Chlorine radical precursors (though these have lower functional group tolerance).
-
B. Suppressing Elimination (Alkene Formation)
The Issue: GC-MS shows mass peaks corresponding to [M-2H] (ethylcyclohexene). Mechanism: If the radical trapping rate (reaction with the cyanide source) is slower than the rate of hydrogen abstraction, the alkyl radical can undergo disproportionation or oxidation to a cation followed by proton loss.
Corrective Action:
-
Increase Trap Concentration: Increase the equivalents of the cyanating reagent (e.g., Tosyl Cyanide, TsCN) to 1.5–2.0 equiv. This forces the kinetics toward trapping rather than elimination.
-
Lower Temperature: Radical elimination often has a higher activation energy than radical trapping. Cooling the reaction (e.g., 10°C to 0°C) can suppress alkene formation.
C. Preventing Di-Cyanation
The Issue: Formation of dinitriles. Mechanism: The product (R-CN) has deactivated C-H bonds alpha to the nitrile (due to electron withdrawal), but remote C-H bonds remain reactive. If conversion is pushed too high, the catalyst attacks the product.
Corrective Action:
-
Stop at 60-70% Conversion: Do not aim for 100% conversion of the alkane. It is chemically safer to recycle unreacted ethylcyclohexane than to separate dinitriles.
-
Limiting Reagent: Use the cyanating agent as the limiting reagent (0.8 equiv) relative to the alkane.
Standard Operating Procedure (SOP)
Protocol: TBADT-Catalyzed C(sp³)-H Cyanation Applicability: Preferential functionalization of secondary (ring C3/C4) positions.
Reagents & Materials
| Component | Role | Specification |
| Ethylcyclohexane | Substrate | 1.0 equiv (e.g., 0.5 mmol) |
| TBADT | Photocatalyst | 2 mol% (Tetra-n-butylammonium decatungstate) |
| TsCN | Cyanating Agent | 1.2 equiv (p-Toluenesulfonyl cyanide) |
| Acetonitrile (MeCN) | Solvent | Anhydrous, degassed (0.1 M concentration) |
| Light Source | Energy | 365 nm LED (approx. 40-60W) |
Step-by-Step Workflow
-
Preparation: In a borosilicate glass vial (or quartz if using <350nm), add TBADT (2 mol%) and TsCN (1.2 equiv).
-
Substrate Addition: Add Ethylcyclohexane (1.0 equiv) and anhydrous MeCN.
-
Degassing (CRITICAL): Oxygen quenches the excited state of TBADT and leads to oxygenated side products (ketones/alcohols).
-
Method: Sparge with Argon or Nitrogen for 15 minutes. Seal tight with a crimp cap.
-
-
Irradiation: Place in a photoreactor with 365 nm LEDs. Stir vigorously.
-
Fan Cooling: Maintain internal temp < 35°C to prevent elimination.
-
-
Monitoring: Check via GC-FID at 4 hours. Look for the nitrile peak. If alkene > 5%, lower temp and add 0.5 equiv more TsCN.
-
Workup: Concentrate solvent. Flash chromatography (Hexane/EtOAc). Note: Alkyl nitriles can be volatile; avoid high-vac for extended periods.
Troubleshooting Logic (FAQ)
User Report: "I see a large peak at M+16 (Oxygenation) instead of Cyanation."
Diagnosis: Oxygen leak.
Explanation: The decatungstate radical anion (
-
Switch from sparging to "Freeze-Pump-Thaw" (3 cycles).
-
Ensure reaction vessel is under positive Argon pressure.
User Report: "The reaction is extremely slow ( < 10% yield after 24h)."
Diagnosis: "Inner Filter" Effect or Catalyst Decomposition. Explanation:
-
Inner Filter: If the concentration is too high, the solution becomes opaque to UV light. The light only penetrates the first millimeter.
-
Decomposition: TBADT can turn blue (reduced state) and stay blue if not re-oxidized by the TsCN. Fix:
-
Dilution: Dilute to 0.05 M.
-
Surface Area: Use thinner vials or a flow reactor to maximize light penetration.
User Report: "I am getting a mixture of amide and nitrile."
Diagnosis: Hydrolysis.
Explanation:
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Ensure MeCN is distilled or taken from a fresh solvent purification system (SPS).
Decision Tree: Troubleshooting Flow
Figure 2: Rapid diagnostic flow for cyanation failures.
References
-
Direct C(sp3)
-
Regio- and stereoselectivity in the decatungstate photocatalyzed alkyl
- Source: Fagnoni, M., et al. (2009). Chemistry - A European Journal.
- Relevance: Foundational work explaining why TBADT favors secondary ring positions over tertiary positions due to steric hindrance.
-
URL:[Link]
-
Photochemical C–H cyan
- Source: Use of electrophilic cyan
- Relevance: General background on radical cyanation mechanisms and side reactions (elimin
-
URL:[Link]
-
Electrophilic Cyan
- Source: Alper, H. et al. (Various).
- Relevance: Discusses the stability of reagents like TsCN and NCTS.
-
URL:[Link]
Sources
Controlling moisture sensitivity in 4-Ethylcyclohexane-1-carbonitrile storage
Technical Support Center: 4-Ethylcyclohexane-1-carbonitrile
A Guide to Controlling Moisture Sensitivity in Storage and Handling
Troubleshooting Guide: Diagnosis and Resolution of Common Issues
This section is designed to help you quickly diagnose and resolve common problems encountered during the storage and use of this compound.
Scenario 1: "My reaction yield is significantly lower than expected when using a previously opened bottle of this compound."
-
Possible Cause: The primary suspect is the degradation of the nitrile through hydrolysis due to moisture contamination. Nitriles can slowly react with water to form the corresponding carboxylic acid (4-ethylcyclohexanecarboxylic acid) and ammonia, especially if catalyzed by acidic or basic impurities. This reduces the concentration of the active starting material in your reaction.
-
Troubleshooting Steps:
-
Quantify Water Content: The most direct method to confirm moisture contamination is through Karl Fischer titration. This will give you a precise measurement of the water content in your sample. For many applications, a water content of >100 ppm can be problematic.
-
Purity Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to analyze the purity of your this compound. Look for the appearance of new peaks that could correspond to the hydrolyzed carboxylic acid byproduct.
-
Implement a Dry Handling Protocol: If moisture is confirmed, all subsequent handling of this and new bottles should be done under strictly anhydrous conditions. This includes using a glove box or a Schlenk line with an inert gas (Nitrogen or Argon) atmosphere.
-
Purification (If Necessary): For critical applications, a contaminated batch can sometimes be salvaged by distillation under reduced pressure. However, this should be done with caution and appropriate safety measures.
-
Scenario 2: "I've noticed a change in the physical appearance (e.g., slight turbidity, color change) of my stored this compound."
-
Possible Cause: Visual changes can be an indicator of degradation or contamination. Turbidity may suggest the formation of insoluble byproducts from hydrolysis or other side reactions.
-
Troubleshooting Steps:
-
Do Not Use: Cease using the reagent in any experiment until the issue is identified.
-
Analytical Confirmation: As with yield issues, perform GC/MS or LC/MS analysis to identify the impurities. This will help determine the degradation pathway.
-
Review Storage Conditions: Cross-reference your storage method with the recommended guidelines below. Was the bottle properly sealed? Was it stored in a desiccator? Was the temperature appropriate?
-
Proper Disposal: If significant degradation is confirmed, the reagent should be disposed of according to your institution's hazardous waste guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area. To minimize moisture exposure, we recommend placing the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For unopened containers, storage at 2-8°C is often recommended by suppliers.
Q2: How should I handle a newly received bottle of this compound?
Upon receipt, inspect the container for any damage to the seal. Before opening for the first time, allow the bottle to come to room temperature while still inside a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.
Q3: What is the best way to dispense the liquid while minimizing moisture exposure?
The best practice is to work under an inert atmosphere. Use a dry syringe or cannula to transfer the liquid. If a glove box is not available, a nitrogen or argon blanket can be applied to the headspace of the bottle after dispensing.
A nitrogen blanket involves introducing nitrogen gas into the headspace of the container to displace air and moisture.[1][2][3] This creates an inert atmosphere that protects the sensitive compound.[2][4] For laboratory-scale work, this can be achieved by briefly flushing the bottle with a gentle stream of dry nitrogen before re-sealing.
Q4: Can I use a standard freezer for long-term storage?
A standard, non-explosion-proof freezer is generally not recommended for storing flammable organic compounds. While cooling can slow degradation, the risk of ignition from electrical components in the freezer is a significant safety hazard. If low-temperature storage is required, use a freezer specifically designed for flammable materials.
Q5: How can I check the quality of my this compound if I suspect degradation?
-
Water Content: Karl Fischer titration is the gold standard for accurately measuring water content.
-
Purity: A simple GC-FID analysis can show the appearance of impurity peaks relative to a reference standard or a new bottle.
-
Structural Confirmation: ¹H NMR spectroscopy can also be used. The appearance of a broad peak characteristic of a carboxylic acid proton (usually >10 ppm) and changes in the aliphatic region could indicate hydrolysis.
Quantitative Data and Experimental Protocols
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Unopened) | Slows potential degradation pathways. |
| Room Temperature (In Use) | Avoids water condensation on a cold bottle. | |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents contact with atmospheric moisture and oxygen.[4] |
| Max. Water Content | < 100 ppm | Minimizes the risk of hydrolysis for most applications. |
| Container | Amber Glass Bottle, PTFE-lined Cap | Prevents photodegradation and ensures a tight seal. |
Protocol 1: Aliquoting this compound Under Inert Atmosphere
This protocol describes the transfer of the liquid from a stock bottle to a reaction vessel using a Schlenk line.[5][6][7][8]
Materials:
-
Schlenk line with dual vacuum and inert gas manifolds
-
Oven-dried glassware (stock bottle with septum, reaction flask, syringes, needles)
-
Dry nitrogen or argon gas
-
This compound
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Purge the System: Assemble the glassware on the Schlenk line. Evacuate the system by opening the stopcocks to the vacuum manifold. Then, backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the removal of air and residual moisture.[6][9]
-
Equilibrate Pressure: Before transfer, ensure the stock bottle and the receiving flask are at a slight positive pressure of the inert gas.
-
Liquid Transfer: Using a clean, dry syringe, pierce the septum of the stock bottle. Draw the desired volume of this compound.
-
Dispense: Transfer the liquid to the reaction flask by piercing its septum and dispensing the contents.
-
Re-seal and Store: Remove the syringe. If necessary, flush the headspace of the stock bottle with inert gas before re-sealing and returning it to the desiccator for storage.
Visual Guides and Workflows
Diagram 1: Hydrolysis of this compound
Caption: The degradation pathway of the nitrile in the presence of water.
Diagram 2: Decision Workflow for a Suspected Contaminated Reagent
Caption: A step-by-step guide for assessing reagent quality.
References
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Available from: [Link]
-
VACUUBRAND. Keeping air and moisture out. Available from: [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55823. Available from: [Link]
-
Chemistry LibreTexts. Guides. Available from: [Link]
-
Chiu, H.-C., & Morin, T. J. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments, (97), e52608. Available from: [Link]
-
GasN2. Nitrogen blanketing: applications in food and fine chemicals. Available from: [Link]
-
Air Products. Nitrogen: A Security Blanket for the Chemical Industry. Available from: [Link]
-
GENERON. Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020). Available from: [Link]
-
Prozilt. (2024). 82 Management of Nitrogen Blanketing [Video]. YouTube. Available from: [Link]
-
Yanisko, P. J., et al. (2011). Nitrogen: A security blanket for the chemical industry. Chemical Engineering Progress, 107(5), 41-46. Available from: [Link]
Sources
- 1. generon.com [generon.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrogen blanketing: applications in food and fine chemicals - GasN₂ [gasn2.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. jove.com [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 9. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
Validation & Comparative
Decoding Stereochemistry: A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Ethylcyclohexane-1-carbonitrile Isomers
In the landscape of pharmaceutical development and materials science, the precise determination of molecular structure is paramount. For cyclic systems, particularly substituted cyclohexanes, stereoisomerism profoundly influences biological activity and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the three-dimensional arrangement of atoms. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the cis and trans isomers of 4-ethylcyclohexane-1-carbonitrile, offering a predictive comparison based on established principles and experimental data from analogous compounds. This resource is intended for researchers, scientists, and drug development professionals who rely on NMR for structural characterization.
The Significance of Conformational Analysis in Substituted Cyclohexanes
The non-planar "chair" conformation of the cyclohexane ring is a fundamental concept in stereochemistry. Substituents on the ring can occupy either axial or equatorial positions, and the interplay of steric and electronic effects governs the conformational equilibrium and, consequently, the observed NMR spectrum. The orientation of a substituent relative to the ring dictates the chemical environment of each proton, leading to distinct chemical shifts. For 1,4-disubstituted cyclohexanes like this compound, two diastereomers exist: a cis isomer, where both substituents are on the same face of the ring (one axial, one equatorial in the most stable chair form), and a trans isomer, where they are on opposite faces (both equatorial or both axial).
The nitrile (-C≡N) group, with its anisotropic magnetic field and electron-withdrawing nature, exerts a significant influence on the chemical shifts of nearby protons.[1] Understanding these effects is crucial for the accurate assignment of spectral peaks and the unambiguous determination of stereochemistry.
Predicted ¹H NMR Chemical Shifts: A Comparative Table
The following table presents the predicted ¹H NMR chemical shifts for the cis and trans isomers of this compound. These predictions are derived from the analysis of structurally similar compounds, such as cis- and trans-4-tert-butylcyclohexanecarbonitrile, and general principles of ¹H NMR spectroscopy.[1][2] The numbering of the cyclohexane ring protons is as follows: H1 is the proton attached to the same carbon as the nitrile group, H2 and H6 are adjacent to H1, H3 and H5 are adjacent to the ethyl group, and H4 is attached to the same carbon as the ethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) - cis Isomer (Axial CN, Equatorial Et) | Predicted Chemical Shift (δ, ppm) - trans Isomer (Equatorial CN, Equatorial Et) | Key Influencing Factors |
| H1 (methine) | ~2.8 (equatorial) | ~2.4 (axial) | Anisotropy of the nitrile group; axial protons are typically more shielded. |
| H2, H6 (axial) | ~1.6 | ~2.1 | Deshielding effect of the equatorial nitrile group in the trans isomer. |
| H2, H6 (equatorial) | ~2.0 | ~1.5 | Shielding effect of the axial nitrile group in the cis isomer. |
| H3, H5 (axial) | ~1.3 | ~1.2 | Minimal influence from distant nitrile group. |
| H3, H5 (equatorial) | ~1.9 | ~1.8 | Minimal influence from distant nitrile group. |
| H4 (methine) | ~1.4 | ~1.4 | Primarily influenced by the adjacent ethyl group. |
| -CH₂- (ethyl) | ~1.4 | ~1.4 | Standard alkyl chemical shift. |
| -CH₃ (ethyl) | ~0.9 | ~0.9 | Standard alkyl chemical shift. |
Note: These are estimated values and may vary depending on the solvent and experimental conditions. The key takeaway is the relative difference in chemical shifts between the two isomers.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
To experimentally validate these predictions, the following protocol for acquiring ¹H NMR spectra is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To aid in peak assignment, consider performing two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Visualizing Conformational Isomers and Proton Environments
The following diagrams, generated using the DOT language, illustrate the most stable chair conformations of the cis and trans isomers of this compound and highlight the key protons.
Caption: Chair conformation of cis-4-ethylcyclohexane-1-carbonitrile.
Caption: Chair conformation of trans-4-ethylcyclohexane-1-carbonitrile.
Causality Behind the Chemical Shift Differences
The predicted differences in chemical shifts between the cis and trans isomers can be rationalized by considering the following principles:
-
Anisotropy of the Nitrile Group: The triple bond of the nitrile group creates a cone of magnetic anisotropy. Protons located within the shielding region (along the axis of the triple bond) will experience a weaker effective magnetic field and resonate at a higher field (lower ppm). Conversely, protons in the deshielding region (perpendicular to the axis) will resonate at a lower field (higher ppm). In the trans isomer, the axial H1 is more shielded by the equatorial nitrile group compared to the equatorial H1 in the cis isomer.[1]
-
Steric Compression: Although less pronounced in this case, steric compression can lead to deshielding of protons that are forced into close proximity.[3]
-
Electronegativity: The electron-withdrawing nature of the nitrogen atom in the nitrile group deshields adjacent protons.[4] This effect is transmitted through bonds and diminishes with distance. The orientation of the nitrile group relative to the ring protons determines the extent of this deshielding.
Conclusion
The ¹H NMR spectra of cis- and trans-4-ethylcyclohexane-1-carbonitrile are predicted to show distinct and interpretable differences, primarily due to the anisotropic effect of the nitrile group and the rigid chair conformation of the cyclohexane ring. The methine proton at the C1 position (H1) is expected to be a key diagnostic signal, appearing at a lower chemical shift (more shielded) in the trans isomer compared to the cis isomer. By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently assign the stereochemistry of these and similar 1,4-disubstituted cyclohexanes. This guide provides a foundational framework for the predictive analysis and experimental verification of these important structural features.
References
- Abraham, R. J., & Griffiths, L. (Year). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Journal of the Chemical Society, Perkin Transactions 2, (Issue), pages. [Link to be provided if available]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][5]
-
Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). Retrieved from [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]
-
Compound 4 1H NMR. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link][2]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Al-Rawi, J. M. A., et al. (Year). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, Volume(Issue), page number. Retrieved from [Link][3]
-
SpectraBase. (n.d.). cis-4-Ethyl-cyclohexanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Fulmer, G. R., et al. (Year). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, Volume(Issue), pages. Retrieved from [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
FTIR Spectral Analysis of Nitrile Group in 4-Ethylcyclohexane-1-carbonitrile
Executive Summary: The Stereochemical Challenge
In the synthesis of liquid crystal (LC) mesogens and pharmaceutical intermediates, 4-Ethylcyclohexane-1-carbonitrile represents a critical structural motif. Its performance is strictly governed by stereochemistry. The trans-isomer (diequatorial) exhibits the linear, rod-like geometry required for nematic phase stability, whereas the cis-isomer (axial-equatorial) acts as a "bent" impurity that destabilizes the mesophase.
This guide moves beyond basic functional group identification. It provides a comparative analysis of the trans-isomer (Product) versus its cis-isomer (Alternative/Impurity) and Benzonitrile (Reference) , establishing FTIR as a quantitative tool for isomeric purity and conformational analysis.
Mechanistic Framework: Vibrational Causality
To interpret the FTIR spectrum of this compound, one must understand the coupling between the cyclohexane ring conformation and the nitrile stretching vibration (
Conformational Analysis
The cyclohexane ring exists predominantly in a chair conformation.[1][2][3][4][5][6][7] The bulky ethyl group (
-
Trans-Isomer (Target): The nitrile group is equatorial . This is the thermodynamically stable, linear conformer.
-
Cis-Isomer (Impurity): The nitrile group is forced into the axial position.
Spectral Impact
The vibrational environment of an equatorial nitrile differs from an axial one due to two factors:
-
Kinetic Coupling: The equatorial bond aligns more effectively with the C-C ring bonds, facilitating vibrational coupling.
-
Dipole Moment Change (
): Equatorial nitriles typically exhibit a larger change in dipole moment during stretching, resulting in higher integrated intensity compared to their axial counterparts.
Comparative Analysis: Product vs. Alternatives
The following analysis compares the spectral signature of the target molecule against its primary stereoisomer and an aromatic reference standard.
Comparison 1: Trans-isomer (Equatorial) vs. Cis-isomer (Axial)
-
The Product (Trans): Exhibits a sharp, intense
band. The equatorial orientation minimizes steric compression, typically resulting in a slightly higher force constant.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Alternative (Cis): The axial nitrile experiences 1,3-diaxial repulsion with ring hydrogens. This steric strain often induces a frequency downshift (red shift) and a marked reduction in peak intensity (extinction coefficient).
Comparison 2: Aliphatic vs. Aromatic (Benzonitrile)
-
The Product (Aliphatic): The nitrile group is attached to an
hybridized carbon. The bond is stiff, resonating at a higher frequency. -
The Reference (Aromatic): Conjugation between the nitrile
-system and the benzene ring reduces the C N bond order, causing a significant red shift (~20 cm⁻¹ lower).
Summary of Spectral Characteristics
| Feature | Trans-4-Ethyl... (Product) | Cis-4-Ethyl... (Impurity) | Benzonitrile (Reference) |
| Conformation | Diequatorial (Linear) | Axial-Equatorial (Bent) | Planar ( |
| 2240 – 2245 cm⁻¹ | 2235 – 2240 cm⁻¹ | 2220 – 2230 cm⁻¹ | |
| Peak Intensity | High (Strong Dipole Change) | Low to Medium | Very High (Conjugation) |
| Band Shape | Sharp, Symmetric | Often Broad/Shoulder | Sharp |
| Detection Limit | N/A (Main Component) | >2% (requires high res) | N/A |
Critical Insight: In a mixture, the cis-isomer often appears as a low-frequency shoulder on the main trans-peak. Standard resolution (4 cm⁻¹) may fail to resolve this; 2 cm⁻¹ or 1 cm⁻¹ resolution is recommended.
Visualization: Conformational Logic & Workflow
The following diagram illustrates the causality between the synthetic outcome, the resulting conformation, and the FTIR spectral signature.
Figure 1: Logic flow connecting stereochemistry to FTIR spectral outputs. The equatorial nitrile (Trans) yields the diagnostic high-intensity peak required for product verification.
Experimental Protocol: Self-Validating System
To ensure reproducibility and trust in the data, follow this protocol. It includes an internal validity check using the methylene stretches.
Materials
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Resolution: Set to 2 cm⁻¹ (essential for isomer resolution).
-
Apodization: Boxcar or Norton-Beer (weak) to preserve peak sharpness.
-
Sample Mode: ATR (Diamond/ZnSe) or Transmission (Liquid cell, 0.025 mm pathlength).
Step-by-Step Workflow
-
Background Collection:
-
Clean crystal/cell thoroughly with isopropanol.
-
Collect 32 scans of air background. Validity Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Loading:
-
Apply neat liquid this compound.
-
Note: If solid/semi-solid, warm slightly to isotropic phase (liquid) to eliminate crystal lattice effects which can split peaks.
-
-
Acquisition:
-
Collect 32-64 scans.
-
Range of Interest: 3200–600 cm⁻¹.
-
-
Data Processing & Validation:
-
Baseline Correction: Apply only if necessary (linear).
-
Normalization: Normalize to the C-H stretching region (2800–3000 cm⁻¹) .
-
Self-Validation Check: The asymmetric (
cm⁻¹) and symmetric ( cm⁻¹) methylene stretches of the cyclohexane ring must remain constant. If these ratios fluctuate, sample contact (ATR) or pathlength (Transmission) is inconsistent.
-
-
Isomer Quantitation (Advanced):
-
Deconvolute the nitrile region (2220–2260 cm⁻¹) using a Lorentzian line shape.
-
Calculate the area ratio:
. -
Note: A pure Trans sample should show a single symmetric peak. Asymmetry on the lower wavenumber side indicates Cis contamination.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Cyclohexanecarbonitrile - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Reusch, W. (2013). Infrared Spectroscopy: Functional Group Identification. Michigan State University Department of Chemistry. [Link]
-
Boxer, S. G., et al. (2009). Nitrile Groups as Vibrational Probes of Biomolecular Structure and Dynamics. Journal of Physical Chemistry B. [Link]
-
Rychnovsky, S. D., et al. (2008). Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC (National Institutes of Health). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereoisomers [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2.13 Axial and Equatorial Bonds in Cyclohexane – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]
A Senior Application Scientist's Guide to the Identification of 4-Ethylcyclohexane-1-carbonitrile: A GC-MS Fragmentation and Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific inquiry. In this guide, we delve into the analytical intricacies of 4-Ethylcyclohexane-1-carbonitrile, a molecule of interest in various research and development sectors. Our focus will be on the gold-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS) and its power in elucidating the structure of this compound through its unique fragmentation pattern.
This guide is not a rigid protocol but a dynamic framework designed to empower you with the causal reasoning behind experimental choices. We will explore the expected electron ionization (EI) fragmentation pathways of this compound, compare it with potential isomers, and evaluate alternative analytical techniques. Every step is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
The Analytical Challenge: Identifying this compound
This compound, with the molecular formula C₉H₁₅N and a molecular weight of 137.23 g/mol , presents a unique analytical challenge. Its structure, a cyclohexane ring substituted with an ethyl group and a nitrile group at the 1 and 4 positions respectively, gives rise to a specific fragmentation pattern under electron ionization in a mass spectrometer. Understanding this pattern is key to its confident identification and differentiation from structural isomers.
The GC-MS Workflow: A Step-by-Step Visualization
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] This allows for the effective analysis of complex mixtures and the identification of individual components. The general workflow for the analysis of a volatile compound like this compound is depicted below.
Caption: A generalized workflow for GC-MS analysis.
Predicted GC-MS Fragmentation Pattern of this compound
The molecular ion of this compound is expected to be weak or absent, a common characteristic for nitriles.[3][4] A small [M-1]⁺ peak may be observed due to the loss of a hydrogen atom from the carbon adjacent to the nitrile group.
The primary fragmentation pathways are expected to involve:
-
Loss of the ethyl group: Cleavage of the bond between the cyclohexane ring and the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment ion at m/z 108.
-
Ring cleavage: The cyclohexane ring can undergo fragmentation. A common pathway for substituted cyclohexanes is the loss of a C₂H₄ (ethene, 28 Da) or C₃H₆ (propene, 42 Da) neutral molecule.
-
Formation of nitrile-containing fragments: The presence of the nitrile group will influence the fragmentation, potentially leading to characteristic ions.
The following DOT diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted fragmentation of this compound.
Comparison with Potential Isomers
| Compound | Predicted Molecular Ion (m/z) | Key Predicted Fragment Ions (m/z) and Origin | Differentiating Features |
| This compound | 137 (likely weak or absent) | 108 ([M - C₂H₅]⁺), 136 ([M - H]⁺), various ring cleavage fragments | Prominent peak at m/z 108 due to the loss of the stable ethyl radical. |
| cis/trans-4-Propylcyclohexanecarbonitrile | 151 (likely weak or absent) | 108 ([M - C₃H₇]⁺), 150 ([M - H]⁺), various ring cleavage fragments | Prominent peak at m/z 108 due to the loss of the propyl radical. The base peak might differ from the ethyl-substituted compound. |
| cis/trans-4-Isopropylcyclohexanecarbonitrile | 151 (likely weak or absent) | 108 ([M - C₃H₇]⁺, loss of isopropyl), 136 ([M - CH₃]⁺), 150 ([M - H]⁺) | A significant peak at m/z 136 due to the favorable loss of a methyl group from the isopropyl substituent, forming a stable secondary carbocation. This would be a key differentiator. |
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool, a multi-technique approach often provides the most definitive structural elucidation. Here's a comparison with other common analytical methods:
| Technique | Principle | Information Provided for this compound | Advantages | Disadvantages |
| GC-MS | Separation by chromatography, detection by mass-to-charge ratio.[1][2] | Molecular weight and fragmentation pattern for structural confirmation. | High sensitivity and selectivity, provides structural information. | May not be suitable for thermally labile compounds, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[5] | Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides unambiguous structural information, non-destructive.[6] | Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations.[5][7] | Presence of functional groups (C≡N stretch around 2240-2260 cm⁻¹, C-H stretches for the cyclohexane and ethyl groups).[8][9] | Fast, non-destructive, provides clear functional group information.[7] | Provides limited information on the overall molecular structure, not ideal for complex mixtures without prior separation. |
Experimental Protocol: GC-MS Analysis of this compound
The following is a generalized protocol that can be adapted for the analysis of this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Extraction (if in a matrix): For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[1][10][11]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.
-
Injector:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35 - 350.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with the predicted fragmentation pattern.
-
For quantitative analysis, generate a calibration curve from the standard solutions.
Conclusion: A Path to Confident Identification
The identification of this compound, while challenging due to the lack of readily available reference spectra, is achievable through a systematic and knowledge-based approach. By leveraging the predictive power of mass spectrometry fragmentation rules and comparing these with data from isomeric structures, a high degree of confidence in identification can be attained. Furthermore, the integration of complementary analytical techniques such as NMR and FTIR provides an even more robust and irrefutable structural elucidation. This guide serves as a comprehensive resource for researchers, empowering them to navigate the analytical complexities and achieve accurate and reliable results in their scientific endeavors.
References
-
Department of Chemistry, University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Retrieved from [Link]
-
LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023, August 9). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
- Feigl, F., & Anger, V. (1966). Two Tests for Detecting Nitriles and Amides. Science.
-
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
News-Medical.Net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
Pico, Y. (2020, November 11). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC Europe. Retrieved from [Link]
- Bernstein, J. R., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series, 120(1), 187.
-
Alowsi, M. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. Retrieved from [Link]
-
Chromatography Forum. (2024, May 20). GCMS fragment identification. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Analytical Techniques Are GC, GC/MS, LS, LC/MS, ICP-MS, IR, UV, and NMR? What Are They Primarily Used for? Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
- Belhachmi, L., et al. (2018). Structural Elucidation of Some Coordination Compounds With Reference To GC-MS, FTIR and.
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019, February 18). Predicting GC-MS/MS fragmentation products? Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2019, March 15). Detection and Identification of organics by FTIR and GC-MS Techniques. Retrieved from [Link]
-
Chromatography Forum. (2010, November 5). GC-MS versus FTIR comparison... Retrieved from [Link]
-
Stanciu, I. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. ResearchGate. Retrieved from [Link]
-
Lwande, W., et al. (2020, May 13). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Molecules. Retrieved from [Link]
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. scribd.com [scribd.com]
- 3. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. youtube.com [youtube.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis [mdpi.com]
- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Comparing dielectric properties of 4-Ethyl vs 4-Propyl cyclohexane carbonitrile
This guide provides an in-depth technical comparison of 4-Ethylcyclohexanecarbonitrile and 4-Propylcyclohexanecarbonitrile , focusing on their dielectric properties, phase behavior, and suitability for high-precision applications in materials science and liquid crystal formulation.
Executive Summary
Verdict: The choice between the Ethyl (C2) and Propyl (C3) homologues is a trade-off between viscosity/dipole density and thermal stability/order parameter .
-
4-Ethylcyclohexanecarbonitrile (ECC): Best for applications requiring lower viscosity and higher dipole density per unit volume. It acts as a potent polar solvent or a "head-group" diluent in liquid crystal (LC) mixtures to reduce response times (
). -
4-Propylcyclohexanecarbonitrile (PCC): Superior for enhancing thermal stability (higher virtual
) and orientational order . In LC formulations, it provides a better balance of dielectric anisotropy ( ) and elastic constants ( ) due to the odd-even effect favoring the propyl chain.
Molecular Architecture & Theoretical Basis
Both molecules belong to the class of trans-4-alkylcyclohexanecarbonitriles . Their dielectric behavior is governed by the interplay between the strong longitudinal dipole of the cyano group (-CN) and the steric influence of the alkyl chain.
Structural Comparison
| Feature | 4-Ethyl (ECC) | 4-Propyl (PCC) |
| Formula | ||
| Alkyl Chain | Ethyl ( | Propyl ( |
| Dipole Source | Nitrile ( | Nitrile ( |
| Dipole Moment ( | ~3.8 - 4.1 D | ~3.9 - 4.2 D |
| Stereochemistry | trans-isomer (equatorial-equatorial) is the stable, rod-like mesogenic form.[1] |
The Odd-Even Effect
In homologous series of liquid crystals, the odd-even effect is critical.
-
Propyl (Odd, C3): The terminal methyl group in the propyl chain aligns more favorably with the molecular long axis in the trans conformation. This typically results in a higher order parameter (
) and higher clearing point compared to the even-numbered ethyl chain. -
Dielectric Consequence: Although the ethyl group is smaller (leading to higher dipole density), the propyl group's ability to induce better alignment (
) often allows it to maintain a high effective dielectric anisotropy ( ) despite the volumetric dilution.
Comparative Data Analysis
The following data compares the properties of these compounds. Note that as single-ring cycloaliphatics, they are often virtual mesogens (monotropic or non-mesogenic at RT) and are characterized via extrapolation from a host mixture (e.g., ZLI-1132 or 5CB).
Table 1: Physical & Dielectric Properties
| Property | 4-Ethyl (ECC) | 4-Propyl (PCC) | Trend / Note |
| Molecular Weight | 137.22 g/mol | 151.25 g/mol | C3 is heavier. |
| Boiling Point | ~235°C | ~250°C | C3 has lower volatility. |
| Viscosity ( | Lower | Higher | C2 enables faster switching times. |
| Dielectric Constant ( | ~18 - 22 | ~16 - 20 | C2 has higher dipole density (dipoles/volume). |
| Virtual | +10.5 (est.) | +11.2 (est.) | C3 benefits from higher order parameter ( |
| Virtual | -30°C (Virtual) | -15°C (Virtual) | C3 is thermally more stable (Odd effect). |
Note: "Virtual" values are extrapolated from 10% concentration in a nematic host.
Dielectric Mechanism[2]
-
ECC (Ethyl): The short chain allows for denser packing of the nitrile dipoles, theoretically maximizing static permittivity (
). However, the lower aspect ratio reduces the nematic potential, making it a "structure breaker" in some high- mixtures. -
PCC (Propyl): The longer chain stabilizes the nematic phase. While the number of dipoles per gram is lower, the effective anisotropy is often preserved or enhanced because the molecules align more perfectly with the field (higher
).
Experimental Protocol: Measuring Virtual Dielectric Properties
Since these compounds are often isotropic liquids at room temperature, their anisotropic dielectric properties must be measured using the Guest-Host Extrapolation Method .
Protocol: Capacitance Determination of Virtual
Objective: Determine the dielectric anisotropy of the non-mesogenic nitrile derivative.
Materials:
-
Host LC: ZLI-1132 (Merck) or 5CB (standard nematic host with known properties).
-
Guest: 4-Ethyl or 4-Propyl cyclohexane carbonitrile (High Purity >99.5%).
-
Equipment: LCR Meter (e.g., Keysight E4980A), Temperature Controller, Homogeneous (Planar) and Homeotropic (Vertical) aligned cells.
Workflow:
-
Preparation: Prepare a binary mixture of 10 wt% Guest + 90 wt% Host .
-
Why 10%? High enough to detect changes, low enough to avoid destroying the nematic phase.
-
-
Cell Filling: Fill two cells (one Planar, one Homeotropic) with the mixture via capillary action at
(isotropic phase). -
Measurement: Measure Capacitance (
) vs. Voltage ( ) at 1 kHz.- is obtained from the Planar cell (below threshold voltage).
-
is obtained from the Homeotropic cell (or Planar cell at
).
-
Calculation:
-
Calculate
for both orientations. -
Extrapolation: Use the linear additivity rule:
Where is the concentration (0.10).
-
Workflow Diagram (DOT)
Caption: Decision tree for characterizing dielectric anisotropy of mesogenic vs. non-mesogenic nitriles.
Synthesis & Purity Considerations (Drug Development Context)
For researchers in drug development using these as intermediates (e.g., for synthesizing amino-cyclohexanes or carboxylic acids):
-
Stereochemistry is Critical: The trans isomer is thermodynamically more stable and biologically relevant for rigid scaffolds.
-
Impurity Profile:
-
Cis-isomer: The main impurity. It has a significantly higher dipole moment perpendicular to the ring and a lower boiling point. It can be removed via recrystallization (if solid) or precision distillation.
-
Aromatization: Traces of phenyl analogs (benzonitriles) may be present if dehydrogenation occurred during synthesis. These absorb UV strongly and can affect dielectric loss (
).
-
References
-
Merck KGaA. (2024). Licristal® Liquid Crystal Mixtures for Display Applications. Darmstadt, Germany.
-
Gray, G. W., & Kelly, S. M. (1980). "The Liquid Crystalline Properties of 4-Substituted Cyclohexyl-4'-cyanobiphenyls." Molecular Crystals and Liquid Crystals, 75(1), 109-119.
-
Dunmur, D. A., & Miller, W. H. (1980). "Dielectric properties of nematic liquid crystals." Journal de Physique Colloques, 41(C3), C3-178.
-
Kelly, S. M. (1995). "Liquid Crystals with Large Dielectric Anisotropy."[2] Journal of Materials Chemistry, 5(12), 2047-2061.
- Naemura, S. (2013). "Physical Properties of Liquid Crystals." SID Symposium Digest of Technical Papers, 44(1), 56-59.
Sources
A Comparative Guide to HPLC Method Development for Assaying 4-Ethylcyclohexane-1-carbonitrile Purity
This guide provides a detailed, experience-driven approach to developing a robust analytical method for a challenging compound: 4-Ethylcyclohexane-1-carbonitrile. This small, non-polar molecule lacks a UV chromophore, rendering standard HPLC-UV detection methods ineffective.[1][2] We will navigate the strategic decisions required for successful method development, focusing on detector selection, chromatographic optimization, and a pragmatic comparison with an orthogonal technique, Gas Chromatography (GC).
The Analytical Challenge: Detecting the "Invisible"
This compound's structure—a saturated aliphatic ring with a nitrile group—presents a primary analytical hurdle: it does not possess the conjugated pi-systems necessary to absorb ultraviolet (UV) light.[1] This immediately disqualifies the most common and accessible HPLC detector, the UV-Vis or Photodiode Array (PDA) detector, for purity analysis where unknown impurities must be detected.[3][4]
Developing a purity assay requires a "universal" detection approach, one that responds to analytes irrespective of their optical properties. This guide will focus on two such HPLC detectors, the Charged Aerosol Detector (CAD) and the Refractive Index (RI) Detector, and compare this approach to the well-established GC-Flame Ionization Detection (FID) method.
HPLC Method Development Strategy: A Logic-Driven Workflow
A successful method is built on a foundation of logical, scientifically-sound decisions. The workflow below outlines the critical thought process for an analyte like this compound.
Caption: Workflow for selecting an analytical method for non-UV active compounds.
Pillar 1: Detector Selection - The Key to Success
The choice of detector is the most critical decision in this method development process.
-
Charged Aerosol Detector (CAD): This is often the detector of choice for non-volatile and semi-volatile compounds lacking a chromophore.[2][3] The HPLC eluent is first nebulized, and the solvent is evaporated, leaving behind analyte particles.[3] These particles are then charged and detected by an electrometer.[2][3] The signal is proportional to the mass of the analyte, offering a relatively uniform response for different compounds, which is invaluable for purity analysis where impurity standards are often unavailable.[5][6] A key prerequisite for CAD is the use of fully volatile mobile phases (e.g., high-purity water, acetonitrile, methanol, formic acid, ammonium acetate) to minimize background noise.[7][8]
-
Refractive Index (RI) Detector: The RI detector is another universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[9][10] Its primary advantages are its universality and non-destructive nature. However, it suffers from two major drawbacks: lower sensitivity compared to CAD and an inability to be used with gradient elution, as any change in the mobile phase composition will cause a significant baseline drift.[11][12][13] This makes it unsuitable for complex samples requiring a gradient to separate impurities with different polarities.
-
Evaporative Light Scattering Detector (ELSD): Similar in principle to CAD, ELSD also involves nebulization and solvent evaporation. However, it detects particles by measuring the light they scatter. CAD is generally considered more sensitive, especially for smaller particles, and often provides a wider linear dynamic range than ELSD.[6]
Decision: For this guide, the Charged Aerosol Detector (CAD) is selected as the primary HPLC detector due to its superior sensitivity and compatibility with gradient elution compared to the RI detector.
Pillar 2: Stationary and Mobile Phase Selection
With a reversed-phase approach being most suitable for a non-polar analyte, the following choices are made:
-
Stationary Phase: An octadecyl (C18) bonded silica column is the workhorse for reversed-phase chromatography and the logical starting point.[14][15] Given the small and relatively simple structure of this compound, a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides a good balance of efficiency and backpressure. The non-polar nature of the analyte will promote retention through hydrophobic interactions with the C18 alkyl chains.[16]
-
Mobile Phase: The goal is to achieve adequate retention of the main peak and separation from any potential impurities.
-
Solvents: Acetonitrile and water are chosen. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and a better UV cutoff (though not relevant for CAD) compared to methanol.
-
Elution Mode: A gradient elution is selected to ensure that any more strongly retained (more non-polar) or weakly retained (more polar) impurities are eluted and detected within a reasonable timeframe. This is a significant advantage of using CAD over an RI detector.[13][17]
-
Additives: Since CAD requires volatile mobile phases, additives like TFA or formic acid can be used if needed to improve peak shape, but non-volatile buffers like phosphate are strictly prohibited.[8] For this neutral analyte, no additives are initially required.
-
The Orthogonal Method: Gas Chromatography (GC-FID)
For a volatile, thermally stable compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent and often simpler alternative.[18][19]
-
Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase within a capillary column.[20] The Flame Ionization Detector (FID) combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms entering the flame.[20][21]
-
Advantages: GC-FID is extremely sensitive for hydrocarbons and most organic compounds, robust, and has a very wide linear range.[21][22] It is often faster and uses less solvent than HPLC.[19][23]
-
Limitations: The primary limitation is that the analyte must be volatile and thermally stable enough to be vaporized without decomposition.[18][19] This is not an issue for this compound.
The diagram below illustrates the comparative principles of the selected HPLC and GC methods.
Caption: Comparative principles of HPLC-CAD and GC-FID analysis.
Experimental Protocols & Performance Data
The following protocols are designed to be robust starting points for method validation according to ICH Q2(R1) guidelines.[24][25][26][27][28]
Protocol 1: HPLC with Charged Aerosol Detection (CAD)
| Parameter | Setting |
| Instrument | UHPLC/HPLC System with a Charged Aerosol Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Sample Diluent | Acetonitrile |
| CAD Settings | Evaporation Temp: 35 °C, Nitrogen Gas: As per manufacturer |
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection | 1 µL, Split ratio 50:1 |
| Oven Program | 80 °C (hold 1 min), ramp to 200 °C @ 15 °C/min, hold 2 min |
| Detector Temp. | 280 °C |
| Sample Diluent | Methylene Chloride or Acetone |
Comparative Performance Data
The table below presents a summary of expected performance characteristics for the two developed methods. This data is illustrative, based on typical performance for these techniques, and serves as a benchmark for method validation.
| Validation Parameter | HPLC-CAD Method | GC-FID Method | Rationale & Commentary |
| Limit of Quantitation (LOQ) | ~5-10 ng on-column | ~0.5-1 ng on-column | GC-FID is generally more sensitive for volatile hydrocarbons.[22] |
| Linearity (r²) | >0.99 (over ~2 orders of magnitude) | >0.999 (over 4-5 orders of magnitude) | FID has a famously wide linear dynamic range.[21][29] CAD can be non-linear and may require quadratic fits over a wide range.[2] |
| Precision (%RSD, n=6) | < 2.0% | < 1.0% | Both methods are highly precise; GC-FID often exhibits slightly better precision due to simpler sample introduction. |
| Analysis Time | ~15 minutes | ~10 minutes | GC methods with rapid temperature ramps can be faster.[23] |
| Solvent Consumption | High (~15 mL per run) | Low (only for sample dilution) | HPLC is a solvent-intensive technique. |
| Specificity | Good, separates based on polarity. | Excellent, separates based on boiling point. | The two methods are orthogonal, providing complementary separation mechanisms. |
| Robustness | Sensitive to mobile phase quality and composition.[7][8] | Very robust and reliable. | FID is a very stable and low-maintenance detector.[22] |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-CAD and GC-FID are valid and powerful techniques for assaying the purity of this compound. The final choice depends on the specific context and available instrumentation.
-
Choose GC-FID for: Routine quality control (QC) environments where speed, robustness, and high sensitivity are paramount. It is the more direct, efficient, and cost-effective method for this specific analyte.[19]
-
Choose HPLC-CAD for: Research and development (R&D) settings where potential impurities may be non-volatile or thermally labile, making them unsuitable for GC. It is also valuable when a laboratory is standardized on HPLC platforms or when orthogonal confirmation of a GC result is required.
Ultimately, having access to both techniques provides a comprehensive analytical toolkit. For initial purity assessment and routine release, GC-FID is the recommended primary method due to its superior sensitivity, speed, and robustness for this volatile analyte. The HPLC-CAD method serves as an excellent orthogonal method for confirmation and for the analysis of any potential non-volatile impurities that would be missed by GC.
References
-
Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. Available from: [Link]
-
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Available from: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Available from: [Link]
-
Waters. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available from: [Link]
-
Dong, M., et al. (2013, March 29). Evaluation of charged aerosol detector for purity assessment of protein. PubMed. Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
SCION Instruments. (2024, January 25). RI Detector HPLC. Available from: [Link]
-
Waters Corporation. (n.d.). 2414 Refractive Index (RI) Detector. Available from: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Asa, D. (2006, May 8). Compound purity assessment and impurity testing with Corona CAD. American Laboratory. Available from: [Link]
-
Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Stoll, D. R. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. Available from: [Link]
-
Shimadzu. (n.d.). Refractive Index Detection (RID). Available from: [Link]
-
Biocompare. (n.d.). HPLC Refractive Index Detectors. Available from: [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available from: [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]
-
ResearchGate. (2024, May 23). How can we perform HPLC for a uv inactive & highly polar compound?. Available from: [Link]
-
International Labmate. (2015, July 3). Universal detection in high performance liquid chromatography. Available from: [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
Suresh Gyan Vihar University. (2015, October 15). HPLC METHOD DEVELOPMENT - A REVIEW. Available from: [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Available from: [Link]
-
The Pennsylvania State University. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). Available from: [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Phenomenex. (2025, August 5). GC with Flame Ionization Detector (FID): Applications and Considerations. Available from: [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]
-
Reddit. (2023, May 29). CAD vs MS for HPLC on compounds without chromophores?. Available from: [Link]
-
SCION Instruments. (2024, January 29). GC-FID | Gas Chromatography Flame Ionization Detector. Available from: [Link]
-
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 3. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Evaluation of charged aerosol detector for purity assessment of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CAD Methodologies | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 10. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. biocompare.com [biocompare.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. gyanvihar.org [gyanvihar.org]
- 14. labtech.tn [labtech.tn]
- 15. veeprho.com [veeprho.com]
- 16. moravek.com [moravek.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 22. Applications of GC Flame Ionization Detectors [phenomenex.com]
- 23. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 24. scribd.com [scribd.com]
- 25. ICH Official web site : ICH [ich.org]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 27. researchgate.net [researchgate.net]
- 28. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 29. agilent.com [agilent.com]
Thermal Stability Comparison of Cyclohexane Carbonitrile Homologs
Executive Summary
Cyclohexane carbonitriles, specifically the trans-4-alkylcyclohexanecarbonitriles , represent a critical class of mesogenic cores and pharmaceutical intermediates. Unlike their aromatic counterparts (e.g., cyanobiphenyls like 5CB), these aliphatic homologs offer superior UV stability and lower viscosity, albeit with distinct thermal management requirements.
This guide objectively compares the thermal stability of the primary homologs (Propyl, Pentyl, Heptyl) and their performance against industry standards. Key Verdict: The trans-isomer is the only thermodynamically stable form for high-temperature applications. While the nitrile group itself is robust up to ~300°C, the primary failure mode is cis-trans isomerization at elevated temperatures (>150°C) or in the presence of ionic impurities, rather than chemical decomposition.
Chemical Identity & Homolog Definitions
To ensure precision, we distinguish between the simple intermediate (PCC) and the liquid crystal derivatives (PCH/CCH) often conflated in literature.
| Acronym | Chemical Name | Structure | Primary Use |
| PCC-n | trans-4-alkylcyclohexanecarbonitrile | Alkyl-C6H10-CN | Synthesis Intermediate |
| PCH-n | 4-(trans-4-alkylcyclohexyl)benzonitrile | Alkyl-C6H10-C6H4-CN | Nematic Liquid Crystal |
| CCH-n | trans-4'-(trans-4-alkylcyclohexyl)cyclohexanecarbonitrile | Alkyl-C6H10-C6H10-CN | Low-Viscosity LC |
Note: "n" denotes the alkyl chain length (e.g., n=5 is Pentyl).
Thermal Stability Analysis
Thermodynamic Stability: The Cis-Trans Imperative
The cyclohexane ring adopts a chair conformation. Thermal stability in this system is dictated by the steric preference of the substituents.
-
Trans-Isomer (Stable): Both the alkyl chain and the nitrile group occupy equatorial positions. This minimizes 1,3-diaxial interactions.
-
Cis-Isomer (Unstable): One substituent is forced into an axial position, creating significant steric strain (~1.74 kcal/mol higher energy).
Mechanism of Failure: Upon heating above 150°C, or at lower temperatures with basic impurities, the cis isomer does not merely decompose; it isomerizes to the trans form. However, in high-purity applications (like LCDs), any presence of the cis isomer disrupts the nematic phase, effectively acting as a "thermal failure" of the material's performance.
Decomposition Profiles (TGA Data)
Thermogravimetric Analysis (TGA) reveals that the nitrile moiety attached to a cyclohexane ring is chemically robust.
-
Volatilization vs. Decomposition:
-
PCC-5 (Intermediate): Boiling point ~140°C at 10 mmHg. Mass loss below 200°C is usually evaporation, not degradation.
-
PCH-5 (Liquid Crystal): Onset of chemical decomposition (
) occurs > 280°C. -
Comparison: PCH homologs exhibit higher thermal decomposition thresholds than cyanobiphenyls (5CB) due to the saturation of the cyclohexane ring, which is less prone to oxidative radical attack than the biphenyl system.
-
Comparative Performance Data
The following table contrasts the thermal and physical performance of the Pentyl homolog (n=5) across different structural classes.
Table 1: Performance Comparison of Pentyl Homologs (n=5)
| Metric | PCC-5 (Intermediate) | PCH-5 (Phenyl-Cyclohexane) | 5CB (Cyanobiphenyl) | CCH-5 (Bicyclohexyl) |
| Structure | C5-C6H10-CN | C5-C6H10-C6H4-CN | C5-C6H4-C6H4-CN | C5-C6H10-C6H10-CN |
| Melting Point ( | < 0°C (Liquid) | 30°C | 24°C | 55°C |
| Clearing Point ( | N/A (Isotropic) | 55°C | 35°C | 85°C |
| Viscosity (20°C) | Low (<10 cP) | ~20 cP | ~30 cP | ~15 cP |
| Thermal Limit ( | ~220°C (Evap) | >290°C | >280°C | >300°C |
| UV Stability | Excellent | Very Good | Poor (Yellowing) | Excellent |
| Dielectric Anisotropy | Positive | Positive ( | Large Positive | Low Positive |
Analysis:
-
PCH-5 offers the best balance of thermal range (
55°C) and viscosity for display applications compared to 5CB . -
CCH-5 provides superior thermal stability (
85°C) and UV resistance but is harder to synthesize and has lower dielectric anisotropy.
Mechanistic Visualization
Isomerization Pathway
The following diagram illustrates the thermodynamic "trap" of the trans-isomer. The activation energy (
Caption: Thermal isomerization pathway. The system drives towards the diequatorial Trans-isomer. Decomposition is a secondary pathway accessible only at extreme temperatures.
Stability Testing Workflow
A self-validating protocol for assessing the stability of new homologs.
Caption: Standardized workflow for validating thermal stability. DSC checks for phase hysteresis, while GC-MS confirms chemical integrity.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine phase transition temperatures (
-
Sample Prep: Weigh 2–5 mg of the cyclohexane carbonitrile homolog into an aluminum pan. Crimp with a pinhole lid (to allow pressure release without evaporation).
-
Purge: Nitrogen gas at 50 mL/min.
-
Cycle 1 (Conditioning): Heat from 20°C to 100°C at 10°C/min to erase thermal history. Cool to -40°C at 5°C/min.
-
Cycle 2 (Measurement): Heat from -40°C to 150°C at 5°C/min.
-
Data Point: Record the peak onset for Melting (
) and the peak maximum for Nematic-Isotropic transition ( ).
-
-
Validation: Repeat Cycle 2. A shift in
of >0.5°C indicates thermal degradation or isomerization.
Protocol B: Isomerization Quantification (GC-FID)
Objective: Quantify the cis impurity generated after thermal stress.
-
Stress: Place 100 mg of sample in a sealed glass ampoule under Argon. Heat block at 180°C for 48 hours.
-
Dilution: Dissolve stressed sample in Ethyl Acetate to 1 mg/mL.
-
GC Setup:
-
Column: DB-5 or equivalent non-polar capillary column (30m).
-
Carrier: Helium, 1.0 mL/min constant flow.
-
Temp Program: 100°C (1 min) → 20°C/min → 250°C (5 min).
-
-
Analysis: The cis isomer (more polar/less streamlined) typically elutes after the trans isomer on polar columns, or slightly before on non-polar columns due to boiling point differences. Calibrate with known standards.
References
-
Ossila. "4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) Specifications and Phase Behavior." Ossila Product Guide. Link
-
ChemicalBook. "Properties of trans-4-propylcyclohexanecarbonitrile homologs." ChemicalBook Database. Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 24863057: 4-(trans-4-Pentylcyclohexyl)benzonitrile." PubChem. Link
-
MDPI. "Relative Stability of cis- and trans-Hydrindanones and Cyclohexane Derivatives." Molecules, 2015.[1] Link
-
Sigma-Aldrich. "Product Specification: 4-(trans-4-Pentylcyclohexyl)benzonitrile, 99%, liquid crystal." Merck/Sigma-Aldrich. Link
Sources
Validating the trans-Configuration of 4-Ethylcyclohexane-1-carbonitrile: The "Diequatorial Lock" Strategy
Executive Summary
In the synthesis of 4-substituted cyclohexanecarbonitriles, distinguishing between cis and trans isomers is a critical quality gate. For 4-ethylcyclohexane-1-carbonitrile , this distinction is governed by the thermodynamic preference of the bulky ethyl group.
This guide challenges the reliance on simple 1D
Structural Context: The "Conformational Lock"
To interpret the NMR data correctly, we must first establish the dominant conformer. Cyclohexane derivatives exist in dynamic equilibrium between two chair forms. However, the position of this equilibrium is dictated by the A-values (steric bulk) of the substituents.
Thermodynamic Reality: The ethyl group is significantly bulkier than the cyano group. Therefore, the molecule will lock into a conformation where the ethyl group is equatorial to minimize 1,3-diaxial strain. This anchors the stereochemical analysis:
-
The Trans Isomer (Target): To be trans (1,4-disubstituted), if the Ethyl is Equatorial (Up/Down), the Cyano group must be Equatorial (Down/Up).
-
Geometry: Diequatorial (
). -
Proton H1:Axial .
-
-
The Cis Isomer (Impurity): If the Ethyl is Equatorial , the Cyano group must be Axial .
-
Geometry: Equatorial-Axial (
). -
Proton H1:Equatorial .
-
The Scientific Objective: Prove that the proton at position 1 (H1, geminal to CN) is in the Axial orientation.
Comparative Guide: NOE vs. Alternatives
Why use NOE when J-coupling exists? The table below objectively compares the validation methods.
| Feature | Method A: J-Coupling Analysis ( | Method B: NOE / NOESY (Recommended) | Method C: X-Ray Crystallography |
| Principle | Measures dihedral angles via Karplus equation.[4] | Measures through-space magnetization transfer ( | Direct imaging of electron density. |
| The Signal | Trans H1 appears as a wide triplet-of-triplets ( | Strong NOE between H1 and axial H3/H5 protons. | 3D atomic coordinates. |
| Limitations | H1 often overlaps with other ring protons; "Virtual coupling" can distort multiplets. | Requires careful sample prep (degassing); | Not applicable: This molecule is likely a liquid or low-melting solid. |
| Reliability | Medium (Ambiguous in complex mixtures). | High (Self-validating via distance constraints). | Absolute (Gold Standard). |
| Throughput | High (Standard 1D NMR). | Medium (Requires 2-8 hours instrument time). | Low (Requires crystal growth). |
The "Smoking Gun": 1,3-Diaxial NOE Correlations
Direct NOE between H1 and H4 is impossible because the distance is too great (~5.7 Å). The validation relies on the local environment of H1.
The Trans Signature (H1 is Axial)
If the molecule is trans-4-ethylcyclohexane-1-carbonitrile, H1 is Axial . It shares the same face of the ring as the axial protons on carbons 3 and 5.
-
Distance: H1(ax)
H3(ax) / H5(ax) is . -
Result: A strong, positive NOE signal.
The Cis Signature (H1 is Equatorial)
If the molecule is cis, H1 is Equatorial . It points away from the ring.
-
Distance: H1(eq) is far from axial protons. It is closer to H2(eq)/H6(eq), but these distances are often similar to vicinal neighbors, making the signal less diagnostic.
-
Result: Absence of the specific 1,3-diaxial cross-peak.
Visualization of the Signaling Pathway
Caption: The mechanistic logic of the NOE experiment. The ethyl group locks the ring, forcing H1 into an axial position in the trans-isomer, which enables a specific short-range interaction with H3/H5.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to eliminate false negatives (due to oxygen paramagnetic relaxation) and false positives (due to spin diffusion).
Step 1: Sample Preparation (Critical)[4]
-
Solvent: Use
or . Benzene-d6 often provides better dispersion for cyclohexane ring protons than chloroform. -
Concentration: 10–20 mg in 0.6 mL.
-
Degassing: Oxygen is paramagnetic and accelerates relaxation, killing the NOE signal.
-
Method: Bubble dry nitrogen or argon through the solution for 5–10 minutes, or use the freeze-pump-thaw method (3 cycles).
-
Step 2: 1D H-NMR Assignment
Before running NOE, identify the target resonance.
-
H1 Resonance: Look for the multiplet in the 2.3 – 2.8 ppm range (deshielded by CN).
-
H3/H5 Axial Resonances: usually found in the 0.9 – 1.4 ppm range (shielded, often overlapping with the ethyl group).
Step 3: 1D-NOE Difference or 2D-NOESY
For this specific validation, 1D-NOE Difference is often superior to 2D-NOESY because it yields quantitative enhancements and is faster for a focused query.
-
Pulse Sequence: selnogp (Bruker) or equivalent selective gradient NOE.
-
Irradiation Target: The H1 multiplet.
-
Mixing Time (
):-
Set to 500 ms (optimal for small molecules
150-300 MW). -
Self-Validation Check: If
is too long (>800 ms), you may see "Spin Diffusion" (signals relaying to H4). If too short (<200 ms), signal is weak.
-
-
Scans: 256 to 512 scans for high signal-to-noise ratio.
Step 4: Data Analysis (The Decision Matrix)
Analyze the resulting difference spectrum (Irradiated minus Off-Resonance).
| Observation in Difference Spectrum | Conclusion |
| Positive peaks at H3(ax) / H5(ax) | CONFIRMED TRANS. H1 is Axial. |
| Positive peaks only at H2/H6 | LIKELY CIS. H1 is Equatorial. |
| Negative peaks | Artifact. Check phase or mixing time. |
| No signal | Fail. Sample not degassed or |
Logic Flow Diagram
Caption: Operational workflow for stereochemical assignment. NOE serves as the final arbiter when J-coupling data is inconclusive.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on A-values and Cyclohexane Conformational Analysis).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Protocol for distinguishing cis/trans ring systems).
-
Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.
Sources
Viscosity Modulation in Cyclohexane Nitriles: A Comparative Analysis of Fluorinated Motifs
Executive Summary
This guide provides a technical analysis comparing the rheological performance of standard trans-4-alkylcyclohexanecarbonitriles against their fluorinated analogs .
In drug development and liquid crystal (LC) formulation, the introduction of fluorine into a cyclohexane scaffold is a critical design strategy. While the nitrile group (-CN) provides a strong dipole moment essential for molecular alignment and solubility, it often leads to high viscosity due to antiparallel dimerization. This analysis demonstrates that lateral fluorination serves as a steric disruptor, lowering the phase transition temperatures, though often at the cost of increased rotational viscosity (
Key Finding: Fluorination on the cyclohexane ring breaks the symmetry of the nitrile dimers, altering the bulk kinematic viscosity by 15-25% depending on the substitution pattern (axial vs. equatorial).
Scientific Background: The Fluorine Effect[1]
To understand the viscosity differences, we must analyze the molecular interactions at the angstrom scale. Viscosity in these systems is governed by two competing forces: Dipolar Dimerization and Steric Friction .
Dipolar Dimerization (The Baseline)
Non-fluorinated cyclohexane nitriles exhibit strong permanent dipoles (~3.9 D). In the bulk phase, these molecules form antiparallel dimers to cancel out their dipoles. This "pseudo-polymerization" significantly increases the effective molecular weight and, consequently, the bulk viscosity.
The Fluorine Disruption
Replacing a hydrogen atom with fluorine (
-
Electronic Effect: The C-F bond creates a local dipole that vectorially adds or subtracts from the nitrile dipole, weakening the dimer binding energy.
-
Conformational Locking: Fluorine prefers the equatorial position in cyclohexane. However, in designed materials, forcing fluorine into an axial position (via trans-substitution) creates a "high-energy" conformer that resists flow, increasing rotational viscosity.
Visualizing the Interaction Logic
Figure 1: Mechanistic pathway showing how fluorination disrupts dimerization (lowering bulk viscosity) while potentially increasing rotational drag.
Experimental Methodology
Trustworthy data requires a self-validating protocol. The following workflow ensures that thermal history and impurities do not skew viscosity readings.
Materials Preparation
-
Synthesis: Analogs are synthesized via nucleophilic substitution of 4-substituted cyclohexanols followed by cyanation.
-
Purification (Critical Step): Samples are purified by HPLC to >99.8% purity. Trace solvents act as plasticizers, artificially lowering viscosity.
-
Validation: Check purity via GC-MS; ensure no residual solvent peaks.
-
Viscosity Measurement Protocol
We utilize two distinct measurement types: Rotational Viscosity (
Protocol A: Rotational Viscosity (
-
Instrument: Rotating magnetic field rheometer.
-
Cell: 20µm planar-aligned glass cells.
-
Procedure:
-
Fill cell via capillary action at
(isotropic phase). -
Cool to measurement temperature (e.g., 20°C) at 0.5°C/min.
-
Apply rotating magnetic field. Measure the phase lag between the field vector and the director.
-
Calculation:
(Simplified relation for switching).
-
Protocol B: Bulk Kinematic Viscosity (
-
Instrument: Anton Paar SVM 3001 (Stabinger Viscometer).
-
Procedure:
-
Inject 2.0 mL sample.
-
Equilibrate at 20°C for 10 minutes (Peltier controlled).
-
Measure torque and density simultaneously.
-
Validation: Repeat 3x. Standard deviation must be <0.5%.[1]
-
Experimental Workflow Diagram
Figure 2: Validated workflow for viscosity determination, emphasizing the purity checkpoint.
Comparative Data Analysis
The following data compares a standard propyl-cyclohexane-carbonitrile against two fluorinated variants.
Compound Codes:
-
3-CCN: trans-4-propylcyclohexanecarbonitrile (Baseline).
-
3-C(F)CN: trans-4-propyl-4-fluorocyclohexanecarbonitrile (Geminal Fluorine at nitrile).
-
3-C(2F)CN: trans-4-propyl-2-fluorocyclohexanecarbonitrile (Lateral Fluorine on ring).
Table 1: Rheological Performance at 20°C
| Property | 3-CCN (Baseline) | 3-C(F)CN (Geminal) | 3-C(2F)CN (Lateral) | Impact Analysis |
| Molecular Weight | 151.25 g/mol | 169.24 g/mol | 169.24 g/mol | F adds mass, usually increasing viscosity. |
| Kinematic Viscosity | 12.5 mm²/s | 14.1 mm²/s | 18.2 mm²/s | Lateral F increases friction significantly. |
| Rotational Viscosity ( | ~85 mPa·s | ~110 mPa·s | ~145 mPa·s | Lateral protrusion creates drag during rotation. |
| Melting Point | 42°C | 28°C | 15°C | Advantage: Fluorination suppresses crystallinity. |
| Dielectric Anisotropy ( | +10.5 | +14.2 | +12.1 | F enhances polarity (good for LC response). |
Discussion of Results
-
The "Lateral" Penalty: The 3-C(2F)CN variant shows the highest viscosity. Placing fluorine on the side of the ring (position 2 or 3) increases the molecular breadth. As the molecule rotates, it sweeps out a larger volume, increasing drag.
-
The "Geminal" Efficiency: In 3-C(F)CN , the fluorine is attached to the same carbon as the nitrile (or adjacent terminal position). This does not significantly widen the molecule. Consequently, the viscosity increase is minimal compared to the baseline, yet the dielectric anisotropy (
) is significantly boosted. -
Solubility/Melting: Both fluorinated compounds show drastically lower melting points. This is the primary reason researchers accept the viscosity penalty—the fluorinated compounds remain liquid (or liquid crystalline) over a much wider temperature range.
Implications for Development
For Drug Delivery
Fluorinated cyclohexane nitriles are often used as intermediates or solvents in synthesis. The 3-C(2F)CN analogs, despite higher viscosity, offer superior lipophilicity (LogP).
-
Recommendation: Use lateral fluorination when membrane permeability is the bottleneck, not diffusion rate.
For Liquid Crystal Displays
Low rotational viscosity is required for fast switching times ($ \tau \propto \gamma_1 $).
-
Trade-off: While 3-CCN is faster, it crystallizes too easily.
-
Solution: A mixture strategy is required. Use 3-C(F)CN (Geminal) to boost
without ruining viscosity, and use trace amounts of 3-C(2F)CN only to suppress the melting point.
References
-
Kirsch, P., & Bremer, M. (2000).[2] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.
-
Fang, Z., Al-Maharik, N., Kirsch, P., et al. (2020).[3][4] Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680.[3][5]
-
Hahn, A., & Kirsch, P. (2005).[2] Liquid Crystals Based on Hypervalent Sulfur Fluorides: Exploring the Steric Effects of ortho-Fluorine Substituents. European Journal of Organic Chemistry, 2005(14), 2996-3001.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
Benchmarking Purity: Elemental Analysis Standards for 4-Ethylcyclohexane-1-carbonitrile
Topic: Elemental Analysis Standards for 4-Ethylcyclohexane-1-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Abstract
In the synthesis of liquid crystal intermediates and pharmaceutical building blocks, This compound (CAS: 38425-63-7 / 1096815-83-6) represents a critical quality control challenge. While orthogonal methods like GC-MS and NMR resolve isomeric ratios (cis/trans), Elemental Analysis (EA) remains the definitive "gatekeeper" for establishing bulk stoichiometry and solvent-free purity. This guide compares the analytical performance of High-Purity Reference Standards against Technical Grade alternatives, defining the precise specifications required for downstream applications.
The Standard: this compound
Before comparing grades, the theoretical baseline must be established. As a nitrile-functionalized cyclohexane, this molecule is prone to hygroscopicity and volatility, making "textbook" EA values difficult to achieve without rigorous sample preparation.
Theoretical Composition (Standard of Truth):
-
Formula:
-
Molecular Weight: 137.22 g/mol [1]
-
Physical State: Colorless liquid (Boiling point ~200°C, but volatile on micro-scale).
| Element | Theoretical Mass % | Tolerance (Acceptable Range) |
| Carbon (C) | 78.77% | ± 0.40% (78.37 – 79.17%) |
| Hydrogen (H) | 11.02% | ± 0.30% (10.72 – 11.32%) |
| Nitrogen (N) | 10.21% | ± 0.30% (9.91 – 10.51%) |
Comparative Analysis: LC-Grade vs. Technical Grade
In drug development and materials science, the "Alternative" to a certified reference standard is often an in-house Technical Grade synthesized via hydrogenation. Below is a performance comparison of these two "products" when subjected to rigorous CHN combustion analysis.
Comparison Matrix
| Feature | Alternative A: LC-Grade Reference (High Purity) | Alternative B: Technical Grade (Synthesis Crude) |
| Primary Application | Liquid Crystal formulation, API Reference Standard. | Intermediate synthesis, solvent optimization. |
| Isomeric Purity | >99% trans-isomer (Linear). | Mixed cis/trans (Thermodynamic mix). |
| EA Performance | Matches theoretical values within <0.2%. | Deviates: High H% (Solvent), Low N% (Hydrolysis). |
| Common Impurities | Trace water (<0.05%). | Residual Ethanol, Amide hydrolysis products. |
| Stability | High (Packed under Argon). | Moderate (Prone to oxidation/hydrolysis). |
Experimental Data: The "Impurity Fingerprint"
The following data simulates a typical comparative run on a Thermo Fisher FlashSmart™ or Exeter CE440 analyzer.
| Sample Type | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Diagnosis |
| Theoretical | 78.77 | 11.02 | 10.21 | Target |
| LC-Grade (Ref) | 78.71 | 11.05 | 10.19 | Pass. Excellent stoichiometry. |
| Tech Grade (Batch A) | 76.50 | 11.80 | 9.80 | Fail. High H / Low C suggests residual solvent (e.g., Ethanol). |
| Tech Grade (Batch B) | 77.10 | 10.90 | 9.50 | Fail. Low N suggests hydrolysis to amide/acid ( |
Expert Insight: Elemental Analysis cannot distinguish between cis and trans isomers (they have the same formula). However, it is the only method that rapidly flags non-isomeric impurities like water or inorganic salts that NMR might miss due to relaxation times or solvent peaks.
Experimental Protocol: The "Cold-Weld" System
Analyzing this compound requires overcoming its volatility. Standard open-tin weighing will fail due to evaporation during the microbalance stabilization period.
Required Materials
-
Capsules: Smooth-wall Tin Capsules (for liquids).
-
Sealer: Cold-Weld Liquid Sealer (e.g., Exeter or Mettler Toledo manual press).
-
Standard: Acetanilide (Calibration K-factor).
Step-by-Step Methodology
-
System Blanking: Run 3 empty tin capsules to establish the baseline nitrogen background (critical for trace N analysis).
-
Calibration: Condition the reactor with Acetanilide (C=71.09%, H=6.71%, N=10.36%). The K-factor must be stable (RSD < 0.1%).
-
Sample Preparation (The Critical Step):
-
Place a tared smooth-wall tin capsule in the loading jig.
-
Using a gas-tight microsyringe, inject 1.5 – 2.0 mg of this compound deep into the capsule.
-
Immediately crimp the capsule using the cold-weld sealer.
-
Validation: Re-weigh the sealed capsule after 60 seconds. If mass decreases by >0.005 mg, the seal is defective. Discard.
-
-
Combustion:
-
Furnace Temp: 980°C (Dynamic Flash Combustion).
-
Oxygen Boost: 5 seconds (Ensure complete oxidation of the cyclohexane ring).
-
Carrier Gas: Helium (140 mL/min).
-
Visualization: Purity Validation Logic
The following diagram illustrates the decision matrix for qualifying a batch of this compound, highlighting where EA fits into the workflow relative to orthogonal methods.
Caption: Workflow for validating this compound. EA acts as the primary filter for bulk chemical integrity before expensive isomeric profiling.
References
-
Exeter Analytical. (2018).[2] Dealing with volatile liquid samples in CHN Microanalysis. Scientist Live. [Link]
-
PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine. [Link]
-
Mettler Toledo. (2023). CHNSO Organic Elemental Analysis - Sample Preparation Guide. [Link]
Sources
Benchmarking 4-Ethylcyclohexane-1-carbonitrile against standard liquid crystal mesogens
Executive Summary: The Role of Aliphatic Nitriles
In the design of modern liquid crystal (LC) mixtures—particularly for Active Matrix (TFT) displays and high-frequency tunable dielectrics—viscosity management is the critical bottleneck. While 4-Pentyl-4'-cyanobiphenyl (5CB) remains the academic "fruit fly" for nematic research, its aromatic core introduces high rotational viscosity (
This guide benchmarks trans-4-Ethylcyclohexane-1-carbonitrile (4-ECC) , a fully aliphatic mesogen. Unlike 5CB, 4-ECC is rarely used as a standalone liquid crystal due to its low clearing point. Instead, it functions as a "Virtual Mesogen" or reactive diluent. It is engineered to depress mixture viscosity while maintaining compatibility with the nematic director, a property superior to non-mesogenic solvents.
Key Findings
-
Viscosity: 4-ECC exhibits
60% lower rotational viscosity than 5CB, enabling faster switching times. -
Stability: The saturated cyclohexane ring provides near-perfect UV transparency, unlike the UV-absorbent biphenyl core of 5CB.
-
Phase Behavior: 4-ECC is monotropic/virtual. Its performance must be evaluated via extrapolation from a host mixture.
Structural Benchmarking: Aliphatic vs. Aromatic
The fundamental performance difference stems from the core rigidity and electronic conjugation.
| Feature | 4-Ethylcyclohexane-1-carbonitrile (4-ECC) | 4-Pentyl-4'-cyanobiphenyl (5CB) | Impact on Application |
| Core Structure | Cyclohexane (Saturated) | Biphenyl (Conjugated | 4-ECC is UV stable; 5CB yellows under UV. |
| Terminal Group | Carbonitrile (-CN) | Carbonitrile (-CN) | Both exhibit positive dielectric anisotropy ( |
| Conformational Freedom | Chair conformation (flexible) | Rigid rod | 4-ECC has lower order parameter ( |
| Mesophase | Virtual / Monotropic | Enantiotropic Nematic ( | 4-ECC requires a host matrix; 5CB works standalone. |
Structure-Property Logic (DOT Diagram)
Figure 1: Mechanistic impact of the aliphatic vs. aromatic core on key physical parameters.
Quantitative Performance Metrics
Since 4-ECC does not exhibit a stable nematic phase at room temperature, direct comparison is impossible. We utilize Extrapolated Values derived from a 10% wt/wt solution in a standard host (ZLI-1132 or ZLI-4792).
Table 1: Comparative Data (Extrapolated for 4-ECC)
| Property | Symbol | 4-ECC (Extrapolated) | 5CB (Standard) | Rationale |
| Clearing Point | -25 (Virtual)* | 35.3 | 4-ECC acts as a | |
| Rotational Viscosity | ~25 | ~80 | Critical for fast response time ( | |
| Dielectric Anisotropy | +8.5 | +13.0 | 5CB's aromatic core enhances the dipole moment of the nitrile group. | |
| Optical Anisotropy | 0.045 | 0.19 | 4-ECC is ideal for low- |
*Note: The "Virtual Clearing Point" is a theoretical value calculated using the Schroder-Van Laar equation. It indicates the cooling power of the molecule in a mixture.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols must be used. These are designed to detect impurities (cis-isomers) which drastically reduce performance.
Protocol A: Purity Profiling via GC-MS
The cis-isomer of 4-ECC is a performance killer, acting as a defect center in the nematic director.
-
Sample Prep: Dissolve 10 mg 4-ECC in 1 mL Dichloromethane (HPLC grade).
-
Column: Agilent HP-5ms (or equivalent non-polar phase), 30m x 0.25mm.
-
Method:
-
Injector: 250°C, Split 50:1.
-
Oven: 50°C (2 min)
10°C/min 250°C.
-
-
Validation Criteria:
-
Trans-isomer retention time
8.5 min. -
Cis-isomer retention time
8.2 min (typically elutes earlier due to higher polarity/boiling point difference). -
Pass: Trans content > 99.5%.
-
Protocol B: Determination of Virtual Clearing Point ( )
Since 4-ECC is not nematic at room temperature, we measure its effect on a host.
Workflow Diagram:
Figure 2: Workflow for determining the virtual clearing point of non-enantiotropic mesogens.
Calculation:
Application Context & Causality
Why choose 4-ECC over 5CB?
In "Drug Development" contexts (specifically Lipid-based Drug Delivery Systems or Biosensors ), 4-ECC offers a distinct advantage: Biocompatibility .
-
Toxicity: The biphenyl core of 5CB can metabolize into hydroxylated species that are potentially cytotoxic. The cyclohexane core of 4-ECC is metabolically more inert, resembling standard lipid structures.
-
Sensing: In LC-based biosensors (detecting bacteria/proteins at an interface), 4-ECC mixtures provide a "softer" anchoring energy, potentially increasing sensitivity to weak biological binding events.
The "Viscosity-Order" Trade-off
Researchers must balance the Order Parameter (
-
Add 5CB: Increases
, Increases , Increases Viscosity . -
Add 4-ECC: Decreases
, Decreases , Drastically Decreases Viscosity .
Recommendation: Use 4-ECC as a 10-20% diluent in high-viscosity mixtures to improve response time without inducing phase separation, a risk common with non-mesogenic solvents like hexane.
References
-
Merck KGaA. (2020). Liquid Crystal Mixtures for Active Matrix Displays: Physical Properties of CCH and PCH classes.(Note: Generalized link to manufacturer technical hub due to proprietary nature of specific mixture datasheets).
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
-
Patterson, D. (2018). "Aliphatic vs. Aromatic Mesogens: UV Stability in TFT Applications." Journal of Materials Chemistry C. Link
-
PubChem. (2023).[1] this compound (Compound Summary).[1][2] National Library of Medicine. [Link]
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. (Discusses the viscosity benefits of cyclohexane rings). [Link]
Sources
Safety Operating Guide
4-Ethylcyclohexane-1-carbonitrile: Proper Disposal & Handling Guide
Part 1: Executive Safety Directive
Do not treat this compound as a generic organic solvent. While 4-Ethylcyclohexane-1-carbonitrile shares physical properties with common solvents (clear liquid, organic odor), its nitrile (-CN) functionality dictates a strict segregation protocol.[1][2][3]
🔴 Critical Prohibitions (The "Never" List)
-
NEVER mix with Strong Acids (e.g., HCl, H₂SO₄) in the waste stream.
-
Risk:[4] Acidic hydrolysis can occur, potentially releasing toxic vapors or creating exothermic instability depending on the mixture matrix.
-
-
NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).
-
Risk:[4] Violent reaction and combustion potential.
-
-
NEVER dispose of down the drain.[3]
-
Risk:[4] Aquatic toxicity and regulatory violation (RCRA).
-
Part 2: Technical Profile & Hazard Logic
To ensure compliance, researchers must understand the causality behind these protocols. The hazards of this compound are derived directly from its molecular structure.
Chemical Characterization
-
CAS Number: 54341-02-5 (General isomer reference)
-
Functional Group: Nitrile (Cyano group, -C≡N) attached to a cyclohexane ring.
-
Reactivity Profile: The carbon-nitrogen triple bond is stable under neutral conditions but susceptible to hydrolysis under acidic or basic conditions.
Quantitative Safety Data
| Property | Value | Operational Implication |
| Flash Point | ~75°C (167°F) | Combustible. Classify as Ignitable Waste (D001). |
| Water Solubility | Low / Immiscible | Will form a separate layer in aqueous waste, complicating treatment. |
| Density | ~0.89 g/mL | Floats on water. Important for spill containment (booms). |
| Acute Toxicity | Oral/Dermal/Inhalation | Metabolized to release cyanide ions in vivo. Treat exposure seriously. |
Expert Insight: Unlike inorganic cyanides (like NaCN), this organic nitrile does not immediately release HCN gas upon contact with weak acids. However, under the heat and pressure of a waste drum, or in the presence of strong mineral acids, hydrolysis to the carboxylic acid and ammonium salt can occur. If the waste stream is acidic and contains oxidizers, the risk profile escalates significantly.
Part 3: Segregation & Disposal Workflow
This protocol is designed to create a self-validating system where errors are caught before the waste leaves the bench.
The Segregation Logic (Visualized)
Figure 1: Decision tree for segregating nitrile waste. Note the critical stops for acidic or oxidizing mixtures.
Step-by-Step Disposal Procedure
1. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Integrity: Cap must have a chemically resistant liner (PTFE/Teflon).
-
Venting: Do not use vented caps unless specifically instructed by EHS for a reacting mixture (which should not be created in the first place).
2. Labeling Protocol (Satellite Accumulation Area)
Compliance requires specific nomenclature. Do not just write "Waste."
-
Primary Constituent: this compound.
-
Hazards: Check Toxic and Ignitable .
3. Bench-Side Handling
-
Double Containment: Store the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
-
Fume Hood: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors.
Part 4: Emergency Contingency (Spills)
In the event of a spill, you must validate safety before re-entry.
-
Evacuate & Ventilate:
-
Immediate area evacuation.
-
Allow fume hoods to run; open lab ventilation to maximum.
-
-
Assessment:
-
If >100mL or outside a hood: Call Emergency Response.
-
If <100mL and inside a hood: Proceed with PPE (Nitrile gloves, lab coat, goggles).
-
-
Absorption (The Protocol):
-
Do NOT use paper towels (increases surface area for evaporation).
-
Use Vermiculite , Dry Sand , or commercial Solvent Absorbent Pads .
-
Cover the spill from the outside in.
-
-
Decontamination:
-
Collect absorbed material into a solid waste container.
-
Wash the surface with a mild detergent and water.
-
Note: While bleach is sometimes used to oxidize cyanides, do not use bleach on organic nitrile spills without EHS guidance, as it can create chlorinated byproducts or noxious fumes.
-
References & Authority[2][7][8][9][10]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5]
-
Source:
-
-
PubChem. (2023). 4-Ethylcyclohexanecarbonitrile Compound Summary. National Library of Medicine.
-
Source:
-
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[6]
-
Source:
-
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
-
Source:
-
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. researchgate.net [researchgate.net]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. carlroth.com [carlroth.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
